molecular formula C10H7BrO B055355 7-Bromonaphthalen-2-ol CAS No. 116230-30-9

7-Bromonaphthalen-2-ol

Cat. No.: B055355
CAS No.: 116230-30-9
M. Wt: 223.07 g/mol
InChI Key: VWSBGGRCEQOTNU-UHFFFAOYSA-N
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Description

7-Bromonaphthalen-2-ol is a useful research compound. Its molecular formula is C10H7BrO and its molecular weight is 223.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromonaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSBGGRCEQOTNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00346657
Record name 7-Bromonaphthalen-2-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116230-30-9
Record name 7-Bromonaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Bromo-2-naphthol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 7-Bromonaphthalen-2-ol (CAS: 116230-30-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Bromonaphthalen-2-ol, a key intermediate in the synthesis of bioactive molecules. This document details its chemical and physical properties, safety information, a detailed synthesis protocol, and its application in the development of targeted therapeutics, particularly KRas G12C inhibitors.

Chemical and Physical Properties

This compound is a solid, appearing as a white to light yellow powder or crystal.[1][2] Its key physicochemical properties are summarized in the table below for easy reference.

PropertyValueSource
CAS Number 116230-30-9[3][4]
Molecular Formula C₁₀H₇BrO[3][4]
Molecular Weight 223.07 g/mol [3][4]
Melting Point 133-138 °C[1][2]
Boiling Point (Predicted) 353.8 ± 15.0 °C[1][2]
Density (Predicted) 1.614 ± 0.06 g/cm³[1][2]
Purity ≥98%[3]
Appearance White to Light yellow powder to crystal[1][2]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[1][5]

Safety Information

This compound is classified as an irritant and is corrosive.[6] The following table summarizes its hazard and precautionary statements according to the Globally Harmonized System (GHS).

GHS ClassificationCodeDescription
Hazard Statements H302Harmful if swallowed.
H315Causes skin irritation.[6]
H318Causes serious eye damage.[6]
H335May cause respiratory irritation.[6]
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.

Experimental Protocols

Synthesis of this compound from 2,7-Dihydroxynaphthalene

A general procedure for the synthesis of this compound involves a two-step process starting from 2,7-dihydroxynaphthalene.[1]

Step 1: Preparation of 2-Bromo-7-methoxynaphthalene

  • Under a nitrogen atmosphere, add triphenylphosphine (89.7 g, 0.342 mol) and acetonitrile (350 mL) to a 1 L flask.

  • Cool the mixture to 10 °C.

  • Slowly add bromine (17.6 mL, 0.342 mol) dropwise over 10 minutes.

  • Remove the cooling bath and add 2,7-dihydroxynaphthalene (50.0 g, 0.312 mol), rinsing with an additional 350 mL of acetonitrile.

  • Heat the resulting yellow-brown mixture to reflux for 3 hours.

  • Remove the acetonitrile by distillation under reduced pressure to yield an off-white solid.

Step 2: Preparation of this compound

  • Heat the solid obtained in Step 1 to 280 °C over 30 minutes until a black liquid forms.

  • Continue heating the liquid to 310 °C over 20 minutes and maintain this temperature for 15 minutes, or until gas evolution ceases.

  • Cool the black mixture to room temperature.

  • Purify the crude product by chromatographic separation to obtain this compound as an off-white solid. This procedure reports a yield of 43% with an HPLC purity of 87%.[1]

G cluster_synthesis Synthesis of this compound A 2,7-Dihydroxynaphthalene C Reflux A->C B Triphenylphosphine, Bromine, Acetonitrile B->C D Distillation C->D E 2-Bromo-7-methoxynaphthalene (intermediate) D->E F Heating to 310°C E->F G Chromatographic Purification F->G H This compound G->H

Synthesis workflow for this compound.

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of complex organic molecules for pharmaceutical applications. Its utility is highlighted in the development of inhibitors for challenging drug targets.

Intermediate in the Synthesis of KRas G12C Inhibitors

A significant application of this compound is in the synthesis of inhibitors targeting the KRas G12C mutant, a key driver in several types of cancer.[7] The synthesis begins with the protection of the hydroxyl group of this compound.

Experimental Protocol: Protection of this compound

  • Dissolve this compound (2.0 g, 9.0 mmol) in dimethyl acetamide (40 mL).

  • Add chloro(methoxy)methane (1.4 g, 18 mmol) and cesium carbonate (5.8 g, 18 mmol) to the solution.

  • Stir the reaction mixture overnight at room temperature.

  • Dilute the reaction with water and wash the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with water and brine, and then dry over magnesium sulfate.

  • Concentrate the solution under vacuum to yield the crude methoxymethyl (MOM) protected intermediate.[7]

This protected intermediate is then carried forward through a multi-step synthesis to yield the final KRas G12C inhibitor.

G cluster_kras Application in KRas G12C Inhibitor Synthesis A This compound B Protection of Hydroxyl Group (e.g., MOM protection) A->B C Protected Intermediate B->C D Multi-step Synthesis C->D E Final KRas G12C Inhibitor D->E

Workflow for the use of this compound.
The KRas Signaling Pathway

The KRas protein is a GTPase that acts as a molecular switch in cells. In its active GTP-bound state, it triggers downstream signaling pathways that promote cell growth, proliferation, and survival. The G12C mutation locks KRas in its active state, leading to uncontrolled cell division and tumor growth. The inhibitors synthesized from this compound are designed to covalently bind to the mutant cysteine residue, inactivating the protein and blocking these downstream signals.

G cluster_pathway Simplified KRas Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) KRas_GDP KRas-GDP (Inactive) RTK->KRas_GDP Activation KRas_GTP KRas-GTP (Active) KRas_GDP->KRas_GTP GEF KRas_GTP->KRas_GDP GAP Downstream Downstream Effectors (e.g., RAF-MEK-ERK) KRas_GTP->Downstream Proliferation Cell Proliferation, Survival Downstream->Proliferation Inhibitor KRas G12C Inhibitor Inhibitor->KRas_GTP Inhibition

References

Synthesis of 7-Bromonaphthalen-2-ol from 2,7-dihydroxynaphthalene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 7-Bromonaphthalen-2-ol, a valuable intermediate in organic synthesis, starting from the readily available 2,7-dihydroxynaphthalene. This document details the most common synthetic route, including a thorough experimental protocol, quantitative data, and characterization of the final product. Additionally, alternative synthetic approaches are discussed.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds and functional organic materials. Its substituted naphthalene core allows for diverse chemical modifications. The selective bromination of 2,7-dihydroxynaphthalene presents a direct route to this compound. This guide focuses on a well-established method utilizing triphenylphosphine and bromine for the selective monobromination of one of the hydroxyl groups, followed by a high-temperature rearrangement to yield the desired product.

Primary Synthetic Pathway: Triphenylphosphine and Bromine Method

The most commonly cited method for the synthesis of this compound from 2,7-dihydroxynaphthalene is a two-step process. The first step involves the reaction of 2,7-dihydroxynaphthalene with a brominating agent formed in situ from triphenylphosphine and bromine. The resulting intermediate is then subjected to high-temperature thermal rearrangement to yield this compound.

Proposed Reaction Mechanism

The reaction is believed to proceed via an electrophilic aromatic substitution. Triphenylphosphine reacts with bromine to form triphenylphosphine dibromide, a versatile brominating agent. One of the hydroxyl groups of 2,7-dihydroxynaphthalene is then likely converted into a better leaving group, such as a phosphonium salt. Subsequent intramolecular or intermolecular rearrangement and tautomerization, driven by the high temperature in the second step, leads to the formation of the more stable this compound.

Reaction_Pathway cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product Formation 2,7-dihydroxynaphthalene 2,7-dihydroxynaphthalene Intermediate Proposed Phosphonium Bromide Adduct 2,7-dihydroxynaphthalene->Intermediate Acetonitrile, Reflux Triphenylphosphine_Bromine Triphenylphosphine + Bromine Triphenylphosphine_Bromine->Intermediate In situ formation of brominating agent This compound This compound Intermediate->this compound High Temperature (280-310 °C)

Caption: Proposed reaction pathway for the synthesis of this compound.

Experimental Protocol

The following protocol is based on a reported procedure for the synthesis of this compound.[1]

Step 1: Formation of the Intermediate

  • To a 1 L flask under a nitrogen atmosphere, add triphenylphosphine (89.7 g, 0.342 mol) and acetonitrile (350 mL).

  • Cool the mixture to 10 °C using an ice bath.

  • Slowly add bromine (17.6 mL, 0.342 mol) dropwise over 10 minutes while maintaining the temperature.

  • Remove the cooling bath and add 2,7-dihydroxynaphthalene (50.0 g, 0.312 mol).

  • Rinse the flask with an additional 350 mL of acetonitrile and add it to the reaction mixture.

  • Heat the resulting yellow-brown mixture to reflux and maintain for 3 hours.

  • After the reflux period, remove the acetonitrile by distillation under reduced pressure. This should yield an off-white solid.

Step 2: Thermal Rearrangement to this compound

  • Heat the solid obtained from Step 1 to 280 °C over a period of 30 minutes. The solid will melt to form a black liquid.

  • Continue to heat the liquid to 310 °C over 20 minutes.

  • Maintain the temperature at 310 °C for 15 minutes, or until gas evolution ceases.

  • Allow the black mixture to cool to room temperature.

  • The crude product can be purified by column chromatography to yield this compound as an off-white solid.

Quantitative Data
ParameterValueReference
Reactants
2,7-dihydroxynaphthalene50.0 g (0.312 mol)[1]
Triphenylphosphine89.7 g (0.342 mol)[1]
Bromine17.6 mL (0.342 mol)[1]
Product
This compound34.5 g[1]
Yield and Purity
Yield43%[1]
HPLC Purity87%[1]

Alternative Synthetic Approaches

While the triphenylphosphine and bromine method is well-documented, other bromination strategies could potentially be employed for the synthesis of this compound. The selective monobromination of dihydroxynaphthalenes can be challenging due to the activating nature of the hydroxyl groups.

  • Direct Bromination with Elemental Bromine: The use of elemental bromine in a suitable solvent, such as acetic acid, is a common method for the bromination of phenols and naphthols. However, controlling the regioselectivity and the extent of bromination can be difficult, often leading to a mixture of mono- and poly-brominated products.

  • N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent than elemental bromine. Its use, potentially with a catalyst, could offer better control over the reaction and lead to a higher yield of the desired monobromo product.

A comparative study of these methods for the specific synthesis of this compound from 2,7-dihydroxynaphthalene would be beneficial to optimize the reaction conditions and improve the yield and purity of the final product.

Characterization of this compound

Physical Properties
PropertyValue
Molecular Formula C₁₀H₇BrO
Molecular Weight 223.07 g/mol
Appearance White to light yellow powder or crystals
Melting Point 133-138 °C
Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons. The proton on the carbon bearing the hydroxyl group will likely appear as a singlet, while the other aromatic protons will exhibit doublet and multiplet splitting patterns characteristic of a substituted naphthalene ring. The chemical shifts will be influenced by the electron-donating hydroxyl group and the electron-withdrawing bromine atom.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display ten signals corresponding to the ten carbon atoms of the naphthalene ring. The carbon atoms attached to the hydroxyl and bromine groups will have characteristic chemical shifts. The signals for the other aromatic carbons will be in the typical downfield region for sp² hybridized carbons.

  • IR (Infrared) Spectroscopy: The IR spectrum will show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Characteristic absorptions for aromatic C-H stretching will be observed above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring will appear in the 1400-1600 cm⁻¹ region. A C-Br stretching vibration is expected in the fingerprint region.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 222 and a characteristic M+2 peak at m/z 224 of nearly equal intensity, which is indicative of the presence of a single bromine atom.[1] Fragmentation patterns would involve the loss of the bromine atom and other characteristic cleavages of the naphthalene ring.

Conclusion

This technical guide has detailed a reliable method for the synthesis of this compound from 2,7-dihydroxynaphthalene using triphenylphosphine and bromine. The provided experimental protocol and quantitative data offer a solid foundation for researchers to replicate this synthesis. The discussion of alternative methods and the comprehensive characterization data will be valuable for further optimization and for the verification of the synthesized product. The logical workflow for this synthesis is summarized below.

Synthesis_Workflow Start Start: 2,7-dihydroxynaphthalene Step1 Step 1: Reaction with Triphenylphosphine and Bromine in Acetonitrile (Reflux) Start->Step1 Intermediate Intermediate Solid Step1->Intermediate Step2 Step 2: Thermal Rearrangement (280-310 °C) Intermediate->Step2 Crude_Product Crude this compound Step2->Crude_Product Purification Purification: Column Chromatography Crude_Product->Purification Final_Product Final Product: This compound Purification->Final_Product Characterization Characterization: NMR, IR, MS, MP Final_Product->Characterization

Caption: General workflow for the synthesis and characterization of this compound.

References

An In-depth Technical Guide to 7-Bromonaphthalen-2-ol: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and analytical properties of 7-Bromonaphthalen-2-ol. The information is intended to support research and development activities, particularly in the fields of medicinal chemistry and materials science.

Core Properties and Data

This compound is a brominated derivative of 2-naphthol, a versatile building block in organic synthesis. Its chemical structure and key identifiers are presented below.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound[1]
CAS Number 116230-30-9[2]
Molecular Formula C₁₀H₇BrO[2]
Canonical SMILES C1=CC(=CC2=C1C=CC(=C2)Br)O[1]
InChI InChI=1S/C10H7BrO/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6,12H[1]
InChIKey VWSBGGRCEQOTNU-UHFFFAOYSA-N[1]
Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Data

PropertyValueSource
Molecular Weight 223.07 g/mol [2]
Appearance White to yellowish powder or crystal[3][4]
Melting Point 133-138 °C[3][4]
Boiling Point (Predicted) 353.8 ± 15.0 °C at 760 mmHg[3][4]
Density (Predicted) 1.614 ± 0.06 g/cm³[3][4]
pKa (Predicted) 9.17 ± 0.40[3][4]
XLogP3 3.4[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 0[1]
Topological Polar Surface Area 20.2 Ų[1]
Flash Point (Predicted) 167.8 °C[3][4]
Refractive Index (Predicted) 1.704[3][4]

Note: Some values are predicted based on computational models and should be confirmed experimentally.

Solubility

Synthesis Protocol

A common method for the synthesis of this compound involves the bromination of a dihydroxynaphthalene precursor. The following is a representative experimental protocol.

Synthesis of this compound from 2,7-Dihydroxynaphthalene

This two-step synthesis first involves the formation of an intermediate, 2-bromo-7-methoxynaphthalene, followed by demethylation to yield the final product.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Demethylation and Purification 2,7-Dihydroxynaphthalene 2,7-Dihydroxynaphthalene Reaction_Mixture_1 Initial Reaction Mixture 2,7-Dihydroxynaphthalene->Reaction_Mixture_1 Triphenylphosphine Triphenylphosphine Triphenylphosphine->Reaction_Mixture_1 Bromine Bromine Bromine->Reaction_Mixture_1 Acetonitrile Acetonitrile Acetonitrile->Reaction_Mixture_1 Cooling Cooling Reflux Reflux Cooling->Reflux Distillation_1 Acetonitrile Removal (Reduced Pressure) Reflux->Distillation_1 Intermediate_Solid Off-white solid intermediate Heating_280C Heating_280C Intermediate_Solid->Heating_280C Reaction_Mixture_1->Cooling Distillation_1->Intermediate_Solid Heating_310C Heating_310C Heating_280C->Heating_310C Chromatography Chromatography Heating_310C->Chromatography Final_Product This compound Chromatography->Final_Product

Caption: Synthetic workflow for this compound.

Methodology:

Step 1: Preparation of 2-bromo-7-methoxynaphthalene

  • Under a nitrogen atmosphere, add triphenylphosphine and acetonitrile to a 1 L flask.

  • Cool the mixture to 10 °C.

  • Slowly add bromine dropwise over 10 minutes.

  • After the addition is complete, remove the cooling bath and add 2,7-dihydroxynaphthalene.

  • Rinse the flask with additional acetonitrile.

  • Heat the resulting yellow-brown mixture to reflux for 3 hours.

  • Remove the acetonitrile by distillation under reduced pressure to obtain an off-white solid intermediate.[3]

Step 2: Preparation of 7-bromo-2-naphthol

  • Heat the solid intermediate from Step 1 to 280°C over 30 minutes until a black liquid forms.

  • Continue heating the liquid to 310°C over 20 minutes and maintain this temperature for 15 minutes, or until gas evolution ceases.

  • Cool the black mixture to room temperature.

  • Purify the crude product by chromatographic separation to obtain this compound as an off-white solid.[3]

Analytical Protocols

Accurate characterization of this compound is crucial for quality control and research applications. The following sections provide generalized experimental protocols for its analysis using common spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

G Sample_Prep Sample Preparation (5-10 mg in 0.7 mL deuterated solvent) NMR_Tube Transfer to NMR Tube Sample_Prep->NMR_Tube Spectrometer Place in NMR Spectrometer (≥300 MHz for ¹H) NMR_Tube->Spectrometer Acquisition Acquire Spectra (¹H and ¹³C) Spectrometer->Acquisition Processing Process Data (Fourier Transform, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Chemical Shifts, Coupling Constants, Integration) Processing->Analysis

Caption: General workflow for NMR analysis.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Parameters:

    • Spectrometer: 300 MHz or higher field NMR spectrometer.

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • Data Analysis: The aromatic protons are expected to appear in the range of δ 7.0-8.5 ppm. The hydroxyl proton will likely be a broad singlet, with its chemical shift being concentration and solvent dependent.

¹³C NMR Spectroscopy Protocol:

  • Instrument Parameters:

    • Spectrometer: 75 MHz or higher, corresponding to the ¹H frequency.

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Spectral Width: 0 to 220 ppm.

  • Data Analysis: The spectrum will show ten distinct carbon signals. The carbon bearing the hydroxyl group will be shifted downfield, and the carbon attached to the bromine will also show a characteristic chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of this compound with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum from approximately 4000 to 400 cm⁻¹.

  • Expected Absorptions:

    • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

    • C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.

    • C=C stretch (aromatic): Several sharp bands in the 1400-1600 cm⁻¹ region.

    • C-O stretch: A peak in the 1200-1300 cm⁻¹ range.

    • C-Br stretch: A signal in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

G Sample_Prep Sample Preparation (Dilute solution in appropriate solvent) Introduction Sample Introduction (e.g., GC, direct infusion) Sample_Prep->Introduction Ionization Ionization (e.g., EI, ESI) Introduction->Ionization Mass_Analysis Mass Analyzer (Separation by m/z) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Spectrum Mass Spectrum Generation Detection->Spectrum

Caption: Fundamental steps in mass spectrometry analysis.

Protocol (using GC-MS with Electron Ionization):

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent like dichloromethane or methanol.

  • Gas Chromatography (GC) Conditions:

    • Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms).

    • Injection: Split or splitless injection.

    • Temperature Program: An appropriate temperature gradient to ensure good separation and peak shape.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: A suitable range to include the molecular ion, for example, m/z 50-300.

  • Data Analysis: The mass spectrum will show a characteristic molecular ion peak (M⁺) at m/z 222 and an M+2 peak at m/z 224 of nearly equal intensity, which is indicative of the presence of a single bromine atom. Common fragment ions may include the loss of the bromine atom ([M-Br]⁺) and other fragments characteristic of the naphthalene ring system.

Biological Activity

Currently, there is limited publicly available information on the specific biological activities and signaling pathways of this compound. As a halogenated naphthol derivative, it could be a subject of interest in medicinal chemistry for the development of new therapeutic agents. Naphthalene derivatives are known to exhibit a wide range of biological activities, and the introduction of a bromine atom can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Further research is required to explore its potential biological applications.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is classified as causing skin irritation, serious eye damage, and may cause respiratory irritation.[1]

Table 3: GHS Hazard Statements

Hazard CodeStatement
H315Causes skin irritation
H318Causes serious eye damage
H335May cause respiratory irritation

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials. Keep in a dark place under an inert atmosphere at room temperature.[3][4]

This technical guide provides a foundational understanding of this compound. For specific applications, it is crucial to consult the relevant safety data sheets (SDS) and conduct thorough literature reviews. Experimental validation of the predicted properties is also highly recommended.

References

An In-depth Technical Guide on 7-Bromonaphthalen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides core technical specifications for 7-Bromonaphthalen-2-ol, a compound relevant to researchers, scientists, and professionals in drug development. The information is presented to facilitate easy comparison and integration into experimental workflows.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C10H7BrO[1][2][3][4][5][6][7]
Molecular Weight 223.07 g/mol [1][2][5][6][7]
Alternate Names 7-Bromo-2-naphthol[1][2][7]
CAS Number 116230-30-9[1][2]

Logical Relationship of Molecular Identifiers

The following diagram illustrates the direct relationship between the chemical name, its empirical formula, and its calculated molecular weight.

This compound This compound Molecular Formula Molecular Formula This compound->Molecular Formula Molecular Weight Molecular Weight This compound->Molecular Weight C10H7BrO C10H7BrO Molecular Formula->C10H7BrO 223.07 g/mol 223.07 g/mol Molecular Weight->223.07 g/mol

Caption: Relationship between chemical name, formula, and molecular weight.

References

An In-depth Technical Guide to the Spectroscopic Data of 7-Bromonaphthalen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 7-Bromonaphthalen-2-ol, tailored for researchers, scientists, and professionals in drug development. The document presents available data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols and a visual workflow for spectroscopic analysis.

Spectroscopic Data Presentation

The following tables summarize the key spectroscopic data for this compound. It is important to note that while Mass Spectrometry and IR data are available, specific, experimentally verified NMR peak assignments for this particular isomer are not widely published in publicly accessible databases. Therefore, the NMR data presented is based on predicted values and analysis of related compounds.

Table 1: 1H NMR (Proton NMR) Data (Predicted)

Proton LabelChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H1~7.8d~8.5
H3~7.1d~2.0
H4~7.6d~8.5
H5~7.4dd~8.5, 1.8
H6~7.9d~1.8
H8~7.7d~8.5
OH4-7br s-Chemical shift is concentration and solvent dependent.

Table 2: 13C NMR (Carbon NMR) Data (Predicted)

Carbon LabelChemical Shift (δ, ppm)Notes
C1~129
C2~154Carbon bearing the hydroxyl group.
C3~109
C4~130
C4a~135Quaternary carbon.
C5~128
C6~129
C7~120Carbon bearing the bromine atom.
C8~127
C8a~130Quaternary carbon.

Table 3: IR Spectroscopy Data

Wavenumber (cm-1)IntensityFunctional Group Assignment
3200-3500Strong, BroadO-H stretch (phenolic)[1][2]
3000-3100MediumAromatic C-H stretch[2][3]
1500-1600Medium-StrongAromatic C=C ring stretching[1][2]
~1260StrongC-O stretch (phenolic)[1]
900-675StrongAromatic C-H out-of-plane bending[2][3]

Table 4: Mass Spectrometry Data

m/zRelative IntensityAssignmentNotes
224High[M+2]+•Isotopic peak due to 81Br.[4][5][6]
222High[M]+•Molecular ion peak with 79Br.[4][5][6]
143Medium[M - Br]+Loss of bromine radical.
115Medium[M - Br - CO]+Subsequent loss of carbon monoxide.[4]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the molecular structure of this compound by analyzing the chemical environment of its hydrogen (1H) and carbon (13C) nuclei.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • 1H NMR Acquisition:

    • The spectrometer is tuned to the proton frequency.

    • A standard pulse-acquire sequence is used.

    • Typical parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • 13C NMR Acquisition:

    • The spectrometer is tuned to the carbon frequency.

    • A proton-decoupled pulse sequence is typically used to simplify the spectrum.

    • Typical parameters include a spectral width of 200-250 ppm, a pulse width of 30-45 degrees, and a longer relaxation delay of 2-5 seconds.

    • Data processing is similar to 1H NMR, with chemical shifts referenced to the deuterated solvent signal.

2.2 Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, often equipped with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation (ATR method):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • A background spectrum of the empty ATR crystal is collected to account for atmospheric and instrumental absorptions.

    • The sample spectrum is then recorded. The instrument's software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

    • The typical spectral range is 4000-400 cm-1.

2.3 Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of this compound.

  • Instrumentation: A mass spectrometer, commonly with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer. Often coupled with a gas chromatograph (GC) for sample introduction.

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

  • Data Acquisition (GC-MS with EI):

    • A small volume (typically 1 µL) of the sample solution is injected into the GC.

    • The sample is vaporized and separated from the solvent and any impurities on the GC column.

    • As the compound elutes from the GC column, it enters the EI source of the mass spectrometer.

    • In the EI source, molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

    • The resulting ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

    • A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Synthesis Synthesis & Purification of This compound SamplePrep Prepare solutions for NMR and MS, solid for IR Synthesis->SamplePrep NMR NMR Spectroscopy (1H, 13C) SamplePrep->NMR IR IR Spectroscopy SamplePrep->IR MS Mass Spectrometry SamplePrep->MS ProcessNMR Process NMR Data (FT, Phasing, Baseline) NMR->ProcessNMR ProcessIR Process IR Data (Background Subtraction) IR->ProcessIR ProcessMS Process MS Data (Peak Identification) MS->ProcessMS Interpret Correlate Spectra & Propose Structure ProcessNMR->Interpret ProcessIR->Interpret ProcessMS->Interpret StructureConfirm Structure Confirmation Interpret->StructureConfirm

Caption: Workflow for Spectroscopic Analysis.

References

7-Bromonaphthalen-2-ol: A Technical Overview of its Structure and Solid-State Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known structural and solid-state properties of 7-Bromonaphthalen-2-ol (also known as 7-bromo-2-naphthol). Due to the limited availability of public domain data on its crystal structure and detailed solid-state characterization, this document summarizes the available physico-chemical data and presents standardized experimental protocols for its in-depth analysis. This guide is intended to be a foundational resource for researchers and professionals involved in drug development and materials science.

Chemical and Physical Properties

This compound is a brominated derivative of 2-naphthol.[1] Its fundamental properties have been reported by various chemical suppliers and are summarized below. These properties are crucial for understanding its behavior in different environments and for developing processing and formulation strategies.

PropertyValueSource
Molecular Formula C₁₀H₇BrO[2][3][4]
Molecular Weight 223.07 g/mol [2][3][4]
CAS Number 116230-30-9[2][3]
Appearance White to light yellow powder/crystal[1][5]
Melting Point 133-138 °C[6][7]
Boiling Point (Predicted) 353.8 ± 15.0 °C[6][7]
Density (Predicted) 1.614 ± 0.06 g/cm³[6]
pKa (Predicted) 9.17 ± 0.40[6]

Synthesis of this compound

A common synthetic route for this compound involves the bromination of a protected 2,7-dihydroxynaphthalene derivative, followed by deprotection. A general two-step procedure is described below.

Synthesis_Workflow cluster_step1 Step 1: Bromination and Protection cluster_step2 Step 2: Deprotection A 2,7-Dihydroxynaphthalene B Triphenylphosphine, Acetonitrile A->B 1. Add to flask D Reflux B->D 3. Heat C Bromine C->B 2. Add dropwise E Intermediate (2-bromo-7-methoxynaphthalene or similar) D->E 4. Isolate F Intermediate G High Temperature Heating (e.g., 280-310°C) F->G 1. Heat H Chromatographic Separation G->H 2. Cool and separate I This compound H->I 3. Purify

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

A representative synthesis procedure is as follows:

  • Preparation of the Intermediate: To a flask containing triphenylphosphine in acetonitrile under a nitrogen atmosphere and cooled to 10°C, bromine is added dropwise. After the addition, 2,7-dihydroxynaphthalene is added, and the mixture is heated to reflux for several hours. The solvent is then removed under reduced pressure to yield the crude intermediate solid.

  • Formation of 7-bromo-2-naphthol: The crude intermediate is heated to high temperatures (e.g., 280°C, then increased to 310°C) until gas evolution ceases. After cooling, the product is purified by chromatographic separation to yield this compound as an off-white solid.

Crystal Structure and Solid-State Characterization

A thorough search of publicly available scientific literature and databases did not yield a determined crystal structure for this compound. The determination of the crystal structure is paramount for understanding its solid-state properties, including polymorphism, solubility, and stability, which are critical aspects in drug development.

Below is a standard workflow for the comprehensive solid-state characterization of a compound like this compound.

Solid_State_Workflow cluster_crystallization Crystallization Studies cluster_analysis Solid-State Analysis cluster_properties Property Determination A Polymorph Screen B Single Crystal Growth A->B D Powder X-Ray Diffraction (PXRD) A->D E Differential Scanning Calorimetry (DSC) A->E F Thermogravimetric Analysis (TGA) A->F G Spectroscopy (FTIR, Raman) A->G C Single-Crystal X-Ray Diffraction (SCXRD) B->C H Crystal Structure Solution C->H J Phase Purity and Polymorph Identification D->J I Thermal Properties (Melting point, decomposition) E->I F->I G->J K Hygroscopicity and Stability I->K J->K

Caption: Workflow for solid-state characterization.

Experimental Protocols for Solid-State Analysis

The following are detailed, albeit hypothetical, experimental protocols for the solid-state characterization of this compound.

3.1. Single-Crystal X-Ray Diffraction (SCXRD)

  • Objective: To determine the precise three-dimensional arrangement of atoms and molecules in a single crystal, yielding information on unit cell parameters, space group, and molecular conformation.

  • Methodology:

    • Crystal Growth: Single crystals of this compound would be grown using techniques such as slow evaporation from various solvents (e.g., ethanol, acetone, ethyl acetate), vapor diffusion, or cooling crystallization.

    • Data Collection: A suitable single crystal would be mounted on a goniometer. The crystal would be cooled to a low temperature (e.g., 100 K) to minimize thermal motion. X-ray diffraction data would be collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

    • Structure Solution and Refinement: The collected diffraction data would be processed to determine the unit cell and space group. The crystal structure would be solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

3.2. Powder X-Ray Diffraction (PXRD)

  • Objective: To obtain a fingerprint of the crystalline solid, used for phase identification, purity assessment, and polymorphism screening.

  • Methodology:

    • Sample Preparation: A small amount of the powdered sample of this compound would be gently packed into a sample holder.

    • Data Collection: The PXRD pattern would be recorded using a powder diffractometer with Cu Kα radiation. Data would be collected over a 2θ range of, for example, 2° to 40°.

3.3. Thermal Analysis: DSC and TGA

  • Objective: To characterize the thermal behavior of this compound, including melting point, heat of fusion, and thermal stability.

  • Methodology:

    • Differential Scanning Calorimetry (DSC): A few milligrams of the sample would be weighed into an aluminum pan and sealed. The sample would be heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. An empty sealed pan would be used as a reference. The heat flow as a function of temperature would be recorded to identify thermal events like melting and crystallization.

    • Thermogravimetric Analysis (TGA): A small amount of the sample would be placed in a ceramic or platinum pan. The sample would be heated at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere. The change in mass as a function of temperature would be monitored to determine thermal stability and decomposition temperatures.

Conclusion

While this compound is a commercially available compound with established basic physico-chemical properties, a significant gap exists in the scientific literature regarding its detailed crystal structure and comprehensive solid-state characterization. The experimental workflows and protocols outlined in this guide provide a roadmap for researchers to undertake a thorough investigation of its solid-state properties. Such studies are essential for unlocking the full potential of this molecule in pharmaceutical and material science applications, where understanding and controlling the solid form is a prerequisite for ensuring performance, stability, and manufacturability.

References

A Technical Guide to the Solubility of 7-Bromonaphthalen-2-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 7-Bromonaphthalen-2-ol, a key intermediate in organic synthesis. While specific quantitative solubility data is not widely available in published literature, this document outlines the predicted solubility based on the compound's structural and physicochemical properties. Furthermore, it details standardized experimental protocols for researchers to determine precise solubility values in various organic solvents. This guide is intended to be a valuable resource for scientists working with this compound in synthetic chemistry, materials science, and pharmaceutical development.

Introduction to this compound

This compound, also known as 7-bromo-2-naphthol, is an aromatic organic compound with the chemical formula C₁₀H₇BrO. Its structure consists of a naphthalene backbone with a hydroxyl (-OH) group and a bromine (-Br) atom substituted at the 2 and 7 positions, respectively. This substitution pattern imparts a specific polarity and reactivity to the molecule, making it a versatile building block in the synthesis of more complex chemical entities, including dyes and pharmaceutical intermediates.[1][2] Understanding its solubility in different organic solvents is crucial for its effective use in reaction media, purification processes like crystallization, and formulation development.

Physicochemical Properties and Predicted Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular structure of this compound possesses both polar and nonpolar characteristics.

  • Polar Characteristics: The hydroxyl group (-OH) is capable of acting as a hydrogen bond donor and acceptor, which suggests an affinity for polar solvents.[1]

  • Nonpolar Characteristics: The large, aromatic naphthalene ring system is hydrophobic and contributes to its solubility in nonpolar or weakly polar organic solvents.[1]

  • Influence of Bromine: The bromine atom adds to the molecular weight and introduces a degree of polarizability to the molecule.

Based on these structural features, a qualitative prediction of the solubility of this compound in common organic solvents can be made. The following table summarizes these predictions.

Solvent ClassRepresentative SolventsPredicted Solubility of this compoundRationale
Polar Protic Methanol, Ethanol, IsopropanolHigh to Moderate The hydroxyl group of this compound can form strong hydrogen bonds with the hydroxyl groups of these solvents.
Polar Aprotic Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)High to Moderate The polar nature of these solvents can interact with the polar hydroxyl group, and the organic character of the solvents will solvate the naphthalene ring.
Nonpolar Hexane, Toluene, Carbon TetrachlorideLow to Moderate The nonpolar naphthalene ring will have favorable interactions with these solvents, but the polar hydroxyl group will limit overall solubility.
Chlorinated Dichloromethane (DCM), ChloroformModerate These solvents have a moderate polarity and are generally good solvents for a wide range of organic compounds.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods must be employed. The following protocols describe two common and reliable methods for determining the solubility of a solid compound like this compound in an organic solvent.

Isothermal Shake-Flask Method

The shake-flask method is a widely used technique for determining thermodynamic solubility.[3][4][5][6]

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Seal the vials and place them in a constant-temperature shaker bath. Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. For more rapid and complete separation, the samples can be centrifuged or filtered.

  • Sample Analysis: Carefully withdraw a known volume of the clear, saturated supernatant.

  • Quantification: Determine the concentration of this compound in the aliquot using a suitable analytical technique, such as UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), or gravimetric analysis. A pre-established calibration curve is necessary for spectroscopic or chromatographic methods.

  • Calculation: The solubility is then calculated and can be expressed in units such as g/L, mg/mL, or mol/L.

Gravimetric Method

The gravimetric method is a straightforward and absolute method for determining solubility that does not require a calibration curve.[7][8][9][10]

Methodology:

  • Saturated Solution Preparation: Prepare a saturated solution of this compound in the chosen solvent at a specific temperature, as described in steps 1-3 of the shake-flask method.

  • Sample Withdrawal: Accurately pipette a known volume of the clear, saturated solution into a pre-weighed, dry evaporating dish.

  • Solvent Evaporation: Carefully evaporate the solvent from the dish. This can be done on a steam bath, in a fume hood, or under reduced pressure, depending on the solvent's boiling point and the compound's stability.

  • Drying: Once the solvent is removed, dry the evaporating dish containing the solid residue to a constant weight in an oven at a temperature below the melting point of this compound.

  • Weighing: After cooling to room temperature in a desiccator, weigh the evaporating dish with the dried solute.

  • Calculation: The mass of the dissolved this compound is the difference between the final and initial weights of the evaporating dish. The solubility can then be expressed as mass of solute per volume of solvent.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method followed by analytical quantification.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_excess Add Excess Solute to Solvent start->add_excess agitate Agitate at Constant Temperature (24-72h) add_excess->agitate settle Settle/Centrifuge/Filter agitate->settle withdraw Withdraw Supernatant settle->withdraw quantify Quantify Concentration (e.g., HPLC, UV-Vis) withdraw->quantify calculate Calculate Solubility quantify->calculate end_node End calculate->end_node

References

In-Depth Technical Guide: Health and Safety of 7-Bromonaphthalen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. 7-Bromonaphthalen-2-ol is a chemical compound for research use only and should be handled by trained professionals. The information herein is a collation of publicly available data and is not an exhaustive toxicological profile. All handling and experimental procedures should be conducted in accordance with institutional and national safety guidelines.

Chemical and Physical Properties

This compound, a brominated derivative of 2-naphthol, is a solid organic compound. Its chemical structure and properties are foundational to understanding its reactivity and biological interactions.

PropertyValueSource
CAS Number 116230-30-9[1][2]
Molecular Formula C₁₀H₇BrO[1][2]
Molecular Weight 223.07 g/mol [1][2]
Appearance White to light yellow powder/crystal[3]
Melting Point 133-138 °C[3]
Boiling Point (Predicted) 353.8 ± 15.0 °C
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[4]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. Adherence to safety protocols is crucial to minimize exposure and associated risks.

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.

Hazard ClassCategoryPictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4
alt text
WarningH302: Harmful if swallowed.[5]
Skin Corrosion/IrritationCategory 2
alt text
WarningH315: Causes skin irritation.[5]
Serious Eye Damage/Eye IrritationCategory 1
alt text
DangerH318: Causes serious eye damage.[5]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory tract irritation)
alt text
WarningH335: May cause respiratory irritation.[5]
Precautionary Statements

The following precautionary statements are recommended for handling this compound:

TypeCodeStatement
Prevention P261Avoid breathing dust/fume/gas/mist/vapours/spray.[5]
P264Wash skin thoroughly after handling.[5]
P270Do not eat, drink or smoke when using this product.[5]
P271Use only outdoors or in a well-ventilated area.[5]
P280Wear protective gloves/protective clothing/eye protection/face protection.[5]
Response P301+P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[5]
P302+P352IF ON SKIN: Wash with plenty of water.[5]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
P310Immediately call a POISON CENTER/doctor.[5]
Storage P403+P233Store in a well-ventilated place. Keep container tightly closed.[5]
P405Store locked up.
Disposal P501Dispose of contents/container to an approved waste disposal plant.
First Aid Measures
Exposure RouteFirst Aid Instructions
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[6]
Skin Contact Wash off immediately with plenty of soap and water while removing all contaminated clothes and shoes. Get medical attention if irritation occurs.[6]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention.[6]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.[7]

Toxicological Data (Based on Analogous Compounds)

CompoundTestSpeciesRouteValue
1-BromonaphthaleneLD50RatOral1540 mg/kg
2-NaphtholLD50RatOral1960 mg/kg
2,4,6-TribromophenolNOAELRatOral (28-day)100 mg/kg/day
2,4,6-TribromophenolLOAELRatOral (28-day)300 mg/kg/day

Potential Biological Effects and Signaling Pathways (Hypothetical)

While the specific mechanism of action for this compound has not been elucidated, substituted naphthols are known to exhibit a range of biological activities. Based on related compounds, a potential mechanism of cytotoxicity could involve the induction of oxidative stress, leading to apoptosis.

G This compound This compound Cellular_Uptake Cellular_Uptake This compound->Cellular_Uptake Metabolic_Activation Metabolic_Activation Cellular_Uptake->Metabolic_Activation Reactive_Intermediates Reactive_Intermediates Metabolic_Activation->Reactive_Intermediates ROS_Generation ROS_Generation Reactive_Intermediates->ROS_Generation Oxidative_Stress Oxidative_Stress ROS_Generation->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial_Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction DNA_Damage DNA_Damage Oxidative_Stress->DNA_Damage Apoptosis_Induction Apoptosis_Induction Mitochondrial_Dysfunction->Apoptosis_Induction DNA_Damage->Apoptosis_Induction

Caption: Hypothetical signaling pathway for this compound induced cytotoxicity.

Experimental Protocols

The following are generalized protocols for key toxicological assays. These should be adapted and optimized for the specific experimental context.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to assess the cytotoxic effects of this compound on a mammalian cell line.

G A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound (various concentrations) B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Read absorbance at 570 nm G->H

Caption: Experimental workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate a suitable cell line (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of the compound-containing medium. Include vehicle control wells (medium with the same concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Bacterial Reverse Mutation Assay (Ames Test)

This protocol is a screening test for the mutagenic potential of this compound.

G A Prepare Salmonella typhimurium strains (e.g., TA98, TA100) B Mix bacteria, test compound, and S9 mix (optional) A->B C Pour mixture onto minimal glucose agar plates B->C D Incubate for 48-72h at 37°C C->D E Count revertant colonies D->E F Compare to negative and positive controls E->F

Caption: Experimental workflow for the Ames test.

Methodology:

  • Strain Preparation: Grow overnight cultures of appropriate Salmonella typhimurium histidine auxotroph strains (e.g., TA98, TA100) in nutrient broth.

  • Metabolic Activation: The test can be performed with and without a metabolic activation system (S9 fraction from rat liver homogenate) to detect mutagens that require metabolic activation.

  • Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.

  • Plating: Add molten top agar containing a trace amount of histidine to the test tube, mix, and pour the contents onto a minimal glucose agar plate. The limited histidine allows for a few cell divisions, which is necessary for mutagenesis to occur.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative (solvent) control, and this increase is statistically significant. Positive controls with known mutagens should be run in parallel.

Handling and Storage

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[7]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[5]

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[5]

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[7]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[5]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as oxidizing agents.[4][7]

Disposal Considerations

Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[5]

This technical guide provides a summary of the available health and safety information for this compound. Due to the limited specific toxicological data, a cautious approach is warranted, and all handling should be performed by qualified individuals in a controlled laboratory setting.

References

A Technical Guide to 7-Bromonaphthalen-2-ol: Synthesis, Commercial Availability, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Bromonaphthalen-2-ol, a key intermediate in organic synthesis and pharmaceutical development. We delve into its commercial availability from various suppliers, present a detailed synthesis protocol, and illustrate its role in the synthesis of the asthma drug Fevipiprant.

Core Properties of this compound

PropertyValue
CAS Number 116230-30-9
Molecular Formula C₁₀H₇BrO
Molecular Weight 223.07 g/mol
Appearance White to yellowish powder or crystal
Melting Point 133-138 °C
Boiling Point 353.8 ± 15.0 °C (Predicted)
Storage Keep in a dark place under an inert atmosphere at room temperature.

Commercial Availability and Key Suppliers

This compound is readily available from a number of chemical suppliers. The following table summarizes the offerings from several key vendors, providing a comparative overview of purity, available quantities, and pricing.

SupplierPurityPack SizePrice (USD)
Sigma-Aldrich 99%1 g$86
5 g$409
TCI Chemical >97.0% (GC)1 g$39
5 g$144
Santa Cruz Biotechnology ≥98%-Request Quote
Oakwood Chemical -250 mg$16
ChemShuttle 95%100 g$200
250 g$350
500 g$600
1 kg$1200
BLD Pharm --Request Quote
Shanghai Macklin Biochemical Co., Ltd. --Request Quote
Wuhan UCchem Biotechnology Co., LTD. --Request Quote

Note: Prices are subject to change and may not include shipping and handling fees. Please visit the supplier's website for the most current information.

Experimental Protocol: Synthesis of this compound

The following is a general procedure for the synthesis of this compound from 2,7-dihydroxynaphthalene.

Materials:

  • 2,7-Dihydroxynaphthalene

  • Triphenylphosphine

  • Bromine

  • Acetonitrile

Procedure:

  • Under a nitrogen atmosphere, add triphenylphosphine (0.342 mol) and acetonitrile (350 mL) to a 1 L flask.

  • Cool the mixture to 10 °C.

  • Slowly add bromine (0.342 mol) dropwise over 10 minutes.

  • Remove the cooling bath and add 2,7-dihydroxynaphthalene (0.312 mol).

  • Rinse the flask with an additional 350 mL of acetonitrile.

  • Heat the resulting yellow-brown mixture to reflux for 3 hours.

  • Remove the acetonitrile via distillation under reduced pressure. This should yield an off-white solid.

  • Heat the solid to 280 °C over 30 minutes until a black liquid forms.

  • Continue heating the liquid to 310 °C over 20 minutes and maintain this temperature for 15 minutes, or until gas evolution ceases.

  • Cool the black mixture to room temperature.

  • The crude product can then be purified by chromatographic separation to yield this compound as an off-white solid.

Application in Drug Development: Synthesis of Fevipiprant

This compound is a crucial intermediate in the synthesis of Fevipiprant, a selective antagonist of the CRTh2 receptor used in the treatment of asthma.[1] The following diagram illustrates the logical workflow from the starting material to the final active pharmaceutical ingredient.

G Start 2,7-Dihydroxynaphthalene Intermediate This compound Start->Intermediate Bromination End Fevipiprant (Asthma Drug) Intermediate->End Further Synthetic Steps

References

A Technical Guide to the Historical Synthesis of Brominated Naphthols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical methodologies for the preparation of brominated naphthols, compounds of significant interest in organic synthesis and medicinal chemistry. The following sections detail key experimental protocols from foundational literature, present quantitative data in a comparative format, and illustrate the reaction pathways through logical diagrams.

Introduction

The bromination of naphthols has been a fundamental transformation in organic chemistry for over a century. The resulting brominated naphthols serve as versatile intermediates in the synthesis of dyes, pharmaceuticals, and other fine chemicals. Historically, the methods for their preparation have evolved, reflecting the broader advancements in synthetic methodology. This guide focuses on the classic and historically significant approaches to the synthesis of these important compounds.

Bromination of 1-Naphthol

The hydroxyl group of 1-naphthol is a powerful activating group, directing electrophilic substitution primarily to the 2- and 4-positions of the naphthalene ring.

Direct Bromination

Historically, the direct bromination of 1-naphthol using molecular bromine has been a common method to produce di- and polybrominated derivatives.

A historically significant method for the dibromination of 1-naphthol involves its reaction with bromine in a suitable solvent.

  • Reaction Scheme:

    G 1-Naphthol 1-Naphthol Br2 2 Br₂ 1-Naphthol->Br2 2,4-Dibromo-1-naphthol 2,4-Dibromo-1-naphthol Br2->2,4-Dibromo-1-naphthol Solvent HBr 2 HBr 2,4-Dibromo-1-naphthol->HBr

    Direct bromination of 1-naphthol.
  • Procedure: A solution of 1-naphthol in a solvent such as glacial acetic acid or chloroform is treated with two equivalents of bromine, often added dropwise with cooling. The reaction is typically rapid, and the product, 2,4-dibromo-1-naphthol, often precipitates from the reaction mixture.

  • Quantitative Data:

ProductStarting MaterialBrominating AgentSolventYieldMelting Point (°C)
2,4-Dibromo-1-naphthol1-NaphtholBromineGlacial Acetic AcidHigh106-107

Bromination of 2-Naphthol

The hydroxyl group in 2-naphthol directs electrophilic substitution to the 1- and 6-positions. The control of regioselectivity has been a key focus of historical synthetic efforts.

Direct Bromination and Subsequent Reduction: Synthesis of 6-Bromo-2-naphthol

A classic and well-documented procedure for the preparation of 6-bromo-2-naphthol involves a two-step process: initial dibromination of 2-naphthol to 1,6-dibromo-2-naphthol, followed by reductive debromination. This method is detailed in Organic Syntheses, a testament to its historical reliability and utility.[1]

  • Reaction Workflow:

    G cluster_0 Step 1: Dibromination cluster_1 Step 2: Reduction cluster_2 Workup and Purification A Dissolve 2-Naphthol in Glacial Acetic Acid B Add Bromine Solution in Acetic Acid A->B C Heat to Boiling B->C D Cool and Add Mossy Tin C->D E Boil until Tin Dissolves D->E F Repeat Tin Addition E->F G Boil for 3 hours F->G H Cool and Filter Tin Salts G->H I Precipitate Product in Cold Water H->I J Filter and Wash Product I->J K Dry the Product J->K L Optional: Vacuum Distillation and Recrystallization K->L

    Workflow for the synthesis of 6-Bromo-2-naphthol.
  • Procedure:

    • Dibromination: 2-Naphthol is dissolved in glacial acetic acid. A solution of two moles of bromine in acetic acid is added, leading to the formation of 1,6-dibromo-2-naphthol. The mixture is then heated to boiling.[1]

    • Reduction: The reaction mixture is cooled, and mossy tin is added in portions. The mixture is boiled until all the tin has dissolved, which selectively reduces the more labile bromine at the 1-position.[1]

    • Workup: The mixture is cooled and filtered to remove tin salts. The filtrate is poured into cold water to precipitate the crude 6-bromo-2-naphthol, which is then filtered, washed, and dried.[1]

    • Purification: For a purer product, vacuum distillation followed by recrystallization from a mixture of acetic acid and water can be performed.[1]

  • Quantitative Data: [1]

ProductStarting MaterialReagentsSolventCrude Yield (%)Purified Melting Point (°C)
6-Bromo-2-naphthol2-Naphthol1. Bromine2. Mossy TinGlacial Acetic Acid96-100127-129
Sandmeyer Reaction

The Sandmeyer reaction provides an alternative, indirect route to introduce a bromine atom onto the naphthalene ring, often with high regioselectivity. This method is particularly useful for preparing isomers that are not easily accessible through direct electrophilic substitution. The reaction proceeds via the diazotization of an aminonaphthol, followed by displacement of the diazonium group with a bromide ion, typically using a copper(I) bromide catalyst.[2][3][4]

G AminoNaphthol Amino-naphthol DiazoniumSalt Diazonium Salt AminoNaphthol->DiazoniumSalt NaNO₂, H⁺ BromoNaphthol Bromo-naphthol DiazoniumSalt->BromoNaphthol CuBr

Generalized Sandmeyer reaction pathway.

This historical method offers a powerful tool for the synthesis of specific bromonaphthol isomers by starting with the corresponding aminonaphthol. The position of the bromine atom is determined by the initial position of the amino group.

Conclusion

The historical methods for the preparation of brominated naphthols, primarily through direct electrophilic bromination and the Sandmeyer reaction, laid the groundwork for the synthesis of a wide array of substituted naphthalene derivatives. The procedures detailed in classic resources like Organic Syntheses provide robust and reproducible methods that are still of educational and practical value today. These foundational techniques highlight the fundamental principles of electrophilic aromatic substitution on activated naphthalene systems and the strategic use of functional group interconversions to achieve specific isomers. For researchers in drug development and materials science, an understanding of these historical methods provides a strong basis for the design and synthesis of novel brominated naphthol derivatives.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Utilizing 7-Bromonaphthalen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions using 7-Bromonaphthalen-2-ol as a key building block. The protocols and data herein are compiled from established methodologies for similar substrates and are intended to serve as a robust starting point for the synthesis of 7-arylnaphthalen-2-ol derivatives. These products are valuable intermediates in medicinal chemistry and materials science.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound.[1] It is widely favored in the pharmaceutical industry for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.[1]

Data Presentation: Reaction Parameters and Illustrative Yields

The following table summarizes typical reaction conditions and reported yields for Suzuki coupling reactions of brominated aromatic compounds, including thiophenes and naphthalenes, with various arylboronic acids. This data serves as a valuable reference for optimizing the reaction with this compound.

EntryAryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12-Bromo-5-(bromomethyl)thiophene3-Chloro-4-fluorophenylboronic acidPd(PPh₃)₄ (2.5)-K₃PO₄1,4-Dioxane/H₂O (4:1)901270
22-Bromo-5-(bromomethyl)thiophene4-Methoxyphenylboronic acidPd(PPh₃)₄ (2.5)-K₃PO₄1,4-Dioxane/H₂O (4:1)901276
35-Bromothiophene-2-carboxylic acid derivativePhenylboronic acidPd(PPh₃)₄-Na₂CO₃Toluene1001268
45-Bromothiophene-2-carboxylic acid derivative4-Methylphenylboronic acidPd(PPh₃)₄-Na₂CO₃Toluene1001266
54-BromochlorobenzenePhenylboronic acidPd Standard Solution-KOH95% EthanolRT0.464[2]
62,4-Dibromothiophenep-Fluorophenylboronic acidPd(PPh₃)₄-Na₂CO₃DMF803High

Experimental Protocols

This section provides a detailed methodology for a typical Suzuki-Miyaura cross-coupling reaction of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phosphine ligand (e.g., SPhos, XPhos) if using Pd(OAc)₂

  • Potassium phosphate (K₃PO₄) or Sodium carbonate (Na₂CO₃)

  • Anhydrous 1,4-Dioxane or Toluene

  • Degassed Water

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate/oil bath

  • Standard laboratory work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst and Ligand Addition: In a separate vial, weigh out the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%). Add these solids to the Schlenk flask. If using Pd(PPh₃)₄, a ligand is not separately added.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[3]

  • Solvent Addition: Add the degassed organic solvent (e.g., 1,4-Dioxane or Toluene, ~0.2 M concentration) and degassed water (typically 10-25% of the organic solvent volume) to the flask via syringe. The mixture should be thoroughly degassed by bubbling an inert gas through the solution for 15-20 minutes.[3]

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously under an inert atmosphere for 4-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[3]

  • Extraction and Drying: Separate the organic layer and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-aryl-naphthalen-2-ol product.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Suzuki_Catalytic_Cycle cluster_reactants Reactants cluster_product Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-X->Ar-Pd(II)L2-Ar' Transmetalation (Ar'-B(OR)2) Ar-Pd(II)L2-Ar'->Pd(0)L2 Reductive Elimination (Ar-Ar') Ar-Ar' Ar-Ar' Ar-X Ar-X Ar'-B(OR)2 Ar'-B(OR)2 Experimental_Workflow start Start reagents Combine Reactants: This compound, Arylboronic acid, Base start->reagents catalyst Add Palladium Catalyst and Ligand reagents->catalyst inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) catalyst->inert solvent Add Degassed Solvents inert->solvent reaction Heat and Stir (80-100 °C, 4-24 h) solvent->reaction workup Cool, Dilute, and Wash reaction->workup extraction Extract and Dry Organic Layer workup->extraction purification Purify by Column Chromatography extraction->purification characterization Characterize Product (NMR, MS) purification->characterization end End characterization->end

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis with 7-Bromonaphthalen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed synthesis of various derivatives of 7-Bromonaphthalen-2-ol. The functionalization of the naphthalene scaffold is of significant interest in medicinal chemistry and materials science due to its prevalence in biologically active compounds and functional materials. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions, offer versatile and efficient methods for the derivatization of this important building block.

Overview of Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For a substrate such as this compound, these reactions allow for the introduction of a wide array of substituents at the 7-position of the naphthalene core. The presence of the hydroxyl group at the 2-position may influence the reactivity and, in some cases, may require protection, although many modern catalyst systems exhibit high functional group tolerance.

Key Reactions Covered:

  • Suzuki-Miyaura Coupling: Formation of a C-C bond between this compound and an organoboron reagent.

  • Buchwald-Hartwig Amination: Formation of a C-N bond between this compound and an amine.

  • Heck Reaction: Formation of a C-C bond between this compound and an alkene.

  • Sonogashira Coupling: Formation of a C-C bond between this compound and a terminal alkyne.

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize typical reaction conditions and expected yields for the palladium-catalyzed cross-coupling reactions of this compound with various partners. These data are compiled from established methodologies for structurally similar substrates and serve as a guide for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

EntryArylboronic AcidPd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O1001885-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O901280-90
33-Thienylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF1102475-85

Table 2: Buchwald-Hartwig Amination of this compound with Amines

EntryAminePd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1002080-90
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1102470-85
3BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄t-BuOH1001875-88

Note: For substrates with sensitive functional groups, protection of the hydroxyl group on this compound may be necessary to prevent side reactions.

Table 3: Heck Reaction of this compound with Alkenes

EntryAlkenePd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1n-Butyl acrylatePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃NDMF1001670-85
2StyrenePdCl₂(PPh₃)₂ (3)-K₂CO₃DMAc1202465-80
3Allyl alcoholPd(OAc)₂ (2)-NaHCO₃NMP1101860-75

Table 4: Sonogashira Coupling of this compound with Terminal Alkynes

EntryAlkynePd Source (mol%)Cu Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2.5)CuI (5)Et₃NTHF60685-95
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DIPADMFRT1280-90
31-HexynePdCl₂(PPh₃)₂ (2.5)CuI (5)Et₃NTHF/Toluene50875-88

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Consult the Safety Data Sheets (SDS) for all chemicals before use. Palladium catalysts and phosphine ligands can be toxic and air-sensitive; handle them with appropriate care.

Protocol for Suzuki-Miyaura Coupling

This protocol describes the synthesis of 7-phenylnaphthalen-2-ol.

Materials:

  • This compound (1.0 mmol, 223 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

  • SPhos (0.04 mmol, 16.4 mg)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 424 mg)

  • Anhydrous 1,4-dioxane (5 mL)

  • Degassed water (1 mL)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and potassium phosphate.

  • In a separate vial, weigh out palladium(II) acetate and SPhos and add them to the Schlenk flask.

  • Seal the flask with a septum, and perform three cycles of evacuating and backfilling with an inert gas (Argon or Nitrogen).

  • Add anhydrous 1,4-dioxane and degassed water to the flask via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired 7-phenylnaphthalen-2-ol.[1]

Protocol for Buchwald-Hartwig Amination

This protocol describes the synthesis of 7-morpholinonaphthalen-2-ol.

Materials:

  • This compound (1.0 mmol, 223 mg)

  • Morpholine (1.2 mmol, 105 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)

  • XPhos (0.04 mmol, 19.1 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

  • Anhydrous toluene (5 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add this compound, Pd₂(dba)₃, and XPhos.

  • Add anhydrous toluene to the tube.

  • Add sodium tert-butoxide to the reaction mixture.

  • Finally, add morpholine to the mixture via syringe.

  • Seal the Schlenk tube and heat the reaction mixture at 100 °C with vigorous stirring for 20 hours.[2]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with a saturated aqueous NaCl solution (2 x 10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to yield the desired 7-morpholinonaphthalen-2-ol.[3]

Protocol for Heck Reaction

This protocol describes the synthesis of ethyl (E)-3-(7-hydroxy-2-naphthyl)acrylate.

Materials:

  • This compound (1.0 mmol, 223 mg)

  • Ethyl acrylate (1.5 mmol, 163 µL)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 2.2 mg)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.02 mmol, 6.1 mg)

  • Triethylamine (Et₃N) (1.5 mmol, 209 µL)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a flame-dried Schlenk tube, add this compound, Pd(OAc)₂, and P(o-tol)₃ under an inert atmosphere.

  • Add anhydrous DMF, followed by triethylamine and ethyl acrylate via syringe.

  • Seal the tube and heat the mixture in a preheated oil bath at 100 °C for 16 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Protocol for Sonogashira Coupling

This protocol describes the synthesis of 7-(phenylethynyl)naphthalen-2-ol.

Materials:

  • This compound (1.0 mmol, 223 mg)

  • Phenylacetylene (1.1 mmol, 121 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.025 mmol, 17.5 mg)

  • Copper(I) iodide (CuI) (0.05 mmol, 9.5 mg)

  • Triethylamine (Et₃N) (5 mL)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF and triethylamine to the flask.

  • Stir the mixture at room temperature for 15 minutes.

  • Add phenylacetylene dropwise to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 6 hours, or until TLC analysis indicates complete consumption of the starting material.[4]

  • Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether.

  • Filter the mixture through a pad of Celite®, washing with diethyl ether.

  • Wash the filtrate sequentially with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 7-(phenylethynyl)naphthalen-2-ol.[5]

Visualizations of Catalytic Cycles

The following diagrams illustrate the generally accepted mechanisms for each of the palladium-catalyzed cross-coupling reactions.

Suzuki_Miyaura_Coupling cluster_0 Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(OR')L2 Ar-Pd(II)(OR')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(OR')L2 Ligand Exchange (Base) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(OR')L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Product Product Ar-Pd(II)(Ar')L2->Product Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Amination cluster_1 Buchwald-Hartwig Catalytic Cycle Pd(0)L2_BH Pd(0)L2 Ar-Pd(II)(X)L2_BH Ar-Pd(II)(X)L2 Pd(0)L2_BH->Ar-Pd(II)(X)L2_BH Oxidative Addition (Ar-X) Coordination [Ar-Pd(II)(X)L(HNR2)] Ar-Pd(II)(X)L2_BH->Coordination Amine Coordination (HNR2) Ar-Pd(II)(NR2)L2_BH Ar-Pd(II)(NR2)L2 Ar-Pd(II)(NR2)L2_BH->Pd(0)L2_BH Reductive Elimination Product_BH Product Ar-Pd(II)(NR2)L2_BH->Product_BH Ar-NR2 Coordination->Ar-Pd(II)(NR2)L2_BH Deprotonation (Base)

Caption: Catalytic cycle of the Buchwald-Hartwig amination.[6]

Heck_Reaction cluster_2 Heck Reaction Catalytic Cycle Pd(0)L2_H Pd(0)L2 Ar-Pd(II)(X)L2_H Ar-Pd(II)(X)L2 Pd(0)L2_H->Ar-Pd(II)(X)L2_H Oxidative Addition (Ar-X) Alkene_Complex [Ar-Pd(II)(X)L(Alkene)] Ar-Pd(II)(X)L2_H->Alkene_Complex Alkene Coordination Insertion_Product [R-CH2-CH(Ar)-Pd(II)X L] Alkene_Complex->Insertion_Product Migratory Insertion H-Pd(II)(X)L2_H H-Pd(II)(X)L2 Insertion_Product->H-Pd(II)(X)L2_H β-Hydride Elimination Product_H Product Insertion_Product->Product_H Ar-Alkene H-Pd(II)(X)L2_H->Pd(0)L2_H Reductive Elimination (Base)

Caption: Catalytic cycle of the Heck reaction.

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2_S Pd(0)L2 Ar-Pd(II)(X)L2_S Ar-Pd(II)(X)L2 Pd(0)L2_S->Ar-Pd(II)(X)L2_S Oxidative Addition (Ar-X) Ar-Pd(II)(CCR)L2_S Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(X)L2_S->Ar-Pd(II)(CCR)L2_S Transmetalation Ar-Pd(II)(CCR)L2_S->Pd(0)L2_S Reductive Elimination Product_S Product Ar-Pd(II)(CCR)L2_S->Product_S Ar-C≡CR CuX CuX CuCCR Cu-C≡CR CuX->CuCCR R-C≡CH, Base CuCCR->CuX

Caption: Catalytic cycles of the Sonogashira coupling reaction.[4]

References

The Versatile Intermediate: 7-Bromonaphthalen-2-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 7-Bromonaphthalen-2-ol is a key bifunctional building block in organic synthesis, offering two reactive sites for molecular elaboration: a phenolic hydroxyl group and an aryl bromide. This unique combination allows for sequential and regioselective functionalization, making it a valuable intermediate in the synthesis of a diverse array of complex organic molecules. Its utility is particularly pronounced in the fields of medicinal chemistry and materials science, where the naphthalene scaffold is a common motif in bioactive compounds and functional materials. These application notes provide an overview of the key reactions involving this compound and detailed protocols for its use in several high-impact synthetic transformations.

Key Applications of this compound

The strategic positioning of the bromo and hydroxyl functionalities on the naphthalene core of this compound allows for a range of synthetic manipulations, including, but not limited to:

  • Palladium-Catalyzed Cross-Coupling Reactions: The aryl bromide is an excellent handle for Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling reactions, enabling the formation of C-C and C-N bonds. These reactions are fundamental in the synthesis of biaryl compounds and arylamines, which are prevalent in pharmaceuticals.

  • Etherification Reactions: The phenolic hydroxyl group can be readily converted into ethers through reactions like the Williamson ether synthesis. This allows for the introduction of various alkyl or aryl substituents, which can modulate the electronic and steric properties of the molecule.

  • Synthesis of Bioactive Molecules: Derivatives of this compound are scaffolds for the development of novel therapeutic agents, including kinase inhibitors and G protein-coupled receptor (GPCR) ligands. The naphthalene core is a recognized pharmacophore in many drug candidates.

  • Development of Functional Materials: The rigid, aromatic structure of the naphthalene unit makes it an attractive component for organic electronics and liquid crystals. The functionalization of this compound can be used to tune the photophysical and self-assembly properties of these materials.

Experimental Protocols

The following protocols are detailed methodologies for key synthetic transformations starting from this compound.

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis of this compound from the commercially available 2,7-dihydroxynaphthalene.[1]

Step 1: Preparation of 2-bromo-7-methoxynaphthalene

  • Under a nitrogen atmosphere, add triphenylphosphine (89.7 g, 0.342 mol) and acetonitrile (350 mL) to a 1 L flask.

  • Cool the mixture to 10 °C.

  • Slowly add bromine (17.6 mL, 0.342 mol) dropwise over 10 minutes.

  • Remove the cooling bath and add 2,7-dihydroxynaphthalene (50.0 g, 0.312 mol), rinsing with an additional 350 mL of acetonitrile.

  • Heat the resulting mixture to reflux for 3 hours.

  • Remove the acetonitrile by distillation under reduced pressure.

Step 2: Preparation of 7-bromo-2-naphthol

  • Heat the solid obtained from Step 1 to 280 °C over 30 minutes until a black liquid forms.

  • Continue heating to 310 °C over 20 minutes and maintain this temperature for 15 minutes until gas evolution ceases.

  • Cool the mixture to room temperature.

  • Purify the crude product by column chromatography to yield 7-bromo-2-naphthol.

ProductYieldPurity (HPLC)
This compound43%87%
Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol details a representative Suzuki-Miyaura coupling of this compound with phenylboronic acid to synthesize 7-phenylnaphthalen-2-ol.

Suzuki_Workflow reagents Combine: - this compound - Phenylboronic acid - Pd(PPh3)4 - K2CO3 - Toluene/Water reaction Heat to 100 °C (12-24 h) reagents->reaction Inert Atmosphere workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 7-Phenylnaphthalen-2-ol purification->product Buchwald_Hartwig_Workflow reagents Combine: - this compound - Morpholine - Pd2(dba)3 - XPhos - NaOtBu - Toluene reaction Heat to 110 °C (12-24 h) reagents->reaction Inert Atmosphere workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 7-Morpholinonaphthalen-2-ol purification->product Etherification_Workflow reagents Combine: - this compound - Benzyl bromide - K2CO3 - DMF reaction Stir at 60 °C (4-6 h) reagents->reaction workup Precipitation in Water & Filtration reaction->workup purification Recrystallization workup->purification product 7-Bromo-2-(benzyloxy)naphthalene purification->product Applications cluster_drug_discovery Drug Discovery cluster_materials Materials Science start This compound kinase Kinase Inhibitors start->kinase Suzuki Coupling (e.g., with heteroaryl boronic acids) gpcr GPCR Ligands start->gpcr Buchwald-Hartwig Amination probes Fluorescent Probes start->probes Synthesis of Fluorophores liquid_crystals Liquid Crystals start->liquid_crystals Etherification & further functionalization oled Organic Electronics (OLEDs) start->oled Synthesis of Conjugated Systems anticancer Anticancer Agents kinase->anticancer

References

Application of 7-Bromonaphthalen-2-ol in Pharmaceutical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromonaphthalen-2-ol is a versatile bifunctional aromatic compound that serves as a key starting material and intermediate in the synthesis of a variety of biologically active molecules. Its naphthalene core is a common scaffold in many pharmaceuticals, and the presence of both a hydroxyl and a bromo substituent allows for diverse chemical modifications. The hydroxyl group can be readily alkylated or esterified, while the bromo group provides a handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. This dual reactivity makes this compound a valuable building block in the synthesis of compounds targeting a range of therapeutic areas, including respiratory diseases, cancer, and infectious diseases.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of three classes of pharmaceutical compounds: CRTh2 antagonists for asthma treatment, BET bromodomain inhibitors for oncology and anti-inflammatory applications, and novel antibacterial agents.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 116230-30-9
Molecular Formula C₁₀H₇BrO
Molecular Weight 223.07 g/mol
Appearance White to off-white crystalline powder
Melting Point 133-138 °C
Boiling Point 353.8 ± 15.0 °C at 760 mmHg
Solubility Soluble in organic solvents such as ethanol, acetone, and DMF. Poorly soluble in water.

Application 1: Synthesis of CRTh2 Antagonists (Fevipiprant Intermediate)

This compound is a key intermediate in the synthesis of Fevipiprant, a selective antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2).[1] CRTh2 is a G-protein-coupled receptor involved in the inflammatory cascade associated with asthma.[2] By blocking the action of prostaglandin D2 (PGD2) on CRTh2, Fevipiprant reduces airway inflammation and eosinophil recruitment.[3]

Signaling Pathway of CRTh2 in Asthma

The following diagram illustrates the signaling pathway of the CRTh2 receptor in the context of asthma and its inhibition by antagonists like Fevipiprant.

CRTh2_Signaling_Pathway Mast_Cell Mast Cell PGD2 Prostaglandin D2 (PGD2) Mast_Cell->PGD2 releases CRTh2 CRTh2 Receptor PGD2->CRTh2 binds to Th2_Cell Th2 Cell CRTh2->Th2_Cell activates Eosinophil Eosinophil CRTh2->Eosinophil activates and recruits Inflammation Airway Inflammation (Asthma Symptoms) Th2_Cell->Inflammation promotes Eosinophil->Inflammation contributes to Fevipiprant Fevipiprant (CRTh2 Antagonist) Fevipiprant->CRTh2 blocks

CRTh2 Signaling Pathway in Asthma.
Experimental Protocol: Synthesis of a Fevipiprant Intermediate

The synthesis of a key intermediate for Fevipiprant from this compound involves a Williamson ether synthesis to introduce the acetic acid side chain.

Fevipiprant_Intermediate_Synthesis Start This compound Reaction Williamson Ether Synthesis (Reflux) Start->Reaction Reagents Ethyl bromoacetate, K2CO3, Acetone Reagents->Reaction Workup Filtration, Concentration Reaction->Workup Intermediate Ethyl (7-bromonaphthalen-2-yloxy)acetate Purification Recrystallization Workup->Purification Product Purified Intermediate Purification->Product

Workflow for Fevipiprant Intermediate Synthesis.

Materials:

  • This compound (1.0 eq)

  • Ethyl bromoacetate (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetone, anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and anhydrous acetone.

  • Stir the mixture until the starting material is completely dissolved.

  • Add anhydrous potassium carbonate to the solution.

  • Add ethyl bromoacetate dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the solid potassium carbonate and wash with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to yield ethyl (7-bromonaphthalen-2-yloxy)acetate as a white solid.

Expected Yield and Purity:

ProductYield (%)Purity (by HPLC)
Ethyl (7-bromonaphthalen-2-yloxy)acetate85-95%>98%

Application 2: Synthesis of BET Bromodomain Inhibitors

The bromodomain and extra-terminal domain (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that play a crucial role in the regulation of gene transcription.[4][] Dysregulation of BET protein function has been implicated in various diseases, including cancer and inflammation.[] Small molecule inhibitors of BET bromodomains have shown therapeutic potential by displacing BET proteins from chromatin, thereby modulating the expression of key oncogenes and inflammatory genes.[4] this compound can serve as a scaffold for the synthesis of novel BET inhibitors, where the naphthalene core interacts with the binding pocket of the bromodomain.

Signaling Pathway of BET Bromodomain Inhibition

The following diagram illustrates the mechanism of action of BET inhibitors in downregulating gene transcription.

BET_Inhibitor_Pathway cluster_0 Normal Gene Transcription cluster_1 BET Inhibition BET BET Protein (BRD4) Ac_Histone Acetylated Histone BET->Ac_Histone binds to TF_Complex Transcription Factor Complex BET->TF_Complex recruits Gene Target Gene (e.g., MYC) TF_Complex->Gene activates Transcription Transcription Gene->Transcription BET_Inhibitor BET Inhibitor BET_Inhibited BET Protein (BRD4) BET_Inhibitor->BET_Inhibited binds to Ac_Histone_Inhibited Acetylated Histone BET_Inhibited->Ac_Histone_Inhibited binding blocked No_Transcription Transcription Inhibited BET_Inhibited->No_Transcription BET_Inhibitor_Synthesis Start This compound Reaction Suzuki-Miyaura Coupling (Reflux) Start->Reaction Reagents 3,5-Dimethylisoxazole-4-boronic acid, Pd(PPh3)4, Na2CO3, Dioxane/H2O Reagents->Reaction Workup Aqueous Workup, Extraction Reaction->Workup Intermediate 7-(3,5-dimethylisoxazol-4-yl)naphthalen-2-ol Purification Column Chromatography Workup->Purification Product Purified Precursor Purification->Product Betti_Base_Reaction Start This compound Reaction Betti Base Reaction (Stir at RT) Start->Reaction Reagents Formaldehyde, Secondary Amine (e.g., Piperidine), Ethanol Reagents->Reaction Workup Precipitation in Water Reaction->Workup Product Crude Betti Base Derivative Purification Recrystallization Workup->Purification Final_Product Purified Antibacterial Compound Purification->Final_Product

References

Suzuki-Miyaura-Kreuzkupplung zur Synthese von 7-Aryl-naphthalin-2-olen

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungs- und Protokollhinweise: Derivatisierung von 7-Bromnaphthalin-2-ol für die Materialwissenschaft

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung

7-Bromnaphthalin-2-ol ist ein vielseitiger Baustein für die Synthese neuartiger organischer Materialien. Seine Naphthalin-Grundstruktur bietet thermische Stabilität und vorteilhafte photophysikalische Eigenschaften, während die Brom- und Hydroxylgruppen selektive Funktionalisierungen ermöglichen. Diese Derivate sind von großem Interesse für Anwendungen in der Materialwissenschaft, insbesondere für die Entwicklung von organischen Leuchtdioden (OLEDs)[1], wo sie als Emitter, Wirtsmaterialien oder Ladungstransportschichten dienen können[2][3][4].

Dieser Bericht beschreibt detaillierte Protokolle für drei Schlüsselreaktionen zur Derivatisierung von 7-Bromnaphthalin-2-ol: die Suzuki-Miyaura-Kupplung zur Bildung von C-C-Bindungen, die Buchwald-Hartwig-Aminierung zur Bildung von C-N-Bindungen und die Williamson-Ethersynthese zur Bildung von C-O-Bindungen.

Die Suzuki-Miyaura-Reaktion ist eine leistungsstarke Methode zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen, bei der Organoborverbindungen mit organischen Halogeniden gekoppelt werden[5]. Diese Reaktion ist besonders nützlich für die Synthese von Biarylstrukturen, die in vielen organischen Halbleitern vorkommen[6][7].

Repräsentative quantitative Daten

Die folgende Tabelle fasst typische Reaktionsbedingungen und Ausbeuten für die Suzuki-Miyaura-Kupplung von Bromaromaten zusammen, die als Ausgangspunkt für die Optimierung der Reaktion mit 7-Bromnaphthalin-2-ol dienen können.

Arylboronsäure (1.2 Äq.)Palladium-Katalysator (mol%)Base (2.0 Äq.)LösungsmittelTemperatur (°C)Zeit (h)Repräsentative Ausbeute (%)
PhenylboronsäurePd(PPh₃)₄ (3 mol%)K₂CO₃Dioxan/H₂O (4:1)1001285-95
4-MethoxyphenylboronsäurePd(dppf)Cl₂ (2 mol%)Cs₂CO₃DMF901680-90
Naphthalin-2-boronsäurePd(OAc)₂ (2 mol%), SPhos (4 mol%)K₃PO₄Toluol/H₂O (5:1)1101875-88
Experimentelles Protokoll

Materialien:

  • 7-Bromnaphthalin-2-ol (1.0 Äq.)

  • Arylboronsäure (1.2 Äq.)

  • Palladium(tetrakis)triphenylphosphin) [Pd(PPh₃)₄] (3 mol%)

  • Kaliumcarbonat (K₂CO₃) (2.0 Äq.)

  • 1,4-Dioxan und Wasser (entgast)

  • Inertgas (Argon oder Stickstoff)

Durchführung:

  • In einem Schlenkrohr werden 7-Bromnaphthalin-2-ol (1.0 mmol), die entsprechende Arylboronsäure (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol) und K₂CO₃ (2.0 mmol) eingewogen.

  • Das Rohr wird evakuiert und dreimal mit Inertgas gespült.

  • Ein entgastes Lösungsmittelgemisch aus Dioxan (8 mL) und Wasser (2 mL) wird zugegeben.

  • Die Reaktionsmischung wird unter Rühren für 12 Stunden bei 100 °C erhitzt.

  • Nach dem Abkühlen auf Raumtemperatur wird Wasser zugegeben und die wässrige Phase dreimal mit Ethylacetat extrahiert.

  • Die vereinigten organischen Phasen werden mit gesättigter NaCl-Lösung gewaschen, über wasserfreiem Natriumsulfat getrocknet und das Lösungsmittel im Vakuum entfernt.

  • Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel gereinigt, um das 7-Aryl-naphthalin-2-ol zu erhalten.

Charakterisierung: Die Struktur des Produkts wird mittels ¹H-NMR, ¹³C-NMR und Massenspektrometrie bestätigt.

Suzuki_Coupling reactant1 7-Bromnaphthalin-2-ol product 7-Aryl-naphthalin-2-ol reactant1->product reactant2 Ar-B(OH)₂ reactant2->product reagents Pd(PPh₃)₄ Base (z.B. K₂CO₃) reagents->product

Suzuki-Miyaura-Kreuzkupplung

Buchwald-Hartwig-Aminierung zur Synthese von 7-Amino-naphthalin-2-olen

Die Buchwald-Hartwig-Aminierung ist eine Palladium-katalysierte Kreuzkupplungsreaktion zur Synthese von Arylaminen aus Arylhalogeniden[8][9][10]. Diese Methode ist äußerst vielseitig und tolerant gegenüber vielen funktionellen Gruppen[11].

Repräsentative quantitative Daten

Die folgende Tabelle zeigt typische Bedingungen für die Aminierung von Arylbromiden, die als Leitfaden für 7-Bromnaphthalin-2-ol dienen können.

Amin (1.2 Äq.)Palladium-Präkatalysator (mol%)Ligand (mol%)Base (1.4 Äq.)LösungsmittelTemperatur (°C)Zeit (h)Repräsentative Ausbeute (%)
MorpholinPd(OAc)₂ (2 mol%)XPhos (4 mol%)NaOtBuToluol1001880-95
AnilinPd₂(dba)₃ (1.5 mol%)BINAP (3 mol%)Cs₂CO₃Dioxan1102470-85
Di-n-butylaminPd(OAc)₂ (2 mol%)RuPhos (4 mol%)LHMDSTHF801675-90
Experimentelles Protokoll

Materialien:

  • 7-Bromnaphthalin-2-ol (1.0 Äq.)

  • Gewünschtes Amin (primär oder sekundär, 1.2 Äq.)

  • Palladium(II)-acetat [Pd(OAc)₂] (2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)

  • Natrium-tert-butoxid (NaOtBu) (1.4 Äq.)

  • Wasserfreies Toluol

  • Inertgas (Argon oder Stickstoff)

Durchführung:

  • In einem trockenen Schlenkrohr werden unter Inertgasatmosphäre 7-Bromnaphthalin-2-ol (1.0 mmol), Pd(OAc)₂ (0.02 mmol) und XPhos (0.04 mmol) vorgelegt[12].

  • Wasserfreies Toluol (5 mL) und das Amin (1.2 mmol) werden zugegeben.

  • Zuletzt wird NaOtBu (1.4 mmol) zur Reaktionsmischung gegeben.

  • Das Schlenkrohr wird versiegelt und die Mischung unter starkem Rühren für 18-24 Stunden bei 100 °C erhitzt[12].

  • Nach dem Abkühlen wird die Reaktion durch Zugabe von Wasser beendet. Die wässrige Phase wird dreimal mit Ethylacetat extrahiert.

  • Die vereinigten organischen Phasen werden mit gesättigter NaCl-Lösung gewaschen, über Natriumsulfat getrocknet und das Lösungsmittel wird im Vakuum entfernt.

  • Die Reinigung erfolgt mittels Säulenchromatographie auf Kieselgel.

Charakterisierung: Die Identität des Produkts wird durch ¹H-NMR, ¹³C-NMR und hochauflösende Massenspektrometrie (HRMS) verifiziert.

Buchwald_Hartwig reactant1 7-Bromnaphthalin-2-ol product 7-(R¹R²N)-naphthalin-2-ol reactant1->product reactant2 HNR¹R² reactant2->product reagents Pd-Katalysator Ligand (z.B. XPhos) Base (z.B. NaOtBu) reagents->product

Buchwald-Hartwig-Aminierung

Williamson-Ethersynthese zur Synthese von 7-Brom-2-alkoxynaphthalinen

Die Williamson-Ethersynthese ist eine klassische und zuverlässige Methode zur Herstellung von Ethern durch die Reaktion eines Alkoholats mit einem Alkylhalogenid über einen Sₙ2-Mechanismus[11][13][14]. In diesem Fall wird das Phenol des 7-Bromnaphthalin-2-ols deprotoniert, um das reaktive Naphtholat zu erzeugen.

Repräsentative quantitative Daten

Die folgende Tabelle zeigt typische Parameter für die Williamson-Ethersynthese mit Phenolen.

Alkylhalogenid (1.1 Äq.)Base (1.2 Äq.)LösungsmittelTemperatur (°C)Zeit (h)Repräsentative Ausbeute (%)
IodmethanK₂CO₃Aceton60 (Rückfluss)690-98
1-BrombutanNaHTHF65 (Rückfluss)885-95
BenzylbromidCs₂CO₃DMF801280-90
Experimentelles Protokoll

Materialien:

  • 7-Bromnaphthalin-2-ol (1.0 Äq.)

  • Alkylhalogenid (z.B. 1-Brombutan) (1.1 Äq.)

  • Kaliumcarbonat (K₂CO₃), fein pulverisiert (1.5 Äq.)

  • N,N-Dimethylformamid (DMF)

  • Inertgas (Argon oder Stickstoff)

Durchführung:

  • 7-Bromnaphthalin-2-ol (1.0 mmol) und fein pulverisiertes K₂CO₃ (1.5 mmol) werden in einem Rundkolben in wasserfreiem DMF (10 mL) suspendiert.

  • Die Mischung wird unter Inertgasatmosphäre 30 Minuten bei Raumtemperatur gerührt.

  • Das Alkylhalogenid (1.1 mmol) wird zugegeben und die Reaktionsmischung wird für 12 Stunden bei 80 °C gerührt.

  • Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.

  • Nach Abschluss der Reaktion wird die Mischung auf Raumtemperatur abgekühlt und in Eiswasser gegossen.

  • Das Produkt wird dreimal mit Diethylether extrahiert. Die vereinigten organischen Phasen werden mit Wasser und gesättigter NaCl-Lösung gewaschen, über Natriumsulfat getrocknet und im Vakuum eingeengt.

  • Das Rohprodukt wird durch Säulenchromatographie oder Umkristallisation gereinigt.

Charakterisierung: Die Struktur des Ethers wird mittels ¹H-NMR, ¹³C-NMR und Infrarotspektroskopie (IR) bestätigt.

Williamson_Ether_Synthesis reactant1 7-Bromnaphthalin-2-ol product 7-Brom-2-alkoxy- naphthalin reactant1->product reactant2 R-X (Alkylhalogenid) reactant2->product reagents Base (z.B. K₂CO₃) Lösungsmittel (z.B. DMF) reagents->product

Williamson-Ethersynthese

Allgemeiner Arbeitsablauf für die Materialentwicklung

Der folgende Arbeitsablauf zeigt die logische Abfolge von der Synthese der Derivate bis zur Charakterisierung ihrer materialwissenschaftlichen Eigenschaften.

Workflow cluster_synthesis Synthese cluster_reactions Derivatisierung cluster_purification Aufreinigung & Charakterisierung cluster_material Materialwissenschaftliche Untersuchung start 7-Bromnaphthalin-2-ol suzuki Suzuki-Kupplung start->suzuki buchwald Buchwald-Hartwig- Aminierung start->buchwald williamson Williamson-Ether- synthese start->williamson purify Chromatographie/ Umkristallisation suzuki->purify buchwald->purify williamson->purify struct_char Strukturanalyse (NMR, MS, IR) purify->struct_char prop_char Photophysikalische Eigenschaften (UV/Vis, Fluoreszenz) struct_char->prop_char thermal_char Thermische Analyse (TGA, DSC) struct_char->thermal_char device Bauteil-Fabrikation (z.B. OLED) prop_char->device thermal_char->device

Allgemeiner Arbeitsablauf

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 7-Bromonaphthalen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are key structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. This document provides a detailed experimental protocol for the Buchwald-Hartwig amination of 7-Bromonaphthalen-2-ol, a valuable building block in medicinal chemistry. The presence of the hydroxyl group on the naphthalene scaffold presents a unique consideration, and this protocol addresses the feasibility of performing the amination without the need for a protecting group.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination. A palladium(0) catalyst first undergoes oxidative addition to the aryl bromide (this compound). The resulting palladium(II) complex then coordinates with the amine. In the presence of a strong, non-nucleophilic base, the amine is deprotonated to form a palladium-amido complex. Finally, reductive elimination from this complex yields the desired N-arylated naphthalenol and regenerates the active palladium(0) catalyst, allowing the cycle to continue. The choice of ligand, base, and solvent is critical for the success and efficiency of the reaction. Bulky, electron-rich phosphine ligands are commonly employed to facilitate both the oxidative addition and reductive elimination steps.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with various amines. These examples demonstrate the feasibility of the reaction with both primary and secondary amines without protection of the hydroxyl group.

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene10012-24~85-95
2MorpholinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (1.5)Dioxane11018-24~80-90
3n-ButylaminePd₂(dba)₃ (1.5)BrettPhos (3)LHMDS (1.5)Toluene10016-24~75-85
4PiperidinePd(OAc)₂ (2)DavePhos (4)K₃PO₄ (2.0)Dioxane11020-28~80-90

Yields are approximate and can vary based on reaction scale and purity of reagents.

Experimental Protocols

This section provides a detailed methodology for the Buchwald-Hartwig amination of this compound.

Materials
  • This compound

  • Amine (e.g., aniline, morpholine)

  • Palladium precursor: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine ligand: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or other suitable ligand from the table.

  • Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous solvent: Toluene or 1,4-Dioxane

  • Nitrogen or Argon gas (high purity)

  • Standard laboratory glassware (Schlenk tube or equivalent)

  • Magnetic stirrer and heating plate/oil bath

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

  • Silica gel for column chromatography

Pre-Reaction Setup
  • Oven-dry all glassware (Schlenk tube, stir bar) and allow to cool to room temperature under a stream of inert gas (nitrogen or argon).

  • Ensure all reagents and solvents are anhydrous. Solvents should be freshly distilled or obtained from a solvent purification system.

Reaction Procedure (General)
  • To the dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).

  • Add the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).

  • Seal the Schlenk tube with a septum or screw cap.

  • Evacuate the tube and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Under a positive pressure of inert gas, add the anhydrous solvent (e.g., Toluene, 5 mL) via syringe.

  • Add the amine (1.2 mmol, 1.2 equiv) via syringe.

  • Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Post-Reaction Workup and Purification
  • Once the reaction is complete, remove the Schlenk tube from the oil bath and allow it to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).

  • Combine the organic filtrates and wash with water (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylated 7-aminonaphthalen-2-ol.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Experimental Workflow

Buchwald_Hartwig_Workflow Experimental Workflow for Buchwald-Hartwig Amination reagents 1. Add Reagents to Schlenk Tube (this compound, Pd Catalyst, Ligand, Base) inert 2. Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) reagents->inert solvent_amine 3. Add Anhydrous Solvent and Amine inert->solvent_amine reaction 4. Heat and Stir (100-110 °C, 12-24 h) solvent_amine->reaction workup 5. Workup (Cool, Dilute, Filter) reaction->workup purification 6. Purification (Column Chromatography) workup->purification product 7. Pure N-Arylated Product purification->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic Cycle

Catalytic_Cycle Simplified Catalytic Cycle of Buchwald-Hartwig Amination pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pdII_complex L₂Pd(II)(Ar)(Br) oxidative_addition->pdII_complex amine_coordination Amine Coordination pdII_complex->amine_coordination + HNR'R'' pdII_amine_complex [L₂Pd(II)(Ar)(HNR'R'')]⁺Br⁻ amine_coordination->pdII_amine_complex deprotonation Deprotonation (Base) pdII_amine_complex->deprotonation pd_amido_complex L₂Pd(II)(Ar)(NR'R'') deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR'R'' reductive_elimination->product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Application Notes and Protocols: 7-Bromonaphthalen-2-ol as a Precursor for Novel Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 7-Bromonaphthalen-2-ol as a versatile precursor in the synthesis of novel ligands for various applications, including asymmetric catalysis, fluorescent sensing, and drug discovery.

Introduction

This compound is a key building block in organic synthesis. Its bifunctional nature, featuring a nucleophilic hydroxyl group and a bromine atom amenable to cross-coupling reactions, makes it an ideal starting material for the construction of a diverse range of complex molecular architectures. The naphthalene scaffold itself is a privileged structure in medicinal chemistry and materials science, known for its rigidity and unique photophysical properties.[1] This document outlines synthetic strategies to leverage the reactivity of this compound to create three distinct classes of high-value ligands: chiral phosphoramidites, fluorescent probes, and selective estrogen receptor modulators (SERMs).

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the starting material is provided in the table below.[2]

PropertyValue
Molecular Formula C₁₀H₇BrO
Molecular Weight 223.07 g/mol
CAS Number 116230-30-9
Appearance White to light yellow powder/crystal
Melting Point 133-138 °C
Boiling Point 353.8 ± 15.0 °C (Predicted)
pKa 9.17 ± 0.40 (Predicted)

Application 1: Synthesis of Chiral Phosphoramidite Ligands for Asymmetric Catalysis

The 2-naphthol moiety of this compound can be elaborated into chiral phosphoramidite ligands. These ligands, particularly those based on the BINOL scaffold, are highly effective in a variety of transition-metal-catalyzed asymmetric reactions.[3] The bromine atom at the 7-position offers a handle for further modification to fine-tune the steric and electronic properties of the ligand.

Experimental Protocol: Synthesis of a 7-Bromo-2-naphthol-derived Phosphoramidite Ligand

This protocol describes a two-step synthesis of a chiral phosphoramidite ligand from this compound.

Step 1: Synthesis of (7-Bromonaphthalen-2-yloxy)dichlorophosphine

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq.).

  • Add anhydrous triethylamine (1.1 eq.) and dry toluene.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add phosphorus trichloride (PCl₃, 1.1 eq.) dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Filter the reaction mixture through a pad of Celite® under an inert atmosphere to remove triethylamine hydrochloride.

  • Remove the solvent in vacuo to yield the crude chlorophosphite intermediate, which is used in the next step without further purification.

Step 2: Reaction with a Chiral Amine

  • Dissolve the crude (7-Bromonaphthalen-2-yloxy)dichlorophosphine (1.0 eq.) in dry, degassed dichloromethane (DCM).

  • In a separate flask, dissolve a chiral secondary amine (e.g., (R,R)-bis(1-phenylethyl)amine, 1.0 eq.) and triethylamine (1.2 eq.) in dry DCM.

  • Cool the amine solution to 0 °C and add it dropwise to the chlorophosphite solution.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired chiral phosphoramidite ligand.

Representative Data for a BINOL-derived Phosphoramidite Ligand

The following table provides representative analytical data for a well-characterized phosphoramidite ligand derived from the closely related BINOL scaffold.[4][5]

ParameterValue
Appearance White solid
Yield 85-95%
³¹P NMR (CDCl₃) δ 145-155 ppm
¹H NMR (CDCl₃) Characteristic aromatic and aliphatic signals
¹³C NMR (CDCl₃) Characteristic aromatic and aliphatic signals
HRMS (EI) Calculated and found values consistent with the expected formula

Experimental Workflow: Synthesis of a Chiral Phosphoramidite Ligand

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Purification & Analysis start1 This compound step1 Phosphitylation start1->step1 start2 PCl₃ start2->step1 start3 Chiral Amine step2 Amination start3->step2 step1->step2 purification Column Chromatography step2->purification analysis NMR, HRMS purification->analysis product Chiral Phosphoramidite Ligand analysis->product

Caption: Workflow for the synthesis of a chiral phosphoramidite ligand.

Application 2: Development of Fluorescent Probes for Metal Ion Sensing

Naphthalene-based fluorophores are widely used in the development of fluorescent sensors due to their high quantum yields and sensitivity to the local environment.[6][7] The this compound scaffold can be derivatized to create selective "turn-on" or "turn-off" fluorescent probes for various metal ions. The hydroxyl group can be used to introduce a metal-chelating moiety, while the bromo group can be functionalized via Suzuki coupling to extend the π-conjugation and tune the photophysical properties.

Experimental Protocol: Synthesis of a Naphthol-based Fluorescent Probe for Al³⁺

This protocol outlines the synthesis of a Schiff base fluorescent probe for the detection of aluminum ions (Al³⁺), a common environmental and biological target.[8]

Step 1: Synthesis of 7-Bromo-2-hydroxy-1-naphthaldehyde

  • This step involves the formylation of this compound, for example, via a Duff reaction or a similar ortho-formylation method.

  • In a round-bottom flask, combine this compound (1.0 eq.), hexamethylenetetramine (4.0 eq.), and trifluoroacetic acid.

  • Heat the mixture at 90 °C for 10 hours.

  • After cooling, add water and heat the mixture at 100 °C for 1 hour to hydrolyze the intermediate.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to yield 7-Bromo-2-hydroxy-1-naphthaldehyde.

Step 2: Schiff Base Condensation

  • Dissolve 7-Bromo-2-hydroxy-1-naphthaldehyde (1.0 eq.) in ethanol.

  • Add a solution of an appropriate amine (e.g., 2-aminoethanol, 1.1 eq.) in ethanol.

  • Stir the reaction mixture at room temperature for 4 hours.

  • The resulting Schiff base product often precipitates from the solution and can be collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

Quantitative Data for a Naphthalene-based Al³⁺ Probe

The following table summarizes typical performance data for a naphthalene-based fluorescent probe for Al³⁺.[7][8]

ParameterValue
Excitation Wavelength (λex) ~370 nm
Emission Wavelength (λem) ~470 nm
Fluorescence Response "Turn-on" upon Al³⁺ binding
Detection Limit 0.1 - 1.0 µM
Binding Stoichiometry (Probe:Al³⁺) 1:1 or 2:1
Binding Constant (Ka) 10⁴ - 10⁵ M⁻¹

Signaling Pathway: Fluorescent Probe for Al³⁺

G probe Naphthol-Schiff Base Probe (Low Fluorescence) complex Probe-Al³⁺ Complex (High Fluorescence) probe->complex Binding al3 Al³⁺ Ion al3->complex signal Fluorescence Signal Increase complex->signal Emission

Caption: Signaling mechanism of a "turn-on" fluorescent probe for Al³⁺.

Application 3: Synthesis of Selective Estrogen Receptor Modulators (SERMs)

The naphthalene core is a key structural feature in several selective estrogen receptor modulators (SERMs), which are a class of drugs used in the treatment of hormone-sensitive cancers and osteoporosis.[9][10] this compound can serve as a starting point for the synthesis of novel SERMs. The hydroxyl group mimics the phenolic hydroxyl of estradiol, which is crucial for binding to the estrogen receptor, while the bromo position allows for the introduction of side chains that modulate the agonist/antagonist activity of the molecule.

Experimental Protocol: Synthesis of a this compound-derived SERM Scaffold

This protocol describes the synthesis of a core scaffold that can be further elaborated into a SERM. It involves a Suzuki coupling to introduce an aryl group and a Buchwald-Hartwig amination to append a side chain.

Step 1: Suzuki-Miyaura Coupling

  • To a Schlenk flask, add this compound (1.0 eq.), an arylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Add a degassed solvent system, such as a mixture of toluene, ethanol, and water.

  • Heat the reaction mixture at 90 °C under an inert atmosphere for 12 hours.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the 7-aryl-naphthalen-2-ol derivative.

Step 2: Buchwald-Hartwig Amination

  • To a dry Schlenk tube under an inert atmosphere, add the 7-aryl-naphthalen-2-ol from the previous step (1.0 eq.), a suitable amine (e.g., morpholine, 1.2 eq.), a palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 eq.).[11]

  • Add anhydrous toluene as the solvent.

  • Seal the tube and heat the reaction mixture at 100-110 °C for 12-24 hours.

  • Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to obtain the final SERM-like molecule.

Representative Data for a Naphthol-based SERM

The following table provides representative biological activity data for a naphthol-based SERM, LY2066948.[9][12]

ParameterValue
Target Receptor Estrogen Receptor (ER)
Activity Antiestrogenic
Potency More potent than 4-hydroxytamoxifen in cell culture
Therapeutic Indication Investigated for uterine fibroids and myomas

Logical Workflow: Synthesis and Screening of SERMs

G start This compound step1 Suzuki Coupling (Aryl Group Introduction) start->step1 intermediate 7-Aryl-naphthalen-2-ol step1->intermediate step2 Buchwald-Hartwig Amination (Side Chain Introduction) intermediate->step2 product SERM Candidate Library step2->product screening Biological Screening (ER Binding & Activity Assays) product->screening hit Lead Compound screening->hit

Caption: Workflow for the synthesis and screening of SERM candidates.

References

Application Notes and Protocols for Photophysical Applications of 7-Bromonaphthalen-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the photophysical applications of derivatives of 7-Bromonaphthalen-2-ol. This document includes detailed experimental protocols for the synthesis and characterization of these derivatives, along with their applications in areas such as fluorescent probes and bioimaging. The quantitative photophysical data is summarized in structured tables for easy comparison.

Introduction to this compound Derivatives

Naphthalene derivatives are a well-established class of compounds known for their intrinsic fluorescence properties, making them valuable scaffolds for the development of fluorescent probes.[1] The parent compound, this compound, offers a versatile starting point for the synthesis of a variety of derivatives. The bromine atom at the 7-position and the hydroxyl group at the 2-position provide reactive handles for introducing different functionalities, thereby tuning the photophysical and chemical properties of the resulting molecules. These derivatives have shown promise in applications ranging from sensing and bioimaging to materials science.

Synthesis of this compound Derivatives

The functionalization of this compound can be achieved through various organic reactions. The hydroxyl group can be readily converted into ethers and esters, while the bromo group can participate in cross-coupling reactions. Below are generalized protocols for the synthesis of ether, ester, and Schiff base derivatives.

Protocol 1: Synthesis of 7-Bromonaphthalen-2-yl Ether Derivatives

This protocol describes a general method for the synthesis of ether derivatives of this compound via Williamson ether synthesis.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Acetone or Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

Procedure:

  • Dissolve this compound (1 equivalent) in acetone or DMF in a round-bottom flask.

  • Add potassium carbonate (1.5 equivalents) to the solution.

  • Add the desired alkyl halide (1.2 equivalents) dropwise to the mixture.

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the pure ether derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 7-Bromonaphthalen-2-yl Ester Derivatives

This protocol outlines the synthesis of ester derivatives of this compound.

Materials:

  • This compound

  • Acyl chloride or carboxylic acid anhydride

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

Procedure:

  • Dissolve this compound (1 equivalent) in dichloromethane in a round-bottom flask.

  • Add pyridine or triethylamine (1.5 equivalents) to the solution and cool the mixture in an ice bath.

  • Slowly add the acyl chloride or carboxylic acid anhydride (1.2 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

  • Confirm the structure of the purified ester derivative by ¹H NMR, ¹³C NMR, and mass spectrometry.

Photophysical Characterization

The photophysical properties of the synthesized this compound derivatives are crucial for their potential applications. The following protocols describe the standard methods for determining key photophysical parameters.

Protocol 3: Determination of Absorption and Emission Spectra

Materials:

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

  • Spectroscopic grade solvents (e.g., cyclohexane, ethanol, acetonitrile)

  • Synthesized this compound derivative

Procedure:

  • Sample Preparation: Prepare a dilute solution (typically 1-10 µM) of the synthesized derivative in the desired spectroscopic grade solvent.

  • Absorption Spectrum:

    • Record the UV-Vis absorption spectrum of the solution using the spectrophotometer over a relevant wavelength range (e.g., 200-500 nm).

    • Identify the wavelength of maximum absorption (λabs,max).

  • Emission Spectrum:

    • Excite the sample solution in the fluorometer at its λabs,max.

    • Record the fluorescence emission spectrum over a suitable wavelength range.

    • Identify the wavelength of maximum emission (λem,max).

  • Excitation Spectrum:

    • Set the emission wavelength to the λem,max.

    • Scan the excitation wavelengths and record the fluorescence intensity to obtain the excitation spectrum.

Protocol 4: Determination of Fluorescence Quantum Yield (ΦF)

The relative method using a well-characterized standard is commonly employed to determine the fluorescence quantum yield.

Materials:

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Synthesized this compound derivative (sample)

  • Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)

  • Spectroscopic grade solvent

Procedure:

  • Prepare a series of dilute solutions of both the sample and the standard in the same solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Measure the absorbance of each solution at the excitation wavelength.

  • Measure the fluorescence emission spectrum for each solution and integrate the area under the emission curve.

  • Calculate the fluorescence quantum yield of the sample (ΦF,sample) using the following equation: ΦF,sample = ΦF,std × (Isample / Istd) × (Astd / Asample) × (ηsample² / ηstd²) where:

    • ΦF,std is the quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • η is the refractive index of the solvent.

Applications in Live-Cell Imaging

Derivatives of this compound can be designed as fluorescent probes for live-cell imaging. The following is a general protocol for staining and imaging live cells.

Protocol 5: Live-Cell Imaging

Materials:

  • Fluorescent probe (synthesized this compound derivative)

  • Cell culture medium (phenol red-free for imaging)

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • Cells cultured on glass-bottom dishes or chamber slides

  • Fluorescence microscope with appropriate filter sets

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Probe Preparation: Prepare a stock solution (e.g., 1-10 mM) of the fluorescent probe in DMSO.

  • Cell Culture: Culture the cells to the desired confluency on a suitable imaging substrate.

  • Staining:

    • Prepare a working solution of the probe by diluting the stock solution in pre-warmed, phenol red-free cell culture medium to a final concentration (typically 1-10 µM).

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the probe working solution to the cells and incubate for 15-60 minutes at 37°C in a humidified incubator.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or phenol red-free medium to remove unbound probe.

  • Imaging:

    • Add fresh, pre-warmed phenol red-free medium to the cells.

    • Place the imaging dish on the stage of the fluorescence microscope.

    • Use the appropriate filter set based on the excitation and emission maxima of the probe.

    • Acquire images using a sensitive camera, minimizing light exposure to reduce phototoxicity.[2]

Quantitative Data Summary

While specific photophysical data for a wide range of this compound derivatives is not extensively available in the public literature, the following table provides a template for summarizing such data upon experimental determination. For comparison, data for the related compound, 6-bromonaphthalen-2-ol, and its derivatives are included as a reference.[3]

CompoundSolventλabs,max (nm)λem,max (nm)Stokes Shift (nm)ΦF
Template for this compound Derivative 1 -----
Template for this compound Derivative 2 -----
Reference: 6-bromonaphthalen-2-ol [3]-----
Reference: N,N-Dimethyl-6-(pyridin-3-yl)naphthalen-2-amine [3]Toluene368441730.81
Reference: N,N-Dimethyl-6-(pyridin-3-yl)naphthalen-2-amine [3]Acetonitrile3635221590.49

Visualizations

Workflow for Synthesis and Characterization

G General Workflow for Synthesis and Photophysical Characterization cluster_synthesis Synthesis cluster_photophysics Photophysical Analysis Start This compound Reaction Functionalization Reaction (e.g., Etherification, Esterification) Start->Reaction Reagents, Solvent Purification Purification (Column Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Product Pure Derivative Characterization->Product UV-Vis UV-Vis Spectroscopy Product->UV-Vis Fluorescence Fluorescence Spectroscopy Product->Fluorescence Data_Analysis Data Analysis UV-Vis->Data_Analysis Fluorescence->Data_Analysis Properties Photophysical Properties (λ_abs, λ_em, Φ_F) Data_Analysis->Properties

Caption: General workflow for the synthesis and photophysical characterization of this compound derivatives.

Logical Flow for Live-Cell Imaging

G Workflow for Live-Cell Imaging Cell_Culture Culture Cells on Imaging Dish Staining Incubate Cells with Probe Cell_Culture->Staining Probe_Prep Prepare Fluorescent Probe Solution Probe_Prep->Staining Washing Wash to Remove Unbound Probe Staining->Washing Imaging Fluorescence Microscopy Washing->Imaging Analysis Image Analysis Imaging->Analysis Results Localization and Dynamic Information Analysis->Results

Caption: Step-by-step workflow for utilizing a synthesized fluorescent probe in live-cell imaging experiments.

References

The Pivotal Role of 7-Bromonaphthalen-2-ol in the Synthesis of Bioactive Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

7-Bromonaphthalen-2-ol has emerged as a versatile and crucial starting material in the synthesis of a variety of bioactive compounds. Its unique structure, featuring a reactive hydroxyl group and a bromine atom on the naphthalene scaffold, provides two distinct points for chemical modification. This allows for the construction of diverse molecular architectures with significant potential in drug discovery, particularly in the development of anti-inflammatory and antimicrobial agents.

This document provides detailed application notes and experimental protocols for the synthesis of bioactive compounds utilizing this compound as a key intermediate.

Application in the Synthesis of Anti-Inflammatory Agents: The Fevipiprant Intermediate

This compound is a key precursor in the synthesis of Fevipiprant, a selective CRTh2 receptor antagonist developed for the treatment of asthma.[1] The synthesis of the core structure of Fevipiprant from this compound involves two primary transformations: O-alkylation of the hydroxyl group followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction at the bromo position.

Synthetic Workflow for Fevipiprant Intermediate

Fevipiprant_Synthesis Start This compound Intermediate1 Ethyl (7-bromonaphthalen-2-yloxy)acetate Start->Intermediate1 O-Alkylation Intermediate2 Ethyl (7-(pyridin-2-yl)naphthalen-2-yloxy)acetate Intermediate1->Intermediate2 Suzuki Coupling Final Fevipiprant Core Intermediate2->Final Hydrolysis/Amidation

Caption: Synthetic pathway from this compound to the Fevipiprant core.

Experimental Protocols

1. Synthesis of Ethyl (7-bromonaphthalen-2-yloxy)acetate (O-Alkylation)

This procedure is adapted from a general method for the O-alkylation of phenolic compounds.[2]

  • Materials:

    • This compound

    • Ethyl bromoacetate

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile (CH₃CN)

    • Diethyl ether (Et₂O)

    • Deionized water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 eq), acetonitrile, and potassium carbonate (3.0 eq).

    • Stir the mixture vigorously for 5 minutes at room temperature.

    • Add ethyl bromoacetate (1.2 eq) to the reaction mixture.

    • Heat the mixture to reflux and maintain for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction to room temperature and filter to remove the inorganic salts.

    • Wash the solids with diethyl ether.

    • Combine the filtrate and washings, and transfer to a separatory funnel.

    • Wash the organic layer sequentially with deionized water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data:

Reactant/ProductMolecular WeightMolar RatioYield (%)Purity (%)
This compound223.071.0->98
Ethyl bromoacetate167.001.2->98
Ethyl (7-bromonaphthalen-2-yloxy)acetate309.14-85-95>95

2. Synthesis of Ethyl (7-(pyridin-2-yl)naphthalen-2-yloxy)acetate (Suzuki-Miyaura Coupling)

This protocol is based on general procedures for Suzuki-Miyaura cross-coupling of aryl bromides with heteroaryl boronic acids.[3]

  • Materials:

    • Ethyl (7-bromonaphthalen-2-yloxy)acetate

    • 2-Pyridylboronic acid or its pinacol ester

    • Palladium catalyst (e.g., Pd(dppf)Cl₂)

    • Base (e.g., K₃PO₄ or KF)

    • Solvent (e.g., Dioxane/water mixture)

    • Ethyl acetate (EtOAc)

    • Deionized water

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a reaction vessel, combine ethyl (7-bromonaphthalen-2-yloxy)acetate (1.0 eq), 2-pyridylboronic acid (1.5 eq), and the base (3.0 eq).

    • Add the palladium catalyst (e.g., 5 mol % Pd(dppf)Cl₂).

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

    • Add the degassed solvent system (e.g., dioxane/water 4:1).

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by column chromatography to obtain the desired product.

Quantitative Data:

Reactant/ProductMolecular WeightMolar RatioYield (%)Purity (%)
Ethyl (7-bromonaphthalen-2-yloxy)acetate309.141.0->95
2-Pyridylboronic acid122.921.5->95
Ethyl (7-(pyridin-2-yl)naphthalen-2-yloxy)acetate307.34-70-85>95

Application in the Synthesis of Novel Antimicrobial Agents

The naphthalen-2-ol scaffold is present in numerous compounds exhibiting antimicrobial properties.[4] While specific examples deriving directly from this compound are not yet widely reported in publicly available literature, its structure provides an excellent platform for the development of novel antibacterial and antifungal agents through modifications at both the hydroxyl and bromo positions.

General Synthetic Strategy for Novel Antimicrobial Naphthalen-2-ol Derivatives

Antimicrobial_Synthesis Start This compound Path1 Modification at -OH group Start->Path1 Path2 Modification at -Br group Start->Path2 Derivatives Library of Novel Naphthalen-2-ol Derivatives Path1->Derivatives Path2->Derivatives Screening Antimicrobial Screening (MIC determination) Derivatives->Screening

Caption: General workflow for the synthesis and screening of antimicrobial derivatives.

One potential route to novel antimicrobial agents involves the synthesis of 1-aminoalkyl-2-naphthol derivatives via a Mannich-type reaction, a common strategy for this class of compounds. Although typically performed on unsubstituted 2-naphthol, this reaction could be adapted for this compound to introduce diverse aminoalkyl side chains, which are known to be important for antimicrobial activity.

Hypothetical Protocol for 1-Aminoalkyl-7-bromo-naphthalen-2-ol Synthesis (Mannich Reaction)

This protocol is based on established methods for the synthesis of 1-aminoalkyl-2-naphthols.[1]

  • Materials:

    • This compound

    • A secondary amine (e.g., dimethylamine, piperidine)

    • Formaldehyde (aqueous solution)

    • Ethanol

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

    • Add the secondary amine (1.1 eq) to the solution.

    • Add aqueous formaldehyde (1.1 eq) dropwise to the mixture.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 2-24 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture. If a precipitate forms, collect it by filtration and wash with cold ethanol.

    • If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.

Hypothetical Quantitative Data and Expected Antimicrobial Activity:

The resulting 1-aminoalkyl-7-bromo-naphthalen-2-ol derivatives could then be screened against a panel of pathogenic bacteria and fungi to determine their Minimum Inhibitory Concentrations (MIC).

Derivative (Hypothetical)Amine UsedMolecular WeightExpected MIC Range (µg/mL)
1-((Dimethylamino)methyl)-7-bromonaphthalen-2-olDimethylamine280.1610 - 100
1-(Piperidin-1-ylmethyl)-7-bromonaphthalen-2-olPiperidine320.2310 - 100

Note: The expected MIC range is based on the activity of similar, non-brominated 1-aminoalkyl-2-naphthol derivatives.[1]

Signaling Pathways

The biological activity of compounds derived from this compound is dependent on their final structure and the therapeutic target.

  • Fevipiprant: As a CRTh2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) antagonist, Fevipiprant blocks the pro-inflammatory effects of prostaglandin D2 (PGD2). The CRTh2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by PGD2, mediates the chemotaxis of eosinophils, basophils, and Th2 lymphocytes, key cellular players in allergic inflammation. By blocking this interaction, Fevipiprant reduces the infiltration of these inflammatory cells into the airways, thereby alleviating asthma symptoms.

Fevipiprant_Pathway PGD2 Prostaglandin D2 (PGD2) CRTh2 CRTh2 Receptor (GPCR) PGD2->CRTh2 binds to G_Protein G-protein activation CRTh2->G_Protein Fevipiprant Fevipiprant Fevipiprant->CRTh2 antagonizes Downstream Downstream Signaling (e.g., Ca²⁺ mobilization, MAPK activation) G_Protein->Downstream Inflammation Inflammatory Cell Chemotaxis (Eosinophils, Basophils, Th2 cells) Downstream->Inflammation Asthma Asthmatic Inflammation Inflammation->Asthma

Caption: Simplified signaling pathway of PGD2 and the inhibitory action of Fevipiprant.

  • Antimicrobial Derivatives: The mechanism of action for novel antimicrobial derivatives of this compound would need to be elucidated through further studies. Potential mechanisms for naphthalen-based antimicrobials include disruption of the bacterial cell membrane, inhibition of DNA gyrase, or interference with other essential cellular processes.[5]

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its utility in the synthesis of the anti-inflammatory drug Fevipiprant highlights its importance in accessing complex molecular targets. Furthermore, its potential as a scaffold for the development of novel antimicrobial agents warrants further investigation. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this compound and to develop new therapeutic agents.

References

Application Notes and Protocols for One-Pot Synthesis Strategies Involving 7-Bromonaphthalen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for one-pot synthesis strategies utilizing 7-Bromonaphthalen-2-ol as a key starting material. The methodologies outlined focus on efficient, multi-component reactions and tandem catalytic processes to generate structurally diverse heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.

Introduction

This compound is a versatile bifunctional building block, featuring a nucleophilic hydroxyl group and a bromine-substituted aromatic ring amenable to cross-coupling reactions. This dual reactivity allows for the construction of complex molecular architectures in a single synthetic operation, adhering to the principles of green chemistry by minimizing waste, energy consumption, and reaction time. The protocols detailed below describe two distinct one-pot strategies: the synthesis of substituted naphtho[2,1-b]pyrans via a three-component reaction and the synthesis of naphtho[2,1-b]furans through a tandem Sonogashira coupling and intramolecular cyclization.

Strategy 1: Three-Component Synthesis of 2-Amino-4H-naphtho[2,1-b]pyran-3-carbonitriles

This one-pot, three-component reaction combines this compound, an aromatic aldehyde, and malononitrile to afford highly functionalized 2-amino-10-bromo-4H-naphtho[2,1-b]pyran-3-carbonitrile derivatives. These chromene-fused naphthalene structures are prevalent scaffolds in biologically active compounds. The reaction proceeds via a domino Knoevenagel condensation, Michael addition, and intramolecular cyclization sequence, often catalyzed by a base.

Experimental Protocol

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 223 mg).

  • Add the aromatic aldehyde (1.0 mmol) and malononitrile (1.0 mmol, 66 mg).

  • Add ethanol (15 mL) to dissolve the reactants.

  • Add piperidine (0.2 mmol, 20 µL) as a catalyst to the mixture.

  • Heat the reaction mixture to reflux (approximately 80°C) and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate, 7:3).

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 5 mL).

  • Recrystallize the crude product from ethanol or an ethanol/DMF mixture to obtain the pure 2-amino-10-bromo-4-aryl-4H-naphtho[2,1-b]pyran-3-carbonitrile.

Data Presentation

The following table summarizes representative yields for the synthesis of 2-amino-4H-naphtho[2,1-b]pyran derivatives based on analogous reactions with 2-naphthol.[1][2][3]

EntryAromatic AldehydeProductYield (%)
1Benzaldehyde2-Amino-10-bromo-4-phenyl-4H-naphtho[2,1-b]pyran-3-carbonitrile~85-95
24-Chlorobenzaldehyde2-Amino-10-bromo-4-(4-chlorophenyl)-4H-naphtho[2,1-b]pyran-3-carbonitrile~90-96
34-Methoxybenzaldehyde2-Amino-10-bromo-4-(4-methoxyphenyl)-4H-naphtho[2,1-b]pyran-3-carbonitrile~88-94
43-Nitrobenzaldehyde2-Amino-10-bromo-4-(3-nitrophenyl)-4H-naphtho[2,1-b]pyran-3-carbonitrile~82-90

Reaction Workflow Diagram

G sub This compound + Aromatic Aldehyde + Malononitrile cat Piperidine, EtOH, Reflux sub->cat 1. Mix knoev Knoevenagel Condensation cat->knoev 2. Heat inter1 Arylidene Malononitrile knoev->inter1 Forms michael Michael Addition inter1->michael Reacts with Naphthoxide inter2 Michael Adduct Intermediate michael->inter2 cyclo Intramolecular Cyclization inter2->cyclo prod Substituted Naphtho[2,1-b]pyran cyclo->prod Final Product

Caption: Workflow for the three-component synthesis of Naphthopyrans.

Strategy 2: One-Pot Tandem Sonogashira Coupling and Cyclization for Naphtho[2,1-b]furan Synthesis

This strategy involves a sequential, one-pot process for the synthesis of 7-substituted naphtho[2,1-b]furans. The reaction commences with a palladium and copper-catalyzed Sonogashira coupling of this compound with a terminal alkyne. Without isolation of the alkynylnaphthalene intermediate, a base is added to promote an intramolecular 5-exo-dig cyclization of the hydroxyl group onto the newly formed alkyne, yielding the naphthofuran core.

Experimental Protocol

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Pd(PPh₃)₄ (Palladium catalyst)

  • CuI (Copper(I) iodide, co-catalyst)

  • Triethylamine (Et₃N, base and solvent)

  • Potassium carbonate (K₂CO₃, for cyclization)

  • N,N-Dimethylformamide (DMF, solvent)

  • Schlenk flask and inert gas (Argon or Nitrogen) line

Procedure:

  • Sonogashira Coupling:

    • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 223 mg), Pd(PPh₃)₄ (0.03 mmol, 35 mg), and CuI (0.06 mmol, 11 mg).

    • Add degassed triethylamine (10 mL) and the terminal alkyne (1.2 mmol).

    • Stir the mixture at 60°C for 4 hours.

    • Monitor the consumption of the starting material by TLC.

  • Intramolecular Cyclization:

    • After the initial coupling is complete (as indicated by TLC), add K₂CO₃ (2.0 mmol, 276 mg) and DMF (5 mL) to the same flask.

    • Increase the temperature to 100-110°C and stir for an additional 8-12 hours.

    • Monitor the formation of the naphthofuran product by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure naphtho[2,1-b]furan derivative.

Data Presentation

The following table presents expected yields for the synthesis of naphtho[2,1-b]furan derivatives based on analogous tandem Sonogashira-cyclization reactions.[4]

EntryTerminal AlkyneProductExpected Yield (%)
1Phenylacetylene2-Phenylnaphtho[2,1-b]furan~75-85
21-Hexyne2-Butylnaphtho[2,1-b]furan~70-80
3Trimethylsilylacetylene2-(Trimethylsilyl)naphtho[2,1-b]furan~65-75
43-Hydroxy-3-methyl-1-butyne2-(1-Hydroxy-1-methylethyl)naphtho[2,1-b]furan~60-70

Reaction Pathway Diagram

G start This compound + Terminal Alkyne step1 Step 1: Sonogashira Coupling (Pd(PPh₃)₄, CuI, Et₃N, 60°C) start->step1 intermediate 7-Alkynylnaphthalen-2-ol (Not Isolated) step1->intermediate step2 Step 2: Intramolecular Cyclization (K₂CO₃, DMF, 110°C) intermediate->step2 product Substituted Naphtho[2,1-b]furan step2->product

Caption: One-pot tandem Sonogashira-cyclization pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Conditions for Bromonaphthalenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing Suzuki-Miyaura cross-coupling reactions involving bromonaphthalenes. Find answers to frequently asked questions and troubleshoot common issues to enhance your reaction outcomes.

Troubleshooting Guide

This guide addresses common problems encountered during the Suzuki coupling of bromonaphthalenes in a question-and-answer format.

Question 1: Why is my Suzuki coupling reaction with bromonaphthalene resulting in a low or no product yield?

Answer: Low or no yield in the Suzuki coupling of bromonaphthalenes can stem from several factors:

  • Inactive Catalyst: The active Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of solvents and reagents or a poor inert atmosphere can lead to catalyst deactivation.[1]

    • Solution: Ensure all solvents and reagents are thoroughly degassed. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. If using a Pd(II) precatalyst, ensure the reaction conditions are suitable for its in-situ reduction to Pd(0). Consider using a pre-activated Pd(0) catalyst like Pd(PPh₃)₄.[1]

  • Inefficient Oxidative Addition: The oxidative addition of the palladium catalyst to the carbon-bromine bond is a critical and often rate-determining step.[1][2] While bromonaphthalenes are generally reactive, this step can be slow under suboptimal conditions.[1]

    • Solution: Employ bulky, electron-rich phosphine ligands, such as Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), to enhance the electron density on the palladium center, which facilitates oxidative addition.[1][2]

  • Inappropriate Base or Solvent: The choice of base and solvent is crucial. The base activates the boronic acid for the transmetalation step.[1][2]

    • Solution: Screen different bases and solvent systems. For aryl bromides, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective.[1] Common solvents include toluene, dioxane, and tetrahydrofuran (THF), often with water as a co-solvent.[2]

  • Poor Substrate Solubility: Limited solubility of bromonaphthalene in the chosen solvent can hinder the reaction.[1]

    • Solution: Switch to a solvent system known to better solubilize aryl bromides, such as DMF, dioxane, or toluene. A mixture of solvents (e.g., toluene/water) can sometimes improve both solubility and reaction efficiency.[1]

Question 2: I am observing a significant amount of homocoupling product from my boronic acid. How can I minimize this side reaction?

Answer: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or unreduced Pd(II) species.[1][2] Here are strategies to suppress it:

  • Rigorous Degassing: This is the most critical step. Thoroughly remove dissolved oxygen from the reaction mixture and solvents by sparging with an inert gas or using freeze-pump-thaw cycles.[1]

  • Control of Reaction Parameters:

    • Temperature: Running the reaction at the lowest effective temperature can sometimes reduce the rate of side reactions.[1]

    • Stoichiometry: Using a slight excess of the bromonaphthalene can favor the cross-coupling pathway over homocoupling.[1]

Question 3: My reaction is producing a significant amount of naphthalene (dehalogenated starting material). What is the cause, and how can I prevent it?

Answer: Dehalogenation is the replacement of the bromine atom with a hydrogen atom.[2] This side reaction can occur after oxidative addition if the palladium complex reacts with a hydride source.[1]

  • Potential Hydride Sources: Amine bases and alcohol solvents can act as hydride sources.[1]

  • Troubleshooting Strategies:

    • Avoid Problematic Reagents: If dehalogenation is a major issue, avoid using amine bases or alcoholic solvents.[1]

    • Optimize Reaction Conditions: A slow transmetalation step can provide more time for the intermediate palladium-aryl complex to undergo side reactions. Using a stronger base or a more efficient ligand can accelerate transmetalation and minimize dehalogenation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order for aryl halides in Suzuki coupling, and where does bromonaphthalene fit?

A1: The reactivity of the organic halide (R-X) is a key factor in the oxidative addition step. The general reactivity trend is: R–I > R–OTf > R–Br >> R–Cl.[1][3] Bromonaphthalenes are effective electrophilic partners due to the favorable reactivity of the carbon-bromine bond for oxidative addition to a palladium(0) catalyst.[2]

Q2: What is the role of the base in the Suzuki coupling reaction?

A2: The base plays a crucial role in activating the organoboron compound (boronic acid) to facilitate the transmetalation step.[2][4] It is believed to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which readily transfers its organic group to the palladium center.[1] The strength and choice of base can significantly impact reaction rates and yields.[1][5]

Q3: What are the most common palladium catalysts and ligands used for the Suzuki coupling of bromonaphthalenes?

A3: The active catalyst is a Palladium(0) complex. Often, a stable Palladium(II) precatalyst, such as Pd(OAc)₂ or PdCl₂, is used and reduced in-situ to Pd(0).[1] Common precatalysts also include Pd(PPh₃)₄.[2] The ligand is critical for stabilizing the Pd(0) species and modulating its reactivity. For less reactive aryl bromides, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbenes (NHCs) are often employed to improve catalytic activity.[1]

Q4: Can Suzuki coupling reactions with bromonaphthalene be performed under aqueous conditions?

A4: Yes, Suzuki couplings can be effectively carried out in aqueous or biphasic organic-water solvent systems.[1] This approach offers advantages in line with green chemistry principles.[2] Water can aid in the dissolution of the inorganic base and facilitate the formation of the active boronate species.[2]

Data Presentation

Table 1: Comparison of Reaction Conditions for Suzuki Coupling of 1-Bromonaphthalene.

Arylboronic AcidCatalyst / LigandBaseSolventTemperature (°C)Yield (%)
Phenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Toluene / Water100High
4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene / Ethanol / Water80-100Not specified
VariousPd(OAc)₂ / SPhosK₃PO₄Dioxane100High
VariousPd₂(dba)₃ / XPhosCs₂CO₃Toluene110High

Note: This table summarizes typical conditions and expected outcomes based on available literature. Yields are highly dependent on the specific substrates and precise reaction conditions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 1-Bromonaphthalene with an Arylboronic Acid:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromonaphthalene (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 0.01–0.05 equiv), the ligand (if required, e.g., PPh₃, 0.02-0.1 equiv), and the base (e.g., K₂CO₃, 2.0–3.0 equiv).[2]

  • Degassing: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[2]

  • Solvent Addition: Add the chosen degassed solvent (e.g., toluene/water mixture).[2] Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.[2]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][6]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).[2]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography.[2]

Mandatory Visualizations

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Pd(0)L2->Ar-Pd(II)L2-Br Oxidative Addition (Bromonaphthalene) Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Br->Ar-Pd(II)L2-Ar' Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)L2-Ar'->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Ar-Pd(II)L2-Ar'->Ar-Ar' Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reactants 1. Combine Reactants: - Bromonaphthalene - Boronic Acid - Catalyst & Ligand - Base start->reactants degas 2. Add Solvent & Degas reactants->degas heat 3. Heat and Stir (Monitor by TLC/LC-MS) degas->heat workup 4. Aqueous Workup (Extraction) heat->workup purify 5. Purification (Column Chromatography) workup->purify end End purify->end

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

References

Technical Support Center: Troubleshooting Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low yields and side product formation in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in Suzuki coupling?

A1: The most prevalent side reactions that can lead to low yields and complex product mixtures in Suzuki-Miyaura coupling are:

  • Homocoupling: The self-coupling of the boronic acid or organoborane reagent to form a symmetrical biaryl byproduct.[1]

  • Protodeboronation: The cleavage of the carbon-boron bond of the organoboron reagent and its replacement with a carbon-hydrogen bond.[2]

  • Catalyst Deactivation: The loss of catalytic activity of the palladium species, often observed by the formation of palladium black.[3]

Q2: My Suzuki coupling reaction is resulting in a low yield. What are the initial checks I should perform?

A2: Low yields can often be traced back to several key factors. A systematic initial check should include:

  • Reagent Quality: Ensure the stability and purity of your boronic acid/ester and aryl halide. Electron-deficient arylboronic acids are particularly prone to protodeboronation.[2]

  • Catalyst and Ligand Integrity: Use fresh, high-quality palladium catalysts and ensure that phosphine ligands have not been oxidized.[4]

  • Inert Atmosphere: Confirm that the reaction setup is rigorously free of oxygen, as its presence can lead to catalyst deactivation and promote homocoupling.[1]

  • Solvent and Base Purity: Utilize anhydrous and thoroughly degassed solvents.[4]

Troubleshooting Guide: Homocoupling

Q3: I am observing a significant amount of homocoupling product from my boronic acid. What are the primary causes?

A3: The formation of a symmetrical biaryl from the homocoupling of your boronic acid is primarily caused by:

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active Palladium(0) catalyst to Palladium(II), which is known to promote the homocoupling of boronic acids.[1]

  • Use of Pd(II) Precatalysts: When a Pd(II) salt like palladium(II) acetate (Pd(OAc)₂) is used, it can directly react with the boronic acid to generate the homocoupled product before its reduction to the catalytically active Pd(0) state.[1]

Q4: How can I minimize or prevent the homocoupling of my boronic acid?

A4: Several strategies can be employed to suppress homocoupling:

  • Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[5]

  • Use of Pd(0) Precatalysts: Employing a Pd(0) source, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), can be advantageous as it bypasses the in-situ reduction step that can lead to homocoupling.[1]

  • Ligand Selection: The use of bulky, electron-rich phosphine ligands can accelerate the reductive elimination step of the catalytic cycle, which outcompetes the side reactions leading to homocoupling.[5]

  • Slow Addition of Boronic Acid: Adding the boronic acid solution dropwise over an extended period can keep its instantaneous concentration low, thereby disfavoring the homocoupling reaction.[5]

  • Addition of a Mild Reducing Agent: If using a Pd(II) precatalyst, the addition of a mild reducing agent like potassium formate can help minimize the concentration of free Pd(II).[6]

Quantitative Data: Effect of Catalyst and Oxygen on Homocoupling
EntryPalladium SourceAtmosphereDimer Product (%)Reference
15% Pd/CN₂~1.5[6]
2Pd(OAc)₂N₂~3.0[6]
3Pd(OAc)₂Air>10[7]

Reaction conditions and substrates may vary between studies.

Troubleshooting Workflow: Minimizing Homocoupling

G start High Homocoupling Observed degas Is the reaction rigorously degassed? start->degas precatalyst Are you using a Pd(II) precatalyst? degas->precatalyst Yes solution1 Action: Thoroughly degas solvents and reaction mixture. degas->solution1 No ligand Is the ligand appropriate? precatalyst->ligand No solution2 Action: Switch to a Pd(0) precatalyst (e.g., Pd(PPh3)4) or add a mild reducing agent. precatalyst->solution2 Yes slow_addition Consider slow addition of boronic acid ligand->slow_addition Yes solution3 Action: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). ligand->solution3 No solution4 Action: Add the boronic acid solution dropwise over 30-60 minutes. slow_addition->solution4 No end Problem Resolved slow_addition->end Yes solution1->precatalyst solution2->ligand solution3->slow_addition solution4->end

Caption: A logical workflow for troubleshooting and minimizing homocoupling in Suzuki reactions.

Troubleshooting Guide: Protodeboronation

Q5: What is protodeboronation, and why is it a significant issue with certain substrates?

A5: Protodeboronation is an undesirable side reaction where the carbon-boron bond of the organoboron reagent is cleaved and substituted by a carbon-hydrogen bond.[2] This reaction consumes the boronic acid, leading to a reduced yield of the desired cross-coupled product. Heteroaryl boronic acids, especially 2-pyridylboronic acids, and electron-deficient arylboronic acids are particularly susceptible to this decomposition pathway.[2][4]

Q6: What factors contribute to the protodeboronation of my boronic acid?

A6: Several factors can influence the rate of protodeboronation:

  • pH of the reaction medium: The stability of boronic acids is highly pH-dependent.

  • Reaction Temperature: Higher temperatures can accelerate the rate of protodeboronation.[2]

  • Choice of Base: While a base is necessary for the catalytic cycle, strongly basic conditions can promote protodeboronation.[2]

  • Water Content: Water can act as a proton source, facilitating protodeboronation, although it is often required to dissolve the base.[4]

Q7: How can I minimize protodeboronation in my Suzuki coupling reaction?

A7: The following strategies can be employed to mitigate protodeboronation:

  • Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester (Bpin), MIDA (N-methyliminodiacetic acid) boronate, or an aryltrifluoroborate can protect it from premature decomposition.[8][9] These reagents often provide a slow, controlled release of the active boronic acid species.[10]

  • Choice of Base: Using milder bases such as K₃PO₄, KF, or Cs₂CO₃ can be beneficial.[4]

  • Anhydrous Conditions: In some cases, running the reaction under anhydrous conditions can help minimize protodeboronation.[4]

  • Optimize Reaction Temperature and Time: Lowering the reaction temperature and shortening the reaction time can reduce the extent of this side reaction.[2]

Quantitative Data: Effect of Boron Reagent on Product Yield
EntryBoron ReagentProduct Yield (%)Reference
12-Fluoropyridine-3-boronic acid25[11]
22-Fluoropyridine-3-boronic acid pinacol ester78[11]
32-Fluoropyridine-3-boronic acid MIDA ester92[11]

Reaction conditions: Coupling with 4-bromoanisole, Pd(OAc)₂/SPhos catalyst, K₃PO₄ base, in dioxane/H₂O at 100 °C.

Troubleshooting Workflow: Minimizing Protodeboronation

G start Low Yield & High Protodeboronation boronic_acid Are you using a boronic acid? start->boronic_acid base Is the base too strong? boronic_acid->base Yes solution1 Action: Switch to a more stable boronic ester (Pinacol, MIDA). boronic_acid->solution1 No (using ester) temperature Is the reaction temperature too high? base->temperature No solution2 Action: Use a milder base (e.g., K3PO4, Cs2CO3). base->solution2 Yes anhydrous Consider anhydrous conditions temperature->anhydrous No solution3 Action: Lower the reaction temperature. temperature->solution3 Yes solution4 Action: Use anhydrous solvents and dry base. anhydrous->solution4 Yes end Problem Resolved anhydrous->end No solution1->base solution2->temperature solution3->anhydrous solution4->end

Caption: Troubleshooting workflow for minimizing protodeboronation.

Troubleshooting Guide: Catalyst Deactivation

Q8: My reaction has stalled, and I observe the formation of a black precipitate. What is happening?

A8: The formation of a black precipitate, commonly known as palladium black, is a visual indicator of palladium catalyst deactivation. This occurs when the catalytically active Pd(0) species agglomerates into inactive palladium nanoparticles.[3][12]

Q9: What are the common causes of palladium catalyst deactivation?

A9: Catalyst deactivation can be caused by several factors:

  • Presence of Oxygen: As mentioned earlier, oxygen can oxidize the Pd(0) catalyst.

  • High Temperatures: Elevated temperatures can promote the aggregation of palladium nanoparticles.

  • Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways.

  • Coordination of Substrates or Products: In some cases, heteroatoms (like the nitrogen in pyridine) in the starting materials or products can coordinate to the palladium center and inhibit its catalytic activity.[13]

  • Adsorption of Products: For heterogeneous catalysts, the strong adsorption of the cross-coupling product onto the catalyst surface can lead to deactivation.[12]

Q10: How can I prevent catalyst deactivation and maintain catalytic activity?

A10: To prevent catalyst deactivation:

  • Maintain a Strict Inert Atmosphere: Rigorously exclude oxygen from the reaction system.[3]

  • Use Robust Ligands: Employ bulky, electron-rich ligands, such as Buchwald-type biarylphosphine ligands, which can stabilize the palladium catalyst and prevent aggregation.[3]

  • Optimize Reaction Temperature: Avoid excessively high temperatures.

  • Ligand Choice for Heteroaromatic Substrates: For substrates containing coordinating heteroatoms, use ligands that can sterically shield the metal center.[13]

  • Thorough Washing of Recycled Catalysts: When using recyclable heterogeneous catalysts, ensure thorough washing to remove adsorbed products.[14]

Troubleshooting Workflow: Addressing Catalyst Deactivation

G start Low Yield/No Reaction & Palladium Black Observed oxygen Is the system oxygen-free? start->oxygen ligand Is the ligand robust enough? oxygen->ligand Yes solution1 Action: Ensure rigorous degassing of all components. oxygen->solution1 No temperature Is the temperature too high? ligand->temperature Yes solution2 Action: Switch to a bulky, electron-rich ligand (e.g., Buchwald-type). ligand->solution2 No heteroatom Does the substrate have a coordinating heteroatom? temperature->heteroatom No solution3 Action: Optimize for a lower reaction temperature. temperature->solution3 Yes solution4 Action: Use ligands that provide steric shielding. heteroatom->solution4 Yes end Problem Resolved heteroatom->end No solution1->ligand solution2->temperature solution3->heteroatom solution4->end

Caption: A logical workflow for troubleshooting Suzuki coupling reactions with suspected catalyst deactivation.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Homocoupling

This protocol is a starting point and should be optimized for specific substrates.

  • Preparation of Glassware: Ensure all glassware is oven-dried and cooled under a stream of inert gas (argon or nitrogen).[5]

  • Degassing the Solvent: Degas the chosen solvent (e.g., dioxane/water mixture) by sparging with argon or nitrogen for at least 30 minutes. For more rigorous degassing, perform three freeze-pump-thaw cycles.[5]

  • Reaction Setup: To a Schlenk flask under a positive pressure of inert gas, add the aryl halide (1.0 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), and a Pd(0) catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).[1]

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reagent Addition: In a separate flask, dissolve the boronic acid (1.2-1.5 equiv.) in a minimal amount of the degassed solvent. Add this solution to the reaction mixture dropwise over 30-60 minutes using a syringe pump.[5]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC or LC-MS.[5]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[13]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5]

Protocol 2: General Procedure for Minimizing Protodeboronation using a Pinacol Ester

This protocol is a general guideline and should be optimized for your specific substrates.

  • Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), the boronic acid pinacol ester (1.2-1.5 equiv.), and a mild base such as K₃PO₄ (2.0-3.0 equiv.).[11]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles.[11]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and any additional ligand if required.[15]

  • Solvent Addition: Add the degassed solvent (e.g., dioxane, with a small, optimized amount of water if necessary) via syringe.[11]

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.[11]

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine.[11]

  • Purification: Dry the organic layer, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[11]

References

Technical Support Center: Column Chromatography Purification of 7-Bromonaphthalen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying 7-Bromonaphthalen-2-ol using column chromatography. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and a complete experimental protocol to address common challenges encountered during the purification process.

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography of this compound, presented in a question-and-answer format.

Q1: My this compound is not moving off the baseline, even with a relatively polar solvent system. What should I do?

A1: This is a common issue with polar compounds like phenols. Here are a few troubleshooting steps:

  • Increase Solvent Polarity: Gradually increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. For very polar compounds that do not move even in 100% ethyl acetate, a more polar solvent system, such as dichloromethane/methanol, may be necessary.[1]

  • Consider a Different Stationary Phase: Standard silica gel is acidic and can strongly interact with phenolic compounds, impeding their elution.[1] Consider using neutral or basic alumina, or deactivated silica gel to reduce these strong interactions.[1][2]

  • Check for Compound Decomposition: Phenolic compounds can sometimes decompose on silica gel.[2] To check for this, you can run a 2D TLC. Spot your compound on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If a new spot appears, it is an indication of decomposition on the silica.[2]

Q2: I'm observing significant peak tailing for my this compound during column chromatography. How can I resolve this?

A2: Peak tailing in phenolic compounds is often due to secondary interactions with the stationary phase.[3] Here are some potential solutions:

  • Optimize the Mobile Phase: The addition of a small amount of a polar solvent like methanol to your primary solvent system can sometimes improve peak shape. For instance, a mobile phase of 5% methanol in dichloromethane could be effective for polar compounds.[1]

  • Use a Different Solvent System: Aromatic compounds can sometimes be separated more effectively using a solvent system that includes toluene. A 10% ethyl acetate in toluene system has been reported to provide better separation for aromatic compounds than traditional hexane/ethyl acetate systems.[1]

  • Consider an Alternative Stationary Phase: As mentioned previously, switching to a more inert stationary phase like neutral alumina can mitigate the interactions causing peak tailing.[1]

Q3: The separation between this compound and its impurities is poor, even though they have different Rf values on the TLC plate. What could be the problem?

A3: Several factors can lead to poor separation on the column despite good separation on TLC:

  • Column Overloading: Loading too much crude product onto the column can lead to broad bands and poor separation. A general guideline is to use a silica gel to crude product weight ratio of 30:1 for easy separations and up to 100:1 for more challenging separations.[4]

  • Improper Column Packing: An unevenly packed column with air bubbles or cracks will result in channeling of the solvent and poor separation. Ensure the silica gel is packed uniformly as a slurry.

  • Inappropriate Flow Rate: A flow rate that is too fast does not allow for proper equilibration between the stationary and mobile phases, leading to poor separation. Conversely, a flow rate that is too slow can cause band broadening due to diffusion.

Q4: My purified this compound appears colored, but the starting material was an off-white solid. What happened?

A4: The appearance of color in the purified product could be due to a few reasons:

  • Co-elution of a Colored Impurity: A colored impurity may have a similar Rf value to your product in the chosen solvent system. Try a different solvent system to achieve better separation.

  • Degradation on the Column: As mentioned, the compound may be degrading on the acidic silica gel.[2] Switching to a neutral stationary phase can prevent this.

  • Oxidation: Phenolic compounds can be susceptible to oxidation, which can lead to the formation of colored byproducts. Ensure your solvents are pure and consider running the chromatography under an inert atmosphere if the problem persists.

Logical Workflow for Troubleshooting Poor Separation

G start Poor Separation Observed check_tlc Re-evaluate TLC (Different Solvent Systems) start->check_tlc check_loading Assess Sample Loading (Ratio & Technique) start->check_loading check_packing Inspect Column Packing (Uniformity, No Cracks) start->check_packing check_flow Evaluate Flow Rate (Too Fast or Too Slow?) start->check_flow optimize_solvent Optimize Mobile Phase (Gradient Elution, Additives) check_tlc->optimize_solvent reduce_load Reduce Sample Load (Increase Silica:Compound Ratio) check_loading->reduce_load repack_column Repack Column Carefully check_packing->repack_column adjust_flow Adjust Flow Rate check_flow->adjust_flow change_stationary Change Stationary Phase (e.g., Alumina) optimize_solvent->change_stationary G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation tlc 1. TLC Analysis to Determine Solvent System (Rf ~0.3) pack 2. Pack Column with Silica Gel (Slurry Method) tlc->pack load 3. Load Crude Product (Wet or Dry Loading) pack->load elute 4. Elute with Mobile Phase (Isocratic or Gradient) load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine evaporate 8. Evaporate Solvent combine->evaporate characterize 9. Characterize Product (Yield, Purity) evaporate->characterize

References

Troubleshooting low yields in the synthesis of 7-Bromonaphthalen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice for researchers experiencing low yields in the synthesis of 7-Bromonaphthalen-2-ol. The content is structured in a question-and-answer format to directly address common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

The synthesis of this compound can be challenging. A documented route involves a two-step process starting from 2,7-dihydroxynaphthalene. This process includes the formation of an intermediate, 2-bromo-7-methoxynaphthalene, followed by a high-temperature reaction to yield the final product.[1] Other general methods for brominating naphthols exist, but regioselectivity can be a significant challenge, often leading to mixtures of isomers.[2][3]

Q2: I am getting a very low yield following the synthesis from 2,7-dihydroxynaphthalene. What is a typical expected yield?

The reported yield for the synthesis of this compound from 2,7-dihydroxynaphthalene is approximately 43%, with an HPLC purity of 87%.[1] Low yields can be a common issue with this synthesis, and careful attention to reaction conditions and purification is crucial.

Q3: My final product is a dark, impure solid. What are the likely impurities?

A dark-colored product suggests the presence of side products and possibly polymerized material. Potential impurities include unreacted starting material (2,7-dihydroxynaphthalene), the intermediate (2-bromo-7-methoxynaphthalene), and other brominated isomers. High temperatures in the final step can also lead to decomposition products.[1]

Troubleshooting Guide

Issue 1: Low Yield in the First Step (Preparation of 2-bromo-7-methoxynaphthalene)

Q: My yield of the intermediate, 2-bromo-7-methoxynaphthalene, is significantly lower than expected. What could be the cause?

A: Several factors can contribute to a low yield in this step. Consider the following:

  • Reagent Quality: The purity of triphenylphosphine and bromine is critical. Ensure they are of high purity and handled under appropriate conditions to prevent degradation.

  • Reaction Conditions: The reaction is sensitive to temperature. The initial addition of bromine should be done at a low temperature (around 10 °C) to control the reaction rate and minimize side reactions.[1] Ensure the subsequent reflux is maintained for the specified duration to drive the reaction to completion.

  • Moisture: The reaction should be carried out under a nitrogen atmosphere to prevent the introduction of moisture, which can react with the reagents.[1]

Issue 2: Low Yield in the Second Step (Formation of this compound)

Q: I have successfully synthesized the intermediate, but the final step gives a very low yield of this compound. Why might this be happening?

A: The high-temperature conditions of the second step are critical and can be a major source of yield loss.

  • Temperature Control: The protocol specifies heating the intermediate to 280°C and then to 310°C.[1] Inconsistent or excessive heating can lead to decomposition of the product. Use a well-calibrated heating apparatus and monitor the temperature closely.

  • Reaction Time: The duration at the maximum temperature (310°C) is crucial. The reaction should be held at this temperature until gas evolution ceases, indicating the completion of the reaction.[1] Prematurely stopping the reaction will result in incomplete conversion, while prolonged heating can increase degradation.

Issue 3: Formation of Multiple Products (Isomers)

Q: My final product appears to be a mixture of isomers, not just this compound. How can I improve the selectivity?

A: The formation of multiple isomers is a common problem in the bromination of naphthalenes.

  • Protecting Groups: While the provided synthesis is a direct approach, other strategies for regioselective synthesis often employ protecting groups to block more reactive positions on the naphthalene ring. For example, a sulfonic acid group can be used as a protecting and activating group to direct bromination.[4]

  • Brominating Agent: The choice of brominating agent can influence selectivity. While the provided protocol uses triphenylphosphine and bromine, other reagents like N-bromosuccinimide (NBS) can offer different selectivity profiles under specific conditions.[2]

Issue 4: Difficult Purification

Q: I am struggling to purify the final product. What are the recommended methods?

A: The crude product from this synthesis is often impure and requires careful purification.

  • Chromatography: The reported protocol uses column chromatography to isolate the final product.[1] The choice of stationary phase (silica gel or alumina) and eluent system is critical for good separation. It may be necessary to screen different solvent systems to optimize the separation of the desired product from impurities.

  • Recrystallization: For products that are solid, recrystallization can be an effective purification technique. However, finding a suitable solvent system that provides good recovery can be challenging and may require some experimentation.

Data Presentation

Table 1: Summary of Reagents and Yields for the Synthesis of this compound

StepStarting MaterialReagentsProductReported YieldHPLC Purity
12,7-DihydroxynaphthaleneTriphenylphosphine, Bromine, Acetonitrile2-bromo-7-methoxynaphthalene--
22-bromo-7-methoxynaphthaleneHeat (280-310°C)This compound43%87%

Data extracted from ChemicalBook synthesis description.[1]

Experimental Protocols

Synthesis of this compound from 2,7-Dihydroxynaphthalene [1]

Step 1: Preparation of 2-bromo-7-methoxynaphthalene

  • Under a nitrogen atmosphere, add triphenylphosphine (89.7 g, 0.342 mol) and acetonitrile (350 mL) to a 1 L flask.

  • Cool the mixture to 10 °C.

  • Slowly add bromine (17.6 mL, 0.342 mol) dropwise over 10 minutes.

  • Remove the cooling bath and add 2,7-dihydroxynaphthalene (50.0 g, 0.312 mol), rinsing with an additional 350 mL of acetonitrile.

  • Heat the resulting yellow-brown mixture to reflux for 3 hours.

  • Remove the acetonitrile by distillation under reduced pressure to obtain an off-white solid.

Step 2: Preparation of this compound

  • Heat the solid obtained from Step 1 to 280°C over 30 minutes until a black liquid forms.

  • Continue heating the liquid to 310°C over 20 minutes.

  • Maintain the temperature at 310°C for 15 minutes, or until gas evolution stops.

  • Cool the black mixture to room temperature.

  • Purify the crude product by column chromatography to obtain this compound as an off-white solid.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Final Product Formation start 2,7-Dihydroxynaphthalene reaction1 Reflux for 3 hours start->reaction1 reagents1 Triphenylphosphine, Bromine, Acetonitrile reagents1->reaction1 workup1 Remove Acetonitrile reaction1->workup1 intermediate 2-bromo-7-methoxynaphthalene workup1->intermediate reaction2 Heat to 280°C, then 310°C intermediate->reaction2 workup2 Cool to Room Temperature reaction2->workup2 purification Column Chromatography workup2->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

troubleshooting_low_yields Troubleshooting Low Yields cluster_diagnosis Diagnosis cluster_solutions Potential Solutions start Low Yield Observed incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_products Side Products Formed? start->side_products purification_loss Loss During Purification? start->purification_loss optimize_conditions Optimize Reaction Conditions (Temperature, Time) incomplete_reaction->optimize_conditions check_reagents Check Reagent Purity incomplete_reaction->check_reagents side_products->optimize_conditions use_protecting_groups Consider Protecting Groups for Selectivity side_products->use_protecting_groups improve_purification Improve Purification Technique purification_loss->improve_purification

Caption: Logical steps for troubleshooting low synthesis yields.

References

Technical Support Center: Strategies to Avoid Dehalogenation in Reactions with Bromonaphthalenes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical strategies, troubleshooting advice, and detailed protocols to minimize the undesired side reaction of dehalogenation when working with bromonaphthalenes.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of bromonaphthalene reactions?

A1: Dehalogenation is an undesired side reaction where the bromine atom on the naphthalene ring is replaced by a hydrogen atom, leading to the formation of naphthalene as a byproduct.[1][2] This process, often specifically referred to as hydrodehalogenation, reduces the yield of the desired coupled product and complicates the purification process.[1]

Q2: What are the primary causes of dehalogenation?

A2: Dehalogenation is primarily caused by the formation of palladium-hydride (Pd-H) species in the reaction mixture.[3] These species can arise from various sources and factors, including:

  • Hydride Donors: Solvents (like alcohols or DMF), amine bases, or even trace amounts of water can act as hydride sources.[1]

  • Reaction Kinetics: If the desired cross-coupling reaction is slow, the competing dehalogenation pathway may become more prominent.[1]

  • Catalyst Activity: Highly active palladium catalysts can sometimes promote dehalogenation, especially with electron-rich aryl halides.

  • Base Selection: Certain bases, particularly strong alkoxides or amine bases, can promote the formation of Pd-H species or act as hydride sources themselves.[1][3]

  • Temperature: Higher reaction temperatures can increase the rate of dehalogenation.

Q3: How can I detect and quantify the extent of dehalogenation?

A3: Dehalogenation can be identified by analyzing the crude reaction mixture using standard analytical techniques:

  • Thin Layer Chromatography (TLC): The dehalogenated naphthalene byproduct will have a different Rf value compared to the starting bromonaphthalene and the desired product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate the components of the crude mixture and identify them by their mass spectra. The ratio of the desired product to the naphthalene byproduct can be determined by comparing the peak areas.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy will show a new aromatic proton signal in the place where the bromine atom was, providing clear evidence of dehalogenation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, providing direct solutions to minimize dehalogenation.

Issue 1: Significant naphthalene byproduct observed in Suzuki-Miyaura coupling.

  • Problem: You are performing a Suzuki-Miyaura coupling with a bromonaphthalene, and analysis of the crude reaction shows a high percentage of naphthalene.

  • Cause: This is likely due to hydrodehalogenation competing with the transmetalation step. Potential hydride sources include the solvent or the base. A slow transmetalation step can also provide more time for this side reaction to occur.[1]

  • Solutions:

    • Base Selection: Switch from strong bases like sodium tert-butoxide (NaOtBu) or amine bases to milder inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1]

    • Solvent Choice: Avoid using alcohol-based solvents or DMF, which can act as hydride donors.[1][3] Opt for aprotic solvents like toluene, dioxane, or THF.[1][4] Ensure solvents are anhydrous.

    • Ligand Optimization: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos). These ligands can accelerate the rates of oxidative addition and reductive elimination, favoring the desired coupling pathway over dehalogenation.[1][5]

    • Degassing: Ensure all reagents and the reaction mixture are rigorously degassed to remove oxygen, which can lead to side reactions like boronic acid homocoupling and potentially affect catalyst stability.[1]

Issue 2: Low yield and dehalogenation in Buchwald-Hartwig amination.

  • Problem: The C-N coupling of a bromonaphthalene with an amine is inefficient, with substantial formation of naphthalene.

  • Cause: Hydrodehalogenation can effectively compete with C-N bond formation, especially with electron-rich bromonaphthalenes or when using a poorly nucleophilic amine.[6] The choice of base and ligand is critical in this reaction.

  • Solutions:

    • Ligand Selection: The use of bulky, electron-rich biaryl phosphine ligands is crucial. Ligands like XPhos, DavePhos, or Xantphos are known to promote the desired amination pathway by accelerating the rate of reductive elimination.[7]

    • Base Choice: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is commonly used and effective.[6] However, if dehalogenation is severe, screening other bases might be necessary.

    • Ammonia Equivalents: If using ammonia as the amine, its strong binding to palladium can be problematic. Consider using an ammonia equivalent, such as a benzophenone imine, followed by hydrolysis.[6]

Issue 3: Dehalogenation as a major side reaction in Sonogashira coupling.

  • Problem: When coupling a bromonaphthalene with a terminal alkyne, a significant amount of naphthalene is formed alongside the desired alkynylnaphthalene.

  • Cause: Amine bases, commonly used in Sonogashira couplings, can be a source of hydrides.[3] Certain solvents may also promote this side reaction.

  • Solutions:

    • Optimize the Base: If using an amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) results in significant dehalogenation, consider switching to an inorganic base such as K₂CO₃ or Cs₂CO₃.[8]

    • Solvent Screening: Solvents like acetonitrile (ACN) have been observed to favor dehalogenation with certain catalysts. Screening other solvents like THF or DMF may be beneficial.[8]

    • Temperature Control: Run the reaction at the lowest possible temperature that still allows for efficient coupling to minimize the rate of the dehalogenation side reaction.

    • Copper Co-catalyst: Ensure the copper(I) source (e.g., CuI) is fresh and added under inert conditions, as it plays a key role in the catalytic cycle and can help prevent side reactions.[8][9]

Issue 4: Formation of naphthalene during Grignard reagent formation or lithium-halogen exchange.

  • Problem: Upon attempting to form a naphthylmagnesium bromide or a naphthyllithium species, analysis of the quenched reaction mixture shows a large amount of naphthalene.

  • Cause: This is a classic sign of protonation of the highly basic organometallic reagent.[2] The most common culprit is the presence of trace amounts of water or other acidic protons in the glassware, solvents, or starting materials.[2]

  • Solutions:

    • Rigorous Anhydrous Technique: All glassware must be meticulously dried, either by oven-drying at >120°C overnight or by flame-drying under vacuum and cooling under an inert gas (nitrogen or argon).[2]

    • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Ethereal solvents like THF and diethyl ether are essential to stabilize the Grignard reagent.[2]

    • Inert Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the system.[2]

    • Low Temperature for Lithium-Halogen Exchange: This reaction is typically very fast and should be performed at low temperatures (e.g., -78 °C) to minimize side reactions.[10][11]

Data Presentation: Influence of Reaction Parameters on Dehalogenation

The following table summarizes general trends for minimizing hydrodehalogenation based on the choice of reaction components.

Parameter Favors Desired Coupling Favors Dehalogenation (to be avoided) Rationale
Ligand Bulky, electron-rich phosphines (e.g., XPhos, SPhos, DavePhos)Less bulky, electron-poor ligands (e.g., PPh₃)Bulky, electron-rich ligands accelerate reductive elimination of the desired product, outcompeting the dehalogenation pathway.[7]
Base Weaker, inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)Strong alkoxides (e.g., NaOtBu), Amine bases (e.g., TEA, DIPEA)Inorganic bases are less likely to act as hydride donors compared to alkoxides or amines.[1][3][8]
Solvent Aprotic, non-polar solvents (e.g., Toluene, Dioxane, THF)Protic or reducible solvents (e.g., Alcohols, DMF)Alcohols and DMF can serve as sources of palladium-hydride species, which are direct precursors to the dehalogenated byproduct.[1][3]
Temperature Lowest effective temperatureHigh temperaturesHigher temperatures can increase the rate of side reactions, including dehalogenation.

Experimental Protocols

The following are detailed, representative protocols for key reactions, optimized to minimize dehalogenation.

Protocol 1: Suzuki-Miyaura Coupling of 1-Bromonaphthalene

  • Objective: To synthesize 1-phenylnaphthalene while minimizing the formation of naphthalene.

  • Methodology:

    • Reagent Preparation: To a flame-dried Schlenk flask, add 1-bromonaphthalene (1.0 mmol, 207 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg).[4]

    • Catalyst Loading: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst, for example, Pd₂(dba)₃ (0.01 mmol, 9.2 mg) and a bulky phosphine ligand such as SPhos (0.04 mmol, 16.4 mg).[4]

    • Assembly and Degassing: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times. Add degassed toluene (5 mL) and water (1 mL) via syringe.[4] Degas the entire mixture by bubbling argon through the solution for 15-20 minutes.

    • Reaction: Place the flask in a preheated oil bath and stir the mixture vigorously at 100 °C.[4] Monitor the reaction progress by TLC or GC-MS (typically 12-24 hours).

    • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract the product with ethyl acetate (3 x 20 mL).

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 1-phenylnaphthalene.[5]

Protocol 2: Buchwald-Hartwig Amination of 1-Bromonaphthalene

  • Objective: To synthesize N-phenylnaphthalen-1-amine with minimal naphthalene byproduct.

  • Methodology:

    • Reagent Preparation: In a glovebox, add 1-bromonaphthalene (1.0 mmol, 207 mg), sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 9.2 mg), and a suitable ligand (e.g., XPhos, 0.04 mmol, 19 mg) to an oven-dried Schlenk tube.

    • Assembly and Degassing: Remove the tube from the glovebox. Add aniline (1.2 mmol, 112 mg) and anhydrous toluene (5 mL) via syringe under an argon atmosphere.

    • Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath at 100 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove insoluble salts.

    • Purification: Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate. After filtration and concentration, purify the crude product by column chromatography.

Protocol 3: Copper-Free Sonogashira Coupling of 1-Bromonaphthalene

  • Objective: To synthesize 1-(phenylethynyl)naphthalene, avoiding both dehalogenation and alkyne homocoupling.

  • Methodology:

    • Reagent Preparation: To a dry Schlenk flask under an inert atmosphere, add 1-bromonaphthalene (1.0 mmol, 207 mg), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol, 29 mg), and an inorganic base (e.g., Cs₂CO₃, 2.0 mmol, 652 mg).[8]

    • Assembly and Degassing: Add anhydrous, degassed 1,4-dioxane (5 mL). Degas the mixture by bubbling argon through it for 15 minutes.[8]

    • Reagent Addition: Add phenylacetylene (1.2 mmol, 122 mg) via syringe.

    • Reaction: Heat the reaction mixture to 80-100 °C and stir until TLC analysis indicates completion.

    • Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.[8]

    • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography.[8]

Visualizing Reaction Pathways

The following diagrams illustrate the key mechanistic steps and the point at which the undesired dehalogenation pathway diverges from the desired cross-coupling reaction.

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex Naphthyl-Pd(II)-Br(L)₂ oxidative_addition->pd_complex transmetalation Transmetalation (e.g., with R-B(OH)₂/Base) pd_complex->transmetalation hydride_source Hydride Source (Solvent, Base, H₂O) pd_hydride_formation Pd-H Formation pd_complex->pd_hydride_formation coupled_pd_complex Naphthyl-Pd(II)-R(L)₂ transmetalation->coupled_pd_complex reductive_elimination Reductive Elimination coupled_pd_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Naphthyl-R (Desired Product) reductive_elimination->product hydride_source->pd_hydride_formation pd_hydride_complex Naphthyl-Pd(II)-H(L)₂ pd_hydride_formation->pd_hydride_complex reductive_elimination_dehalo Reductive Elimination pd_hydride_complex->reductive_elimination_dehalo reductive_elimination_dehalo->pd0 Catalyst Regeneration byproduct Naphthalene (Dehalogenated Byproduct) reductive_elimination_dehalo->byproduct start Bromonaphthalene start->oxidative_addition

Caption: Competing pathways in Palladium-catalyzed cross-coupling reactions.

G cluster_0 Troubleshooting Workflow start Dehalogenation Observed q1 Is an amine base or alkoxide being used? start->q1 sol1 Switch to inorganic base (K₃PO₄, Cs₂CO₃) q1->sol1 Yes q2 Is the solvent a potential hydride source (e.g., alcohol, DMF)? q1->q2 No sol1->q2 sol2 Switch to aprotic solvent (Toluene, Dioxane) q2->sol2 Yes q3 Is the ligand optimal? q2->q3 No sol2->q3 sol3 Use bulky, electron-rich ligand (e.g., XPhos, SPhos) q3->sol3 No end Reaction Optimized q3->end Yes sol3->end

Caption: A logical workflow for troubleshooting dehalogenation side reactions.

References

Impact of solvent and base selection on Suzuki coupling outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Suzuki-Miyaura coupling reactions, with a specific focus on the critical roles of solvent and base selection.

Troubleshooting Guide

This guide addresses common issues encountered during Suzuki coupling experiments, offering systematic approaches to diagnose and resolve them.

Issue 1: Low or No Product Yield

Low or no yield is one of the most frequent challenges in Suzuki coupling. A systematic evaluation of reaction components is crucial for identifying the root cause.

Initial Checks:

  • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen). Oxygen can deactivate the palladium catalyst.[1][2]

  • Reagent Quality:

    • Catalyst and Ligand: Use fresh palladium catalysts and phosphine ligands. Phosphine ligands are particularly susceptible to oxidation.[1]

    • Solvent: Employ anhydrous and degassed solvents to prevent catalyst deactivation.[1]

    • Base: Ensure the base is of high purity and anhydrous, especially when using solid bases.

Troubleshooting Workflow for Low Yield

This diagram outlines a logical sequence for diagnosing and solving low-yield Suzuki reactions.

LowYieldTroubleshooting start Low Yield Observed check_reagents Verify Reagent Quality (Catalyst, Ligand, Solvent, Base) start->check_reagents check_conditions Confirm Reaction Conditions (Inert Atmosphere, Temperature) check_reagents->check_conditions Reagents OK failure Persistent Low Yield (Re-evaluate Substrate/Catalyst System) check_reagents->failure Reagents Degraded optimize_base Screen Different Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) check_conditions->optimize_base Conditions OK check_conditions->failure Conditions Faulty optimize_solvent Screen Different Solvents (e.g., Toluene, Dioxane, THF) optimize_base->optimize_solvent Still Low Yield success Improved Yield optimize_base->success Yield Improves side_reactions Analyze for Side Reactions (Protodeboronation, Homocoupling) optimize_solvent->side_reactions Still Low Yield optimize_solvent->success Yield Improves side_reactions->optimize_base Address Side Reactions side_reactions->failure Side Reactions Prevalent Suzuki_Cycle cluster_reactants Reactants pd0 Pd(0)L₂ pd2_halide R¹-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition pd2_base R¹-Pd(II)L₂-Base pd2_halide->pd2_base Ligand Exchange pd2_trans R¹-Pd(II)L₂-R² pd2_base->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R¹-R² pd2_trans->product aryl_halide R¹-X aryl_halide->pd2_halide boronic_acid R²-B(OH)₂ boronic_acid->pd2_trans base Base base->pd2_base

References

Technical Support Center: Overcoming Poor Reactant Solubility in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor reactant solubility in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My starting material (aryl halide or boronic acid) has very poor solubility in common Suzuki coupling solvents. What is the first thing I should try?

The most direct approach is to modify the solvent system and reaction temperature.[1]

  • Increase Temperature: Many Suzuki couplings are conducted at elevated temperatures (e.g., 80-110 °C). Increasing the temperature can significantly improve the solubility of your reactants. However, be mindful that higher temperatures can sometimes promote side reactions like catalyst decomposition or protodeboronation.[1]

  • Screen Solvents: If adjusting the temperature isn't enough, screening a variety of solvents is recommended. Polar aprotic solvents like DMF or ethereal solvents such as 1,4-dioxane and THF are often effective for poorly soluble substrates.[1]

  • Use a Co-solvent: A biphasic system, such as Toluene/H₂O or Dioxane/H₂O, is a standard practice. The addition of water helps to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄) and is thought to aid in the transmetalation step of the catalytic cycle.[1]

Q2: I'm running a biphasic reaction, but the conversion is very slow. How can I speed it up?

Slow reaction rates in biphasic systems are often due to inefficient mixing and poor mass transfer between the aqueous and organic phases.

  • Vigorous Stirring: Ensure the reaction mixture is being stirred vigorously to create an emulsion. This maximizes the interfacial area between the two phases, allowing for better interaction between the reactants.[1]

  • Phase-Transfer Catalysts (PTCs): The addition of a phase-transfer catalyst can dramatically accelerate biphasic reactions by facilitating the transfer of the boronate anion from the aqueous phase to the organic phase.[1] This shift in the transmetalation pathway can lead to a significant rate enhancement.[2]

Q3: Can my choice of base impact the reaction if I have solubility issues?

Yes, the base is a critical component, and its properties can significantly affect the reaction outcome.

  • Strength and Solubility: The base must have some solubility in the reaction medium to activate the boronic acid.[1] Stronger bases like K₃PO₄ or Cs₂CO₃ can accelerate the reaction, but may not be suitable for base-sensitive functional groups.[1][3] KF is a milder option for base-labile groups.[1]

  • Physical Form: Always use a finely powdered and dry base. Clumps or coarse particles have a lower surface area, which can lead to poor reproducibility and incomplete reactions.[1][3]

Q4: Do ligands affect reactant solubility? Which ligands are best for challenging substrates?

While ligands do not directly solubilize the reactants, their choice is crucial for catalyst activity and stability, especially under the harsh conditions (e.g., high temperatures) often required for poorly soluble substrates.[1]

  • Bulky, Electron-Rich Ligands: Modern phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) form highly active palladium catalysts.[1][4] This high activity can drive sluggish reactions to completion even with low concentrations of the dissolved substrate.[1]

  • Water-Soluble Ligands: For reactions in aqueous media, specially designed water-soluble ligands, like sulfonated phosphines (e.g., a water-soluble SPhos), can be used to keep the catalyst in the aqueous phase.[1]

Q5: My reactants are insoluble in all common solvent systems, even at high temperatures. What are my options?

For extremely insoluble substrates, such as large polycyclic aromatic hydrocarbons, conventional solution-phase synthesis may not be feasible. In these cases, solid-state mechanochemistry is a powerful alternative.[1][5]

  • Ball Milling: This solvent-free technique involves grinding the solid reactants together with the catalyst and base in a ball mill. The mechanical energy input facilitates the reaction, overcoming the limitations of solubility.[1][5] This method has been successfully used for the cross-coupling of otherwise unreactive, insoluble aryl halides.[5]

Q6: When should I consider using a boronic ester or trifluoroborate salt instead of a boronic acid?

Boronic acids can be susceptible to decomposition via protodeboronation or homocoupling.[3] In such cases, more stable derivatives are recommended:

  • Pinacol Boronic Esters (BPin): These are significantly more stable than the corresponding boronic acids, particularly for heteroaromatic or electron-deficient systems.[3]

  • MIDA Boronates: These are highly stable, crystalline solids that are robust enough to withstand chromatography and harsh reaction conditions.[3]

  • Organotrifluoroborate salts: These salts are often used because they are less prone to protodeboronation compared to aryl boronic acids.[6]

Troubleshooting Guides

Guide 1: Systematic Approach to Overcoming Solubility Issues

This guide provides a structured workflow for tackling poor reactant solubility.

G cluster_0 Initial Troubleshooting Workflow cluster_1 Advanced Troubleshooting A Poor Reactant Solubility Observed B Step 1: Modify Solvent & Temperature A->B C Increase Temperature (80-110 °C) B->C D Screen Solvents (e.g., DMF, Dioxane/H2O, Toluene/H2O) B->D E Solubility Improved? C->E D->E F Proceed with Reaction Optimization E->F Yes G Step 2: Address Biphasic System Issues E->G No H Increase Stirring Rate G->H I Add Phase-Transfer Catalyst (PTC) G->I J Reaction Rate Improved? H->J I->J J->F Yes K Step 3: Evaluate Alternative Methods J->K No L Consider Solid-State Mechanochemistry (Ball Milling) K->L M Consider Reactant Derivatization (e.g., BPin, MIDA) K->M

Caption: A workflow for troubleshooting poor reactant solubility.

Data Presentation

Table 1: Common Solvent Systems for Poorly Soluble Substrates
Solvent SystemRatio (Organic:H₂O)Typical Temperature (°C)Notes
Dioxane / H₂O4:1 to 10:180 - 110A very common and effective system for a wide range of substrates.[1]
Toluene / H₂O4:1 to 10:180 - 110Good for less polar organic-soluble substrates.[1]
THF / H₂O4:1 to 10:165 - 80Lower boiling point, suitable for more reactive substrates.[1]
DMFN/A (neat)80 - 150Effective for highly polar, poorly soluble substrates.[1]
2-MeTHFN/A (can be used with H₂O)80 - 100A greener alternative to THF.[1]
Table 2: Common Phase-Transfer Catalysts (PTCs)
PTCTypical Loading (mol%)Recommended Use
Tetrabutylammonium bromide (TBAB)10 - 20A common and effective PTC for many Suzuki reactions.[1]
Aliquat 3361 - 5Highly organophilic and thermally stable, often used in lower quantities than TBAB.[7]
Table 3: Selection of Bases
BaseStrengthCommon SolventsNotes
K₂CO₃ModerateToluene/H₂O, Dioxane/H₂OA standard, cost-effective choice.[1][6]
K₃PO₄StrongToluene/H₂O, Dioxane/H₂OOften more effective for challenging couplings.[1][3]
Cs₂CO₃StrongTHF, Dioxane, TolueneHighly effective but more expensive.[1][3]
KFMildTHF, DioxaneSuitable for base-sensitive functional groups.[1]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with a Biphasic Solvent System

This protocol provides a general starting point and should be optimized for specific substrates.

  • Reagent Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the poorly soluble aryl halide (1.0 equiv), the arylboronic acid (1.2 - 1.5 equiv), and the finely powdered base (e.g., K₃PO₄, 2.0 equiv).[1]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[1]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1) via syringe.[1]

  • Catalyst Preparation: In a separate vial under an inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%). Briefly mix with a small amount of the degassed organic solvent.[1]

  • Reaction Initiation: Add the catalyst mixture to the Schlenk flask via syringe.[1]

  • Heating and Monitoring: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.[1]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by flash column chromatography.[3]

Protocol 2: Small-Scale Parallel Screening of Solvents

This method allows for the efficient testing of multiple solvent systems.

  • Stock Solution Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution containing the aryl halide, boronic acid, palladium precatalyst, and ligand in a suitable, volatile solvent (e.g., THF).

  • Vial Preparation: In an array of reaction vials, add the chosen base to each vial.

  • Solvent Addition: Add a different degassed test solvent (e.g., DMF, Toluene/H₂O, Dioxane/H₂O) to each respective vial.

  • Reaction Initiation: Add an equal aliquot of the stock solution to each vial, seal them, and place them in a heating block with vigorous stirring at the desired temperature.

  • Analysis: After a set time, cool the vials and analyze a small aliquot from each by LC-MS or GC-MS to determine the optimal solvent system.

Signaling Pathways and Workflows

Suzuki Catalytic Cycle

The diagram below illustrates the key steps in the Suzuki-Miyaura cross-coupling catalytic cycle. Understanding this cycle can help in troubleshooting, as issues can arise at any stage.

Suzuki_Cycle cluster_reactants Reactants & Products A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B C trans-L2Pd(II)(Ar)X B->C D Transmetalation C->D E L2Pd(II)(Ar)(Ar') D->E F Reductive Elimination E->F F->A Regeneration R1 Ar-X R1->B R2 Ar'-B(OR)2 Base Base (e.g., K3PO4) R2->Base P Ar-Ar' P->F Boronate Ar'-B(OR)2(OH)- (Activated) Base->Boronate Boronate->D

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Identifying and minimizing homocoupling byproducts in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cross-Coupling Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here, you will find detailed guides and frequently asked questions (FAQs) to address common challenges, with a specific focus on identifying and minimizing homocoupling byproducts.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of cross-coupling reactions, and why is it problematic?

A1: Homocoupling is a common side reaction where two identical molecules of a coupling partner react with each other.[1][2] For instance, in a Suzuki reaction, two molecules of the boronic acid can couple to form a symmetrical biaryl byproduct.[1][2] This is undesirable because it consumes the starting material, reduces the yield of the desired cross-coupled product, and complicates the purification process due to the potential structural similarity between the homocoupled byproduct and the target molecule.[2][3]

Q2: What are the primary causes of homocoupling?

A2: The main culprits behind homocoupling vary slightly depending on the specific cross-coupling reaction:

  • Suzuki Coupling: The primary causes are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[2][4][5][6] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the organoboron reagent.[2][4]

  • Sonogashira Coupling: The homocoupling of terminal alkynes, often called Glaser coupling, is primarily caused by the presence of oxygen and the copper(I) co-catalyst.[3][7] The copper acetylide intermediate can undergo oxidative dimerization in the presence of an oxidant like oxygen.[3]

  • Heck Coupling: While sometimes less prevalent, homocoupling of the aryl halide can occur. This can be influenced by inefficient generation of the active Pd(0) catalyst and the choice of ligands.[8]

Q3: How can I identify homocoupling byproducts in my reaction mixture?

A3: Homocoupling byproducts can be identified using standard analytical techniques. You can often suspect significant homocoupling if you observe a symmetrical byproduct in your crude reaction mixture via:

  • Thin Layer Chromatography (TLC): A spot corresponding to a non-polar, symmetrical biaryl or diyne may be visible.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques can confirm the presence and mass of the homocoupled product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can definitively identify the structure of the homocoupled byproduct.

Q4: Can the choice of catalyst precursor influence homocoupling?

A4: Yes, absolutely. Using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂) without an efficient initial reduction to the active Pd(0) state can lead to an increased concentration of Pd(II) species that promote homocoupling.[2][4] Utilizing a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) can help minimize this issue.[1] Modern precatalysts, such as Buchwald or PEPPSI-type catalysts, are designed for clean and efficient generation of the active Pd(0) species.[4][9]

Troubleshooting Guides

This section provides specific troubleshooting advice for minimizing homocoupling in common cross-coupling reactions.

Suzuki-Miyaura Coupling: Minimizing Boronic Acid Homocoupling

Problem: Significant formation of a symmetrical biaryl byproduct is observed.

Potential Cause Troubleshooting Strategy Rationale
Presence of Oxygen Rigorously degas all solvents and the reaction mixture (e.g., by sparging with nitrogen or argon for 15-30 minutes).[1] Perform the entire reaction under a positive pressure of an inert atmosphere.[1][5]Oxygen oxidizes the active Pd(0) catalyst to Pd(II), which promotes the homocoupling of boronic acids.[2][4]
Presence of Pd(II) Species Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄) instead of a Pd(II) salt.[1] If using a Pd(II) source, consider adding a mild reducing agent like potassium formate (1-2 equivalents).[1][5]Pd(II) species can stoichiometrically react with the boronic acid to produce the homocoupled product.[4][5] A mild reducing agent helps to generate and maintain the active Pd(0) catalyst.[5]
Suboptimal Reaction Conditions Lower the reaction temperature.[8] Use a lower concentration of the boronic acid or add it slowly to the reaction mixture.[8] Consider using an excess of the aryl halide coupling partner.[10][11]These adjustments can disfavor the kinetics of the bimolecular homocoupling reaction relative to the desired cross-coupling pathway.[8]
Boronic Acid Instability Use more stable boronic acid derivatives such as pinacol esters (Bpin) or MIDA boronates.[1]These derivatives provide a slower, controlled release of the boronic acid, which can suppress side reactions.[1]
Sonogashira Coupling: Minimizing Alkyne Homocoupling (Glaser Coupling)

Problem: A large amount of symmetrical diyne byproduct is formed.

Potential Cause Troubleshooting Strategy Rationale
Presence of Oxygen Rigorously deoxygenate the reaction mixture and maintain a strictly inert atmosphere (argon or nitrogen).[3]Oxygen is a key promoter of the oxidative dimerization of copper acetylides, which leads to the Glaser homocoupling product.[3][7]
Copper(I) Co-catalyst Employ a copper-free Sonogashira protocol.[3][7][12]The copper co-catalyst is directly involved in the catalytic cycle of Glaser coupling.[3][7] Removing it eliminates this pathway.
High Alkyne Concentration Add the terminal alkyne slowly to the reaction mixture via syringe pump.[7]Keeping the instantaneous concentration of the alkyne low disfavors the bimolecular homocoupling reaction.[7]
Suboptimal Ligands/Base Screen different phosphine ligands; bulky, electron-rich ligands can sometimes favor the desired cross-coupling.[7][8] Optimize the choice and amount of the amine base (e.g., piperidine, diisopropylamine).[3]The ligand and base can influence the stability and reactivity of the palladium and copper intermediates, thereby affecting the rates of the competing pathways.[3][8]
Heck Coupling: Minimizing Aryl Halide Homocoupling

Problem: Observation of symmetrical biaryl byproducts derived from the aryl halide.

Potential Cause Troubleshooting Strategy Rationale
Inefficient Catalyst Activation Use a well-defined Pd(0) precatalyst.[8] If using a Pd(II) source, ensure efficient in-situ reduction to Pd(0).[8]Inefficient generation of the active Pd(0) catalyst can lead to side reactions, including pathways that may result in homocoupling.[8]
Suboptimal Ligand Choice Employ bulky, electron-rich phosphine ligands.Bulky ligands can promote the desired reductive elimination step of the cross-coupled product and suppress side reactions.[8]
High Reaction Temperature Lower the reaction temperature.Elevated temperatures can sometimes lead to catalyst decomposition or promote undesired side reactions.

Experimental Protocols

Protocol 1: General Procedure for Rigorous Degassing of Reaction Solvents
  • Place the solvent in a Schlenk flask equipped with a magnetic stir bar.

  • Seal the flask with a rubber septum.

  • Insert a long needle connected to a source of inert gas (nitrogen or argon) so that it is submerged below the solvent surface.

  • Insert a second, shorter needle to act as an outlet.

  • Sparge the solvent by bubbling the inert gas through it for at least 15-30 minutes.[1]

  • For particularly sensitive reactions, the "freeze-pump-thaw" method can be employed for more thorough degassing.

Protocol 2: Copper-Free Sonogashira Coupling to Minimize Homocoupling

This protocol provides a general method for performing a Sonogashira reaction without a copper co-catalyst to avoid Glaser coupling.[7][8]

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 4 mol%).[7]

  • Reagent Addition: Add the base (e.g., K₃PO₄, 2.0 mmol) and the anhydrous, degassed solvent (e.g., toluene, 5 mL).[7]

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne (1.2 mmol) via syringe.[7]

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC/MS.[7]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

Visualizing Reaction Pathways

Homocoupling_Troubleshooting Start Reaction Setup Analysis Analyze Crude Reaction (TLC, GC/MS, LC/MS) Start->Analysis Homocoupling Homocoupling Observed Degas Improve Degassing (N2/Ar Sparge) Homocoupling->Degas Pd0_Catalyst Switch to Pd(0) Precatalyst or Add Reducing Agent Homocoupling->Pd0_Catalyst Cu_Free Use Copper-Free Conditions (Sonogashira) Homocoupling->Cu_Free Slow_Addition Slowly Add Limiting Reagent Homocoupling->Slow_Addition Optimize Optimize Ligand/Base/Solvent Homocoupling->Optimize CrossCoupling Desired Cross-Coupling Purification Purification CrossCoupling->Purification Analysis->Homocoupling High Byproduct Analysis->CrossCoupling Good Conversion FinalProduct Isolated Product Purification->FinalProduct Degas->Start Re-run Pd0_Catalyst->Start Re-run Cu_Free->Start Re-run Slow_Addition->Start Re-run Optimize->Start Re-run

Caption: A workflow for troubleshooting homocoupling in cross-coupling reactions.

Suzuki_Homocoupling_Pathway cluster_homocoupling Homocoupling Cycle Pd0 L-Pd(0) (Active Catalyst) PdII_O2 L-Pd(II) Pd0->PdII_O2 Oxidation ArPdIIBX2 Ar-Pd(II)-B(OR)₂ PdII_O2->ArPdIIBX2 Transmetalation O2 O₂ (Oxygen) ArBX2 Ar-B(OR)₂ (Boronic Acid/Ester) ArBX2->ArPdIIBX2 ArAr Ar-Ar (Homocoupling Product) ArPdIIBX2->ArAr Reductive Elimination (with another Ar-B(OR)₂) ArAr->Pd0 Regenerates Pd(0)

Caption: The role of oxygen in promoting boronic acid homocoupling via Pd(II).

References

Technical Support Center: Catalyst Selection for Challenging Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction is resulting in a low or no yield. What are the primary factors I should investigate?

A1: Low yields in Suzuki couplings can often be attributed to several critical factors. A systematic check of your reagents and reaction conditions is the best approach.[1][2][3]

  • Reagent Quality and Stability:

    • Boronic Acid/Ester: Boronic acids can degrade over time, particularly through protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][4] This is especially problematic for electron-deficient or some heterocyclic boronic acids.[1][4] Consider using fresh, high-purity boronic acids or more stable derivatives like pinacol esters or MIDA boronates.[1]

    • Organic Halide: The reactivity of the organic halide is crucial, following the general trend: I > Br > OTf >> Cl.[1] Aryl chlorides are notably less reactive and often necessitate specialized, highly active catalyst systems.[1][5][6]

    • Catalyst and Ligand: Palladium catalysts, particularly Pd(II) precatalysts, can degrade. Phosphine ligands are susceptible to oxidation.[1][2] Ensure your catalyst and ligand are fresh and have been stored under an inert atmosphere.

  • Reaction Conditions:

    • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the active Pd(0) catalyst and phosphine ligands, which can lead to catalyst deactivation and side reactions like homocoupling.[1][4][5] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.[5]

    • Solvent and Base Purity: Use anhydrous and degassed solvents.[1] The choice of base is critical and often needs to be screened.[5] Ensure the base is of high purity and, for anhydrous reactions, finely powdered and dry.[4][7]

Q2: I am observing significant amounts of side products, such as homocoupling and protodeboronation. How can I minimize these?

A2: Protodeboronation and homocoupling are common side reactions that consume starting materials and reduce the yield of the desired product.

  • Minimizing Protodeboronation:

    • Choice of Base: Strong bases in aqueous media can accelerate protodeboronation.[4] Consider switching to a weaker or less nucleophilic base like K₂CO₃, Cs₂CO₃, or KF.[4][5]

    • Anhydrous Conditions: Since water is a common proton source for this side reaction, using anhydrous solvents can significantly reduce its occurrence.[4]

    • Stable Boron Reagents: Using more stable boronic acid derivatives like pinacol esters, MIDA boronates, or aryltrifluoroborates can protect the boron moiety from premature decomposition.[1]

  • Preventing Homocoupling:

    • Oxygen Exclusion: The primary cause of homocoupling of the boronic acid is often the presence of oxygen.[1] Rigorous degassing of solvents and maintaining a strictly inert atmosphere are crucial.[1][5]

    • Ligand Choice: Bulky ligands can help suppress homocoupling.[8]

    • Stoichiometry: In some cases, adding the aryl halide in a slight excess can minimize the homocoupling of the boronic acid.[9]

Q3: My substrates are sterically hindered, and the reaction is not proceeding. What type of catalyst system should I use?

A3: Sterically demanding couplings require specialized catalyst systems that can accommodate the bulk of the substrates.

  • Ligand Selection: The key is to use bulky and electron-rich ligands. These ligands promote the formation of a monoligated, highly reactive Pd(0) species, which is necessary for the oxidative addition to a hindered halide and facilitates the final reductive elimination step.[10][11]

    • Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly effective for coupling sterically hindered substrates, including those with multiple ortho-substituents.[5][10][12]

    • N-Heterocyclic Carbene (NHC) ligands are also powerful alternatives due to their strong σ-donor properties and steric bulk, which can accelerate the reaction.[5][10][13]

  • Precatalysts: Using well-defined palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts) can ensure the efficient generation of the active Pd(0) species, which is often beneficial for challenging reactions.

Q4: I am working with unreactive aryl chlorides. What are the best strategies to achieve a successful coupling?

A4: Aryl chlorides are challenging substrates due to the strength of the C-Cl bond, which makes the oxidative addition step difficult.[5][6]

  • Highly Active Catalysts: Standard catalysts like Pd(PPh₃)₄ are often insufficient.[5] You must use a more active catalytic system.

    • Electron-rich and bulky ligands are essential. Buchwald ligands (SPhos, XPhos) and NHC ligands are highly recommended.[5][12]

    • For particularly deactivated or hindered aryl chlorides, very active catalyst systems, sometimes with specialized ligands, may be required.[14]

  • Reaction Conditions:

    • Elevated Temperatures: Higher reaction temperatures (e.g., 80–120 °C) are often necessary to promote oxidative addition.[5] Microwave irradiation can also be effective in shortening reaction times and improving yields.[9]

    • Strong Bases: Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are frequently effective for these couplings.[5]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during challenging Suzuki coupling reactions.

Problem Potential Cause Recommended Solution(s)
Low or No Conversion 1. Catalyst Inactivity- Use a fresh batch of palladium catalyst and ligand.[1] - Switch to a more active, air-stable precatalyst (e.g., a Buchwald G3/G4 precatalyst).[4] - For aryl chlorides or hindered substrates, use bulky, electron-rich ligands like XPhos, SPhos, or an NHC ligand.[5]
2. Poor Reagent Quality- Verify the purity of the organic halide and boronic acid. - Use a fresh bottle of boronic acid or switch to a more stable derivative (e.g., pinacol ester).[1]
3. Ineffective Base or Solvent- Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[5] - Ensure the base is finely powdered for solid-phase reactions.[7] - Use a solvent system that provides adequate solubility for the reactants (e.g., Dioxane/H₂O, Toluene/H₂O).[5][7]
4. Insufficient Temperature- Increase the reaction temperature, especially for unreactive halides like chlorides (typically 80-120 °C).[5] - Consider using microwave irradiation.[9]
Significant Side Products 1. Protodeboronation- Use anhydrous reaction conditions.[4] - Switch to a milder base (e.g., KF, K₂CO₃).[4] - Use a more stable boronic ester (pinacol, MIDA).[1] - Reduce reaction time and temperature if possible.[1]
2. Homocoupling- Rigorously degas all solvents and ensure a completely inert atmosphere (purge with Ar or N₂).[1][5] - Use bulky ligands to sterically hinder the homocoupling pathway.[8]
Reaction Stalls or is Sluggish 1. Catalyst Deactivation- Ensure strict exclusion of oxygen throughout the reaction.[1][5] - Increase catalyst loading (e.g., from 1 mol% to 2-3 mol%).
2. Poor Solubility- Increase the reaction temperature.[7] - Screen different solvents or co-solvent ratios.[7] - For biphasic reactions, ensure vigorous stirring to improve mass transfer.[4] - Consider adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).[7]

Catalyst & Ligand Performance Data

The selection of the ligand is critical for overcoming challenges related to substrate reactivity and steric hindrance. The following table summarizes the performance of various ligands for specific challenging Suzuki coupling reactions.

Substrate TypeLigandCatalyst PrecursorBaseSolventTemp (°C)Yield (%)Notes & Reference
Sterically Hindered Aryl BromideSPhosPd₂(dba)₃K₃PO₄Toluene100>95SPhos is highly effective for preparing hindered biaryls.[15]
Unreactive Aryl ChlorideXPhosXPhos Pd G3K₃PO₄Dioxane/H₂O10091-99Buchwald ligands are excellent for activating C-Cl bonds.[4][16]
Electron-Deficient Heteroaryl ChlorideSPhosPd(OAc)₂K₃PO₄Dioxane/H₂O80-120HighBulky, electron-rich phosphines overcome challenges with heteroaryl halides.[5]
Sterically Hindered Aryl ChlorideAcenaphthoimidazolylidene (NHC)(NHC)Pd(allyl)ClK₃PO₄Dioxane80>90NHC ligands provide high activity for hindered substrates at mild temperatures.[10]
Deactivated Aryl Chloride(t-Bu)PCy₂Pd(PPh₃)₄K₃PO₄Dioxane/H₂O100up to 92A combination of a simple Pd source with a bulky, electron-rich phosphine can be highly effective.[14]

Experimental Protocols

General Protocol for a Challenging Suzuki Coupling (e.g., Sterically Hindered or Aryl Chloride Substrates)

This protocol is a general starting point and may require optimization for specific substrates.

  • Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid or ester (1.2–1.5 equiv.), and a finely powdered, anhydrous base (e.g., K₃PO₄, 2.0–3.0 equiv.).[4]

  • Inert Atmosphere Setup: Seal the vessel with a septum cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times to ensure all oxygen is removed.[4][5]

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[4]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The solvent should be thoroughly degassed beforehand by sparging with an inert gas for 20-30 minutes.[4][5] The typical reaction concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction Execution: Place the sealed vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[4]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS until the limiting starting material is consumed.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[4]

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 Pd(0)L₂ (Active Catalyst) PdII_Adduct Ar-Pd(II)-X(L)₂ (Oxidative Adduct) Pd0->PdII_Adduct Oxidative Addition PdII_Boronate Ar-Pd(II)-Ar'(L)₂ PdII_Adduct->PdII_Boronate Transmetalation PdII_Boronate->Pd0 Reductive Elimination Product Ar-Ar' (Coupled Product) PdII_Boronate->Product ArylHalide Ar-X (Aryl Halide) ArylHalide->PdII_Adduct BoronicAcid Ar'-B(OR)₂ (Boronic Acid/Ester) BoronicAcid->PdII_Boronate Base Base Base->PdII_Adduct Activates Boronic Acid

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key steps.

Troubleshooting_Workflow decision decision solution Consult Further Literature issue issue conditions_solution Screen bases (K3PO4). Increase temperature. issue->conditions_solution Optimize start Start: Low Yield / No Reaction check_atmosphere Is the system strictly inert? start->check_atmosphere check_reagents Are reagents (catalyst, ligand, SMs) pure and active? check_atmosphere->check_reagents Yes degas_solution Degas solvents thoroughly. Use Schlenk techniques. check_atmosphere->degas_solution No check_conditions Are Base/Solvent/Temp appropriate for the substrate? check_reagents->check_conditions Yes reagent_solution Use fresh catalyst/ligand. Use stable boronic ester. check_reagents->reagent_solution No check_conditions->issue No steric_hindrance Are substrates sterically hindered? check_conditions->steric_hindrance Yes unreactive_halide Is the halide an Aryl Chloride? steric_hindrance->unreactive_halide No steric_solution Use bulky ligand: XPhos, SPhos, NHC. steric_hindrance->steric_solution Yes unreactive_halide->solution No (Other Issue) chloride_solution Use highly active catalyst system. Increase temperature (100-120°C). unreactive_halide->chloride_solution Yes degas_solution->start Retry reagent_solution->start Retry conditions_solution->start Retry steric_solution->start Retry chloride_solution->start Retry

Caption: A decision tree for troubleshooting challenging Suzuki reactions.

Catalyst_Selection_Logic decision decision catalyst_choice Selected Catalyst System start Define Substrates: Aryl Halide (Ar-X) Boronic Acid (Ar'-BY₂) halide_type What is the halide (X)? start->halide_type iodide_bromide Iodide or Bromide halide_type->iodide_bromide I, Br, OTf chloride Chloride halide_type->chloride Cl steric_bulk Significant steric hindrance? std_conditions Standard Ligand: Pd(PPh₃)₄ or Pd(dppf)Cl₂ steric_bulk->std_conditions No buchwald_ligand Bulky/E-rich Ligand: XPhos, SPhos steric_bulk->buchwald_ligand Yes heteroaryl Is Ar or Ar' a N-heterocycle? heteroaryl->buchwald_ligand Yes nhc_ligand NHC Ligand heteroaryl->nhc_ligand No iodide_bromide->steric_bulk chloride->heteroaryl std_conditions->catalyst_choice Select buchwald_ligand->catalyst_choice Select nhc_ligand->catalyst_choice Select

Caption: A logical workflow for initial catalyst and ligand selection.

References

Validation & Comparative

A Comparative Analysis of 7-Bromonaphthalen-2-ol and Its Isomers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the physicochemical properties, synthesis, and potential biological activities of 7-Bromonaphthalen-2-ol and its positional isomers. This report summarizes available data to facilitate informed decisions in research and development.

This guide provides a comparative overview of this compound and its isomers, focusing on their chemical characteristics and synthetic routes. Due to a notable lack of direct comparative studies on the biological activities of these specific isomers in publicly available literature, this analysis collates existing data for individual compounds to offer a foundational understanding for further research.

Physicochemical Properties: A Comparative Overview

The position of the bromine atom on the naphthalene ring significantly influences the physicochemical properties of bromonaphthalen-2-ol isomers. A summary of key properties for this compound and several of its isomers is presented below. All compounds share the same molecular formula (C₁₀H₇BrO) and molecular weight (223.07 g/mol ).[1][2][3][4][5][6][7]

Compound NameCAS NumberMelting Point (°C)Boiling Point (°C)
1-Bromonaphthalen-2-ol573-97-7[8][9]77-84[10]Not available
3-Bromonaphthalen-2-ol30478-88-7[11][12]82[12]313.7±15.0 (Predicted)[12]
4-Bromonaphthalen-2-ol5498-31-7[13][14][15][16]Not availableNot available
5-Bromonaphthalen-2-ol116632-05-4[17]108-110[17]Not available
6-Bromonaphthalen-2-ol15231-91-1[3][7][18][19][20][21]121-130[19][22][21]353.8 (at 760 mmHg)[22][23]
This compound116230-30-9[1][5][6][24][25]133-138[1]353.8±15.0 (Predicted)[1]
8-Bromonaphthalen-2-ol7385-87-7[2][4][26][27][28][29]Not availableNot available

Synthesis and Experimental Protocols

The synthesis of bromonaphthalen-2-ol isomers typically involves the bromination of 2-naphthol. The regioselectivity of the bromination is a key challenge, and various methods have been developed to control the position of the bromine substituent.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of bromonaphthalen-2-ol isomers.

General Synthesis and Characterization Workflow Start Starting Material (e.g., 2-Naphthol) Reaction Bromination Reaction Start->Reaction Brominating Agent (e.g., Br2, NBS) Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification Crude Product Characterization Characterization (NMR, MS, IR, Melting Point) Purification->Characterization Final Pure Isomer Characterization->Final

Caption: A generalized workflow for the synthesis and characterization of bromonaphthalen-2-ol isomers.

Experimental Protocol: Synthesis of 1-Bromonaphthalen-2-ol

This protocol is based on the selective bromination of 2-naphthol using sodium bromide and an oxidizing agent.

Materials:

  • 2-Naphthol

  • Sodium bromide (NaBr)

  • Oxone (Potassium peroxymonosulfate)

  • Ethyl acetate

  • Deionized water

Procedure:

  • In a mortar, grind together 2-naphthol, sodium bromide, and oxone.

  • Allow the mixture to react overnight at room temperature.

  • Extract the crude product with ethyl acetate.

  • Wash the organic layer with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 1-bromo-2-naphthol.

  • Purify the crude product by column chromatography or recrystallization.

Experimental Protocol: Synthesis of 6-Bromonaphthalen-2-ol

This procedure involves the bromination of 2-naphthol followed by a reduction step.

Materials:

  • 2-Naphthol

  • Glacial acetic acid

  • Bromine

  • Tin (mossy)

  • Deionized water

Procedure:

  • Dissolve 2-naphthol in glacial acetic acid.

  • Slowly add a solution of bromine in glacial acetic acid to the 2-naphthol solution.

  • After the addition is complete, add water and heat the mixture to boiling.

  • Cool the mixture and add mossy tin in portions.

  • Reflux the mixture for several hours until the reaction is complete.

  • Cool the reaction mixture and filter to remove tin salts.

  • Pour the filtrate into cold water to precipitate the crude 6-bromo-2-naphthol.

  • Collect the precipitate by filtration, wash with water, and dry.

  • The crude product can be further purified by distillation and recrystallization.

Comparative Biological Activity: An Area for Future Research

A comprehensive comparative analysis of the biological activity of this compound and its isomers is currently limited by the lack of direct experimental studies. Brominated phenols and naphthalene derivatives are known to exhibit a range of biological activities, including antimicrobial and enzyme inhibitory effects. However, the specific activities of the individual bromonaphthalen-2-ol isomers and the influence of the bromine position have not been systematically evaluated.

The logical relationship for future investigation into the comparative biological activity is outlined in the diagram below.

Investigative Workflow for Comparative Biological Activity Isomers Bromonaphthalen-2-ol Isomers Screening Initial Biological Screening (e.g., Antimicrobial, Cytotoxicity) Isomers->Screening Hit_ID Hit Identification (Active Isomers) Screening->Hit_ID Dose_Response Dose-Response Studies (IC50/EC50 Determination) Hit_ID->Dose_Response Mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition, Pathway Analysis) Dose_Response->Mechanism SAR Structure-Activity Relationship (SAR) Analysis Mechanism->SAR

Caption: A proposed workflow for the systematic evaluation and comparison of the biological activities of bromonaphthalen-2-ol isomers.

Future research should focus on performing standardized in vitro assays to compare the following activities across the isomer series:

  • Antimicrobial Activity: Against a panel of pathogenic bacteria and fungi.

  • Cytotoxicity: Against various cancer cell lines and a non-cancerous control cell line.

  • Enzyme Inhibition: Targeting specific enzymes relevant to disease pathways.

Such studies would provide valuable data for establishing structure-activity relationships (SAR) and identifying promising lead compounds for further drug development.

Conclusion

This guide consolidates the available information on this compound and its isomers, highlighting their physicochemical properties and synthetic methodologies. While a direct comparison of their biological performance is currently hampered by a lack of dedicated studies, this document provides a crucial foundation for researchers. The presented synthesis protocols and the proposed workflow for biological evaluation are intended to stimulate and guide future investigations into the therapeutic potential of this class of compounds. A systematic comparative analysis is essential to unlock the full potential of bromonaphthalen-2-ol isomers in medicinal chemistry and drug discovery.

References

A Comparative Guide to the Reactivity of Bromo-2-naphthol Isomers in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of the naphthol core is a cornerstone in the synthesis of a wide array of pharmaceuticals, natural products, and advanced materials. Bromo-2-naphthol isomers serve as versatile building blocks in this endeavor, with their reactivity in palladium-catalyzed cross-coupling reactions being of paramount importance. This guide provides a comparative analysis of the reactivity of key bromo-2-naphthol isomers—1-bromo-2-naphthol, 3-bromo-2-naphthol, and 6-bromo-2-naphthol—in Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions. This comparison is supported by established electronic and steric principles, representative experimental data, and detailed experimental protocols to aid in reaction design and optimization.

Unraveling Reactivity: Electronic and Steric Effects

The reactivity of bromo-2-naphthol isomers in cross-coupling reactions is primarily dictated by the position of the bromine substituent on the naphthalene ring, which in turn influences the electronic and steric environment of the carbon-bromine (C-Br) bond.

  • 1-Bromo-2-naphthol: The bromine atom at the C1 (α) position is electronically activated due to the higher electron density at this position in the naphthalene ring. This generally facilitates the rate-determining oxidative addition step in palladium-catalyzed cross-coupling reactions. However, the C1 position is also subject to significant steric hindrance from the peri-hydrogen at the C8 position, which can impede the approach of bulky palladium catalyst complexes.

  • 3-Bromo-2-naphthol: With the bromine at the C3 position, there is less steric hindrance compared to the C1 position. The electronic nature of the C3 position is influenced by the adjacent hydroxyl group, which can modulate its reactivity.

  • 6-Bromo-2-naphthol: The bromine atom at the C6 position is in a para-like position relative to the hydroxyl group in the other ring, minimizing direct steric interactions with the hydroxyl group. The electronic properties at this position are less influenced by the hydroxyl group compared to the ortho (C3) and peri (C1) positions, leading to a reactivity profile that often resembles that of other aryl bromides.

Performance in Cross-Coupling Reactions: A Comparative Overview

Disclaimer: The data presented in this table is compiled from various sources and is intended for illustrative and comparative purposes. Reaction conditions were not identical across all experiments, and therefore, this table should be used as a guide for relative reactivity rather than a direct quantitative comparison.

IsomerCross-Coupling ReactionCoupling PartnerCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)Reference
1-Bromo-2-naphthoateSuzuki-MiyauraNaphthalene-1-boronic acidPd(OAc)₂ / PQXphosToluene802495[1]
6-Bromo-BINOL derivativeHeckButyl acrylatePd(OAc)₂ / P(o-tol)₃DMF1303687
3-Bromo-2-aminopyridine*Buchwald-HartwigMorpholineRuPhos-precatalyst / LiHMDSToluene1001671

*Data for 3-bromo-2-aminopyridine is used as a proxy to illustrate the potential reactivity of a bromo-substituent ortho to a nitrogen-containing group, which can be conceptually related to the hydroxyl group in 3-bromo-2-naphthol.

Experimental Protocols

Detailed methodologies for key cross-coupling reactions are provided below. These protocols are representative and may require optimization for specific substrates and scales.

Suzuki-Miyaura Coupling of 1-Bromo-2-naphthol (Representative Protocol)

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of aryl bromides.

Materials:

  • 1-Bromo-2-naphthol

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2 equivalents)

  • Toluene/Ethanol/Water (4:1:1 mixture)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add 1-bromo-2-naphthol (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add Pd(PPh₃)₄ (0.03 mmol) to the flask under a positive flow of argon.

  • Add the degassed toluene/ethanol/water solvent mixture (10 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction of 6-Bromo-2-naphthol Derivative (Representative Protocol)

This protocol is based on the Heck reaction of a 6-bromo-BINOL derivative.

Materials:

  • 6-Bromo-2-naphthol derivative

  • Alkene (e.g., n-butyl acrylate, 1.5 equivalents)

  • Pd(OAc)₂ (5 mol%)

  • P(o-tol)₃ (10 mol%)

  • Triethylamine (2 equivalents)

  • Anhydrous DMF

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a dry Schlenk tube, dissolve the 6-bromo-2-naphthol derivative (1.0 mmol) in anhydrous DMF (5 mL).

  • Add triethylamine (2.0 mmol) and the alkene (1.5 mmol).

  • Degas the solution by bubbling with argon for 15 minutes.

  • In a separate flask, prepare the catalyst by dissolving Pd(OAc)₂ (0.05 mmol) and P(o-tol)₃ (0.10 mmol) in anhydrous DMF (1 mL) under argon.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Seal the Schlenk tube and heat the reaction at 130 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.

  • Concentrate the solvent and purify the product by flash chromatography.

Buchwald-Hartwig Amination of a Bromo-2-naphthol Isomer (General Protocol)

This is a general protocol that can be adapted for various bromo-2-naphthol isomers.

Materials:

  • Bromo-2-naphthol isomer

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a glovebox, add the bromo-2-naphthol isomer (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol) to a vial.

  • Add a stir bar and the amine (1.2 mmol).

  • Add anhydrous toluene (5 mL) and seal the vial.

  • Remove the vial from the glovebox and heat the reaction mixture to 100 °C.

  • Stir the reaction until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing the Process: Reaction Workflow

The following diagrams illustrate the general workflow for a palladium-catalyzed cross-coupling reaction and the catalytic cycle.

Cross_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Weigh Reactants (Bromo-2-naphthol, Coupling Partner, Base) Setup Assemble Reaction under Inert Atmosphere Reactants->Setup Catalyst Prepare Catalyst System (Pd source, Ligand) Catalyst->Setup Solvent Add Degassed Solvent Setup->Solvent Heating Heat and Stir Solvent->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quench Quench Reaction Monitoring->Quench Completion Extract Extract Product Quench->Extract Purify Purify Product (Chromatography) Extract->Purify

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-Br Ar-Pd(II)(Br)L_n Ar-Pd(II)(Br)Ln Oxidative\nAddition->Ar-Pd(II)(Br)L_n Transmetalation Transmetalation Ar-Pd(II)(Br)L_n->Transmetalation R-M Ar-Pd(II)(R)L_n Ar-Pd(II)(R)Ln Transmetalation->Ar-Pd(II)(R)L_n Reductive\nElimination Reductive Elimination Ar-Pd(II)(R)L_n->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-R

Caption: Simplified catalytic cycle for a palladium-catalyzed cross-coupling reaction.

References

Spectroscopic Differentiation of 6-bromo-2-naphthol and 7-bromo-2-naphthol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise identification of constitutional isomers is a critical step in chemical synthesis, drug discovery, and materials science. 6-bromo-2-naphthol and 7-bromo-2-naphthol, two closely related isomers, present a common analytical challenge due to their identical molecular weight and similar physical properties. This guide provides a comprehensive comparison of their spectroscopic signatures, offering a clear and objective methodology for their unambiguous differentiation using nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS).

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 6-bromo-2-naphthol and 7-bromo-2-naphthol.

Table 1: ¹H NMR Spectral Data

Compound Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
6-bromo-2-naphthol H-17.15d8.8
H-37.25dd8.8, 2.4
H-47.70d8.8
H-57.95d1.8
H-77.50dd8.8, 1.8
H-87.65d8.8
OH5.20s-
7-bromo-2-naphthol H-1~7.20 (Predicted)d~8.5
H-3~7.10 (Predicted)d~8.5
H-4~7.75 (Predicted)d~8.5
H-5~7.60 (Predicted)d~8.8
H-6~7.45 (Predicted)dd~8.8, 2.0
H-8~7.90 (Predicted)d~2.0
OH~5.30 (Predicted)s-

Note: ¹H NMR data for 7-bromo-2-naphthol is predicted based on established substituent effects on the naphthalene ring system. Experimental verification is recommended.

Table 2: ¹³C NMR Spectral Data

Compound Carbon Assignment Chemical Shift (δ, ppm)
6-bromo-2-naphthol C-1109.8
C-2153.2
C-3118.5
C-4129.8
C-4a130.5
C-5129.2
C-6119.5
C-7130.2
C-8128.6
C-8a135.4
7-bromo-2-naphthol C-1~110.0 (Predicted)
C-2~154.0 (Predicted)
C-3~119.0 (Predicted)
C-4~130.0 (Predicted)
C-4a~131.0 (Predicted)
C-5~128.0 (Predicted)
C-6~130.5 (Predicted)
C-7~120.0 (Predicted)
C-8~129.5 (Predicted)
C-8a~134.0 (Predicted)

Note: ¹³C NMR data for 7-bromo-2-naphthol is predicted. The most significant difference is expected in the chemical shifts of the carbon atoms in the brominated ring.

Table 3: IR Spectral Data

Compound Functional Group Vibrational Frequency (cm⁻¹)
6-bromo-2-naphthol O-H stretch3200-3600 (broad)
C-H stretch (aromatic)3000-3100
C=C stretch (aromatic)1500-1600
C-Br stretch500-600
7-bromo-2-naphthol O-H stretch3200-3600 (broad)
C-H stretch (aromatic)3000-3100
C=C stretch (aromatic)1500-1600
C-Br stretch500-600

Table 4: Mass Spectrometry Data

Compound Ionization Mode Molecular Ion (M⁺) Key Fragment Ions (m/z)
6-bromo-2-naphthol Electron Ionization (EI)222/224 (approx. 1:1 ratio)143 (M-Br), 115 (M-Br-CO)
7-bromo-2-naphthol Electron Ionization (EI)222/224 (approx. 1:1 ratio)143 (M-Br), 115 (M-Br-CO)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the bromo-2-naphthol isomer.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

  • Data Acquisition (¹H NMR):

    • The ¹H NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

    • A standard single-pulse experiment is used.

    • Key parameters include a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • Data Acquisition (¹³C NMR):

    • The ¹³C NMR spectra are recorded on the same spectrometer.

    • A standard proton-decoupled pulse program is employed.

    • Typical parameters include a spectral width of 0 to 160 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and a larger number of scans (1024 or more) due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid bromo-2-naphthol sample directly onto the crystal.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

    • A background spectrum of the empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the bromo-2-naphthol isomer in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration (e.g., 1 mg/mL).

    • Prepare a dilute solution (e.g., 10 µg/mL) from the stock solution. The final concentration should be adjusted to ensure the absorbance is within the linear range of the instrument (typically 0.1 to 1.0 AU).

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the blank solvent and another with the sample solution.

    • Record the spectrum over a range of approximately 200 to 400 nm.

Mass Spectrometry (MS)
  • Sample Preparation:

    • For direct infusion, dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • For analysis via gas chromatography-mass spectrometry (GC-MS), prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Data Acquisition (EI-MS):

    • The sample is introduced into the ion source (e.g., via a direct insertion probe or a GC column).

    • Electron ionization is typically performed at 70 eV.

    • The mass analyzer scans a range of m/z values (e.g., 50-300) to detect the molecular ion and fragment ions.

Visualization of the Differentiation Workflow

The following diagram illustrates the logical workflow for distinguishing between 6-bromo-2-naphthol and 7-bromo-2-naphthol using the spectroscopic methods described.

Spectroscopic_Differentiation cluster_0 Sample cluster_1 Spectroscopic Analysis cluster_2 Expected Results & Identification cluster_6_bromo 6-bromo-2-naphthol cluster_7_bromo 7-bromo-2-naphthol Unknown Unknown Isomer (6-bromo-2-naphthol or 7-bromo-2-naphthol) NMR ¹H & ¹³C NMR Spectroscopy Unknown->NMR IR IR Spectroscopy Unknown->IR MS Mass Spectrometry Unknown->MS NMR_6 Distinct ¹H NMR splitting pattern (e.g., H-5 as a doublet at ~7.95 ppm). Unique ¹³C chemical shifts. NMR->NMR_6 Observed NMR_7 Different ¹H NMR splitting pattern (e.g., H-8 as a doublet at ~7.90 ppm). Different set of ¹³C chemical shifts. NMR->NMR_7 Predicted IR_6 Characteristic fingerprint region. IR->IR_6 IR_7 Different fingerprint region. IR->IR_7 MS_6 M⁺ at m/z 222/224 MS->MS_6 MS_7 M⁺ at m/z 222/224 MS->MS_7 ID_6 Identified as 6-bromo-2-naphthol NMR_6->ID_6 IR_6->ID_6 MS_6->ID_6 ID_7 Identified as 7-bromo-2-naphthol NMR_7->ID_7 IR_7->ID_7 MS_7->ID_7

Caption: Workflow for the spectroscopic differentiation of bromo-2-naphthol isomers.

Conclusion

While mass spectrometry can confirm the molecular formula and the presence of a bromine atom for both 6-bromo-2-naphthol and 7-bromo-2-naphthol, it cannot readily distinguish between the two isomers due to similar fragmentation patterns. Similarly, IR and UV-Vis spectroscopy provide information about the functional groups present but offer limited resolving power for these constitutional isomers.

The most definitive technique for the unambiguous differentiation of 6-bromo-2-naphthol and 7-bromo-2-naphthol is Nuclear Magnetic Resonance (NMR) spectroscopy . The substitution pattern of the bromine atom on the naphthalene ring leads to distinct chemical shifts and coupling patterns in both the ¹H and ¹³C NMR spectra. Specifically, the differences in the aromatic region of the ¹H NMR spectrum and the chemical shifts of the carbon atoms in the brominated ring of the ¹³C NMR spectrum provide a clear and reliable basis for identification. Therefore, a combined analytical approach, with a strong emphasis on NMR spectroscopy, is recommended for the conclusive identification of these isomers in any research or development setting.

A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 7-Bromonaphthalen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the naphthalene scaffold is a cornerstone in the development of novel therapeutic agents and advanced organic materials. 7-Bromonaphthalen-2-ol is a key starting material, offering a versatile platform for structural elaboration through palladium-catalyzed cross-coupling reactions. The choice of the palladium catalyst system is paramount to achieving high efficacy and yield in these transformations. This guide provides an objective comparison of various palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions involving this compound, supported by representative experimental data from analogous systems.

Performance Comparison of Palladium Catalysts

The efficacy of a palladium catalyst is highly dependent on the specific cross-coupling reaction. The following tables summarize the performance of various catalyst systems. The data is compiled from studies on structurally similar aryl bromides and serves as a strong predictive model for reactions with this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between this compound and various organoboron reagents. The choice of a phosphine ligand with the palladium source is critical for high yields, especially with sterically demanding coupling partners.

Palladium CatalystLigandBaseSolventTemp. (°C)Time (h)Representative Yield (%)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100-1102-8>90
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O100-11012-2470-85
PEPPSI™-IPrIPrK₃PO₄Dioxane80-1006-18>85
Buchwald-Hartwig Amination

For the formation of C-N bonds, the Buchwald-Hartwig amination offers a powerful tool. Bulky, electron-rich phosphine ligands are essential for efficient coupling of amines with the bromonaphthalene core.[1]

Palladium CatalystLigandBaseSolventTemp. (°C)Time (h)Representative Yield (%)
Pd(OAc)₂XPhosNaOtBuToluene100-11012-2485-95
Pd₂(dba)₃BINAPCs₂CO₃Toluene10016-2475-85
[Pd(allyl)Cl]₂RuPhosLHMDSDioxane80-1008-16>90
Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkynyl moieties. Both traditional copper-cocatalyzed and copper-free systems are effective. Copper-free systems are often preferred to prevent the formation of alkyne homocoupling byproducts.

Palladium CatalystCo-catalystBaseSolventTemp. (°C)Time (h)Representative Yield (%)
PdCl₂(PPh₃)₂CuIEt₃N/DIPATHF/DMF25-604-1280-95
Pd(OAc)₂NoneDBUTHF80680-90
[DTBNpP]Pd(crotyl)ClNoneTMPDMSORT2-1875-97[2]
Heck Reaction

The Heck reaction facilitates the coupling of this compound with alkenes. The choice of ligand and base can influence the regioselectivity and yield of the vinylated product.

Palladium CatalystLigandBaseSolventTemp. (°C)Time (h)Representative Yield (%)
Pd(OAc)₂PPh₃K₂CO₃DMF/H₂O100-12012-2470-85
Pd/CNoneEt₃NAcetonitrile1002~90
PalladacycleP(o-tol)₃NaOAcDMA1304-10>90

Experimental Protocols

Detailed methodologies for key cross-coupling reactions are provided below. These protocols are based on established procedures for analogous substrates and can be adapted for this compound.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 mmol).[1]

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, 5:1, 6 mL) via syringe.

  • Reaction: Seal the flask and heat the mixture in a preheated oil bath at 100-110 °C with vigorous stirring for the specified time, monitoring the reaction progress by TLC or GC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the desired amine (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).[1]

  • Reagent Addition: Add the base (e.g., NaOtBu, 1.4 mmol) and anhydrous toluene (5 mL).[1]

  • Reaction: Seal the tube and heat the reaction mixture at 100-110 °C with vigorous stirring for 12-24 hours.[1]

  • Work-up and Purification: Cool the reaction to room temperature, dilute with an organic solvent, and wash with saturated aqueous NaCl solution. Dry the organic layer, concentrate, and purify by flash column chromatography.

General Protocol for Copper-Free Sonogashira Coupling
  • Reaction Setup: In a Schlenk tube, combine this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 3 mol%), and the phosphine ligand (e.g., P(p-tol)₃, 6 mol%).

  • Reagent Addition: Add the solvent (e.g., THF), the base (e.g., DBU, 3.0 mmol), and the terminal alkyne (1.2 mmol).

  • Reaction: Heat the mixture at 80 °C for 6 hours, monitoring by TLC.

  • Work-up and Purification: After completion, cool the reaction, dilute with an organic solvent, wash with water and brine, dry, and concentrate. Purify the residue by column chromatography.

General Protocol for Heck Reaction
  • Reaction Setup: To a Schlenk tube, add this compound (1.0 mmol), the alkene (e.g., styrene, 1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), and the ligand (e.g., PPh₃, 2-4 mol%).

  • Reagent Addition: Add the base (e.g., K₂CO₃, 2.0 mmol) and a degassed solvent (e.g., DMF/H₂O mixture).

  • Reaction: Heat the mixture at 100-120 °C for the required time.

  • Work-up and Purification: Cool the reaction, perform an aqueous work-up, extract with an organic solvent, dry, and concentrate. Purify the product by chromatography.

Visualizing the Workflow

A general experimental workflow for palladium-catalyzed cross-coupling reactions is depicted below. This diagram illustrates the key stages from reaction setup to product isolation.

G cluster_0 Reaction Setup cluster_1 Inert Atmosphere cluster_2 Reaction cluster_3 Work-up & Isolation A Combine Reactants: This compound, Coupling Partner B Add Catalyst System: Pd Source + Ligand A->B C Add Base and Solvent B->C D Degas Mixture (e.g., Ar sparging) C->D E Heat and Stir (Monitor by TLC/GC-MS) D->E F Aqueous Work-up & Extraction E->F G Dry & Concentrate F->G H Purification (Column Chromatography) G->H I Final Product H->I

Caption: General experimental workflow for cross-coupling.

The following diagram illustrates the fundamental catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L₂Pd(II)(Ar)X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl L₂Pd(II)(Ar)(Ar') Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArB Ar'-B(OR)₂ ArB->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

References

A Comparative Guide to the Quantum Yield of Fluorescent Bromo-naphthalimide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fluorescence quantum yield of various bromo-naphthalimide derivatives, a prominent class of fluorophores derived from bromonaphthols. The selection of these compounds is based on their prevalence in scientific literature and their versatile applications as fluorescent probes and imaging agents. This document summarizes quantitative performance data, details the experimental methodologies for their synthesis and characterization, and visualizes key processes to aid in the selection and application of these fluorescent molecules.

Performance Comparison of Bromo-naphthalimide Derivatives

The fluorescence quantum yield (Φ) is a critical parameter for evaluating the efficiency of a fluorophore. It represents the ratio of photons emitted to photons absorbed. The quantum yields of several 4-substituted-N-alkyl-1,8-naphthalimide derivatives, synthesized from a common 4-bromo-1,8-naphthalimide precursor, are presented below. The data highlights the significant influence of the substituent at the 4-position and the polarity of the solvent on the fluorescence properties.

Compound NameStructureSolventQuantum Yield (Φ)
4-Amino-N-butyl-1,8-naphthalimide 4-NH₂-N-butyl-1,8-naphthalimideHexaneHigh (exact value varies)
MethanolLow (exact value varies)
4-(Dimethylamino)-N-butyl-1,8-naphthalimide 4-N(CH₃)₂-N-butyl-1,8-naphthalimideChloroform0.47
4-Phenyl-1,8-naphthalimide 4-Phenyl-N-H-1,8-naphthalimideEthanol0.12
DMSO0.003
N-n-Butyl-4-[N',N'-bis(2',4'-dichlorobenzoyl)ethylamino]-1,8-naphthalimide See Ref.[1] for structureEtOH/H₂O (4:1)Fluorescence quenching observed with Pb²⁺

Note: The quantum yield of many naphthalimide derivatives is highly dependent on solvent polarity. Generally, electron-donating substituents at the 4-position lead to higher quantum yields.[2] However, increasing solvent polarity often leads to a decrease in quantum yield for 4-amino-1,8-naphthalimide derivatives.[3][4]

Experimental Protocols

The following sections detail the methodologies for the synthesis of the precursor molecule and the determination of the fluorescence quantum yield.

Synthesis of N-n-Butyl-4-bromo-1,8-naphthalimide

A common starting material for the synthesis of various 4-substituted-1,8-naphthalimide derivatives is N-n-butyl-4-bromo-1,8-naphthalimide.

Procedure:

  • A mixture of 4-bromo-1,8-naphthalic anhydride (58 mmol) and n-butylamine (60 mmol) is refluxed in ethanol (250 mL) with vigorous stirring for 12 hours under a nitrogen atmosphere.[1]

  • The reaction mixture is then cooled, and the resulting precipitate is collected by filtration.[1]

  • The crude product is purified by recrystallization from ethanol to yield N-n-butyl-4-bromo-1,8-naphthalimide as a light-yellow solid.[1]

Subsequent derivatives are synthesized by nucleophilic substitution of the bromine atom at the 4-position with various amines or through other cross-coupling reactions.[2]

Relative Fluorescence Quantum Yield Measurement

The fluorescence quantum yields are typically determined using the relative method, comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.[5] Quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) is a commonly used standard.[5][6]

Procedure:

  • Sample Preparation: A series of dilute solutions of both the test compound and the quinine sulfate standard are prepared in the same solvent. The concentrations are adjusted to have an absorbance of less than 0.1 at the excitation wavelength to minimize inner filter effects.

  • Spectroscopic Measurements:

    • The UV-Vis absorption spectra are recorded for all solutions.

    • The fluorescence emission spectra are recorded for all solutions using the same excitation wavelength for both the sample and the standard. The slit widths for excitation and emission are kept constant.[5]

  • Data Analysis:

    • The integrated fluorescence intensity (area under the emission curve) is determined for each solution.

    • A graph of integrated fluorescence intensity versus absorbance is plotted for both the test compound and the standard.

    • The gradients (slopes) of the resulting straight lines are calculated.

    • The quantum yield of the sample (Φ_sample) is calculated using the following equation[7]:

      Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

      where:

      • Φ_std is the quantum yield of the standard.

      • Grad_sample and Grad_std are the gradients for the sample and standard, respectively.

      • n_sample and n_std are the refractive indices of the sample and standard solutions, respectively.

Visualizations

Structure-Property Relationship of 4-Substituted Naphthalimides

The following diagram illustrates the general synthetic pathway and the influence of substituents on the quantum yield of 4-substituted-1,8-naphthalimide derivatives.

G Structure-Property Relationship of 4-Substituted Naphthalimides cluster_substituents Substituent at 4-position (Nu) cluster_solvent Solvent Polarity A 4-Bromo-1,8-naphthalic Anhydride B N-Alkyl/Aryl-4-bromo-1,8-naphthalimide A->B + R-NH₂ (Imidation) C 4-Amino/Substituted-N-Alkyl/Aryl-1,8-naphthalimide B->C + Nu-H (Nucleophilic Substitution) D Quantum Yield (Φ) C->D Influences Electron-donating group Electron-donating group Higher Φ Higher Φ Electron-donating group->Higher Φ Electron-withdrawing group Electron-withdrawing group Lower Φ Lower Φ Electron-withdrawing group->Lower Φ Non-polar Non-polar Non-polar->Higher Φ Polar Polar Polar->Lower Φ

Caption: General synthesis and factors influencing the quantum yield of 4-substituted naphthalimides.

Experimental Workflow for Relative Quantum Yield Measurement

The diagram below outlines the key steps involved in the determination of the relative fluorescence quantum yield.

G Workflow for Relative Quantum Yield Measurement A Prepare Dilute Solutions (Sample & Standard) B Measure UV-Vis Absorbance A->B C Measure Fluorescence Emission Spectra A->C E Plot Integrated Intensity vs. Absorbance B->E D Integrate Fluorescence Intensity C->D D->E F Calculate Gradients (Slopes) E->F G Calculate Quantum Yield (Φ_sample) F->G

Caption: Step-by-step process for determining relative fluorescence quantum yield.

References

Comparative Guide to Analytical Methods for the Quantification of 7-Bromonaphthalen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical intermediates like 7-Bromonaphthalen-2-ol is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative analysis of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Due to the limited availability of publicly accessible, validated analytical methods specifically for this compound, this guide presents a summary of expected performance characteristics based on data from analogous brominated and naphthalene-based compounds.[1][2][3] The information herein serves as a foundational template for the development and validation of laboratory-specific analytical methods.

Comparison of Analytical Methods

The selection of an appropriate analytical method for the quantification of this compound is contingent upon the specific requirements of the analysis, including desired sensitivity, the complexity of the sample matrix, and the availability of instrumentation.

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (R²) > 0.998> 0.997> 0.999
Accuracy (% Recovery) 97.5 - 102.5%96.0 - 104.0%98.5 - 101.5%
Precision (% RSD) < 2.5%< 3.5%< 1.5%
Limit of Detection (LOD) 0.08 µg/mL0.02 µg/mL0.005 µg/mL
Limit of Quantification (LOQ) 0.25 µg/mL0.06 µg/mL0.015 µg/mL
Analysis Time ~20 minutes~30 minutes~15 minutes
Key Advantages Widely available, robust, cost-effective.High selectivity, provides structural information.Very high sensitivity and selectivity, suitable for complex matrices.
Key Considerations Moderate sensitivity, potential for matrix interference.Derivatization may be required for polar analytes, potential for thermal degradation.Higher cost and complexity, potential for matrix effects (ion suppression/enhancement).

Experimental Protocols

Detailed and robust experimental protocols are the bedrock of reproducible and reliable analytical data. Below are representative methodologies for the analysis of this compound using HPLC-UV, GC-MS, and LC-MS/MS.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for routine quality control of this compound.

1. Sample Preparation:

  • Dissolve a precisely weighed amount of the sample in a suitable solvent (e.g., acetonitrile or methanol).

  • Perform serial dilutions to prepare a series of calibration standards.

  • Filter the sample and standards through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a common starting point.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detector at a wavelength determined by the UV spectrum of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method offers high selectivity and is suitable for identifying and quantifying trace amounts of this compound.

1. Sample Preparation and Derivatization:

  • Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • To improve volatility and chromatographic peak shape, derivatize the hydroxyl group of this compound with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).

  • Heat the mixture to ensure complete derivatization.

  • Inject an aliquot of the derivatized sample into the GC-MS system.

2. GC-MS Conditions:

  • Column: A low-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at a suitable temperature (e.g., 100°C), ramp up to a final temperature (e.g., 280°C) to ensure elution of the analyte.

  • Mass Spectrometer: Electron Ionization (EI) source.

  • Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound and its derivative for enhanced sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This is a highly sensitive and selective method, ideal for the quantification of this compound in complex matrices.

1. Sample Preparation:

  • Similar to HPLC-UV, dissolve the sample in a suitable solvent and perform serial dilutions for calibration standards.

  • Sample filtration is recommended.

2. LC-MS/MS Conditions:

  • Chromatographic Conditions: Similar to the HPLC-UV method, using a C18 column and a gradient of acetonitrile and water with formic acid.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) is a common choice.

  • Ionization Mode: Negative ion mode is typically suitable for phenolic compounds.

  • Detection Mode: Multiple Reaction Monitoring (MRM) provides the highest selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for this compound.

Visualizations

To further clarify the experimental and logical workflows, the following diagrams are provided.

analytical_method_validation_workflow cluster_planning 1. Planning cluster_preparation 2. Preparation cluster_execution 3. Execution & Data Collection cluster_analysis 4. Data Analysis & Reporting define_scope Define Scope and Purpose select_method Select Analytical Method define_scope->select_method prepare_standards Prepare Standards and Reagents select_method->prepare_standards instrument_setup Instrument Setup and Calibration prepare_standards->instrument_setup run_experiments Run Validation Experiments (Linearity, Accuracy, Precision, etc.) instrument_setup->run_experiments collect_data Collect Raw Data run_experiments->collect_data process_data Process and Analyze Data collect_data->process_data assess_performance Assess Method Performance process_data->assess_performance generate_report Generate Validation Report assess_performance->generate_report

Caption: Workflow for the validation of an analytical method.

sample_analysis_workflow cluster_sample_prep Sample Preparation cluster_instrumental_analysis Instrumental Analysis cluster_data_processing Data Processing weigh_sample Weigh Sample dissolve_sample Dissolve in Solvent weigh_sample->dissolve_sample dilute_sample Dilute to Working Concentration dissolve_sample->dilute_sample filter_sample Filter Sample (0.45 µm) dilute_sample->filter_sample inject_sample Inject into HPLC/GC/LC-MS filter_sample->inject_sample acquire_data Acquire Chromatographic Data inject_sample->acquire_data integrate_peaks Integrate Analyte Peak acquire_data->integrate_peaks generate_calibration Generate Calibration Curve integrate_peaks->generate_calibration quantify_analyte Quantify Analyte Concentration generate_calibration->quantify_analyte

Caption: General workflow for sample analysis.

References

Benchmarking the Performance of 7-Bromonaphthalen-2-ol-Based Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

7-Bromonaphthalen-2-ol is a versatile chemical intermediate poised for significant applications in materials science and drug development. Its rigid naphthalene core, coupled with reactive hydroxyl and bromo functional groups, provides a robust platform for the synthesis of novel organic semiconductors and potent antimicrobial agents. This guide offers a comparative benchmark of the potential performance of materials derived from this compound, drawing upon experimental data from closely related naphthalene-based systems.

Performance in Organic Electronics

Naphthalene derivatives are promising candidates for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to their inherent charge transport properties and thermal stability. By functionalizing the this compound scaffold, materials tailored for specific electronic applications, such as hole transport layers (HTLs) or emissive layers in OLEDs, and as the active semiconductor in OFETs, can be synthesized.

Organic Light-Emitting Diodes (OLEDs)

The performance of host and hole-transporting materials is critical for the efficiency and longevity of OLEDs. The following table compares the performance of various naphthalene-based materials with standard materials used in the industry.

Table 1: Performance Comparison of Naphthalene-Based Materials in OLEDs

Material ClassSpecific Compound/DerivativeApplicationExternal Quantum Efficiency (EQE) (%)Current Efficiency (cd/A)Power Efficiency (lm/W)CIE Coordinates (x, y)Reference Material
Naphthalene-Based HostAnthracene-Naphthalene DerivativeBlue Host8.39.3-(0.133, 0.141)-
Naphthalimide EmitterRB-11 (Naphthalimide-Carbazole)Green Emitter3.37.97.7(0.29, 0.52)CBP (Host)
Spirobifluorene HTL3,3',6,6'-TDTA-SBFHole Transport26.4 (in green PhOLED)---TAPC

Data is derived from studies on analogous naphthalene-based compounds to project the potential performance of this compound derivatives.

Organic Field-Effect Transistors (OFETs)

The charge carrier mobility is a key performance metric for organic semiconductors in OFETs. Naphthalene-based materials have demonstrated competitive p-type (hole-transporting) mobilities.

Table 2: Performance Comparison of Naphthalene-Based Materials in OFETs

MaterialDevice ConfigurationHole Mobility (μh) (cm²/Vs)On/Off RatioReference Material
Naphthalene Derivative (DSN)Two-Component Bilayer0.53>10^5F16CuPc (n-type)
Spirobifluorene HTM (TAPC)Hole-Only Device3.84 x 10⁻²--

Performance data is based on naphthalene derivatives synthesized through methods applicable to this compound.

Performance as Antimicrobial Agents

The naphthalene scaffold is a recognized pharmacophore in the development of new antimicrobial drugs. Derivatives of this compound can be synthesized to create novel compounds with potential antibacterial and antifungal properties.

The following table compares the antimicrobial activity of 2-naphthol derivatives against common pathogens, benchmarked against standard antibiotics.

Table 3: Antimicrobial Activity of 2-Naphthol Derivatives

CompoundTest OrganismZone of Inhibition (ZOI) (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)Standard DrugZOI of Standard (mm)MIC of Standard (µg/mL)
1-(piperidin-1-ylmethyl)naphthalen-2-olS. aureus MDR13.5100Ciprofloxacin11.6 - 12.3200
1-(piperidin-1-ylmethyl)naphthalen-2-olP. aeruginosa MDR-10Ciprofloxacin--
1-(dimethylaminomethyl)naphthalen-2-olP. notatum13.4400Griseofulvin11.0 - 12.0500
1-(dimethylaminomethyl)naphthalen-2-olP. funiculosum12.9400Griseofulvin-500

This data for 1-aminoalkyl-2-naphthols demonstrates the antimicrobial potential of functionalized 2-naphthol structures, for which this compound is a key precursor.[1]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of new materials. The following are generalized protocols for key synthetic transformations and performance characterization.

Synthesis of Functionalized Naphthalene Derivatives

1. Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This reaction is used to couple the naphthalene core with various aryl groups.

  • Materials: this compound, arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), and a solvent system (e.g., 1,4-dioxane/H₂O).

  • Procedure:

    • To a Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (5 mol%), and the base (2.0 eq.).

    • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon) three times.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture (typically 80-120 °C) with vigorous stirring and monitor by TLC or LC-MS.

    • Upon completion, cool the reaction, perform an aqueous workup, and extract the product with an organic solvent.

    • Purify the crude product by column chromatography.

2. Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is used to introduce amino groups to the naphthalene core, a key step in synthesizing hole-transporting materials and certain bioactive molecules.

  • Materials: this compound, desired amine, Palladium precursor (e.g., Pd(OAc)₂), phosphine ligand (e.g., XPhos), strong non-nucleophilic base (e.g., NaOtBu), and an anhydrous solvent (e.g., toluene).

  • Procedure:

    • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 eq.), the palladium precursor (2 mol%), and the ligand (4 mol%).

    • Add the base (1.4 eq.), the amine (1.2 eq.), and the anhydrous solvent.

    • Seal the tube and heat the mixture (typically 100-110 °C) with vigorous stirring for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the mixture, quench the reaction, and extract the product.

    • Purify the product by column chromatography.

Performance Characterization

1. OLED Device Fabrication and Testing

  • Fabrication: OLED devices are typically fabricated on pre-cleaned indium tin oxide (ITO) coated glass substrates. Thin layers of the hole injection layer, hole transport layer (containing the naphthalene derivative), emissive layer, electron transport layer, and a metal cathode (e.g., LiF/Al) are deposited in sequence via thermal evaporation in a high-vacuum chamber.

  • Testing: The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a photometer. The electroluminescence (EL) spectra and Commission Internationale de l'Éclairage (CIE) coordinates are recorded with a spectroradiometer.

2. OFET Device Fabrication and Testing

  • Fabrication: OFETs are commonly fabricated in a bottom-gate, top-contact configuration on a heavily doped Si wafer with a SiO₂ dielectric layer. The naphthalene-based organic semiconductor is deposited as a thin film onto the substrate. Source and drain electrodes (e.g., gold) are then deposited on top of the semiconductor film through a shadow mask.

  • Testing: The electrical characteristics of the OFETs are measured under ambient conditions using a semiconductor parameter analyzer. The charge carrier mobility is calculated from the transfer characteristics in the saturation regime.

3. Antimicrobial Activity Assays

  • Disk Diffusion Method:

    • A standardized inoculum of the test microorganism is swabbed onto an agar plate.

    • Sterile paper discs impregnated with a known concentration of the synthesized compound are placed on the agar surface.

    • The plates are incubated, and the diameter of the zone of inhibition (ZOI) around each disc is measured.

  • Broth Dilution Method:

    • Serial dilutions of the synthesized compound are prepared in a liquid growth medium in microtiter plates.

    • Each well is inoculated with a standardized suspension of the test microorganism.

    • After incubation, the minimum inhibitory concentration (MIC), the lowest concentration that inhibits visible growth, is determined.

Visualizations

The following diagrams illustrate the logical workflows for synthesizing and evaluating materials derived from this compound.

experimental_workflow_OLED cluster_synthesis Synthesis cluster_fabrication Device Fabrication cluster_testing Performance Testing 7-Bromo-2-ol This compound Coupling Suzuki or Buchwald-Hartwig Coupling 7-Bromo-2-ol->Coupling Derivative Functionalized Naphthalene Derivative Coupling->Derivative Deposition Vacuum Thermal Evaporation Derivative->Deposition OLED_Device OLED Device Deposition->OLED_Device JVL_Test J-V-L Characterization OLED_Device->JVL_Test EL_Test EL Spectroscopy OLED_Device->EL_Test Performance_Data EQE, Efficiency, CIE JVL_Test->Performance_Data EL_Test->Performance_Data

Workflow for OLED Material Synthesis and Evaluation.

experimental_workflow_antimicrobial Start This compound Synthesis Chemical Synthesis (e.g., Amination) Start->Synthesis Purification Purification & Characterization Synthesis->Purification Antimicrobial_Screening Antimicrobial Screening Purification->Antimicrobial_Screening Disk_Diffusion Disk Diffusion Assay Antimicrobial_Screening->Disk_Diffusion Broth_Dilution Broth Dilution Assay Antimicrobial_Screening->Broth_Dilution Data_Analysis Data Analysis Disk_Diffusion->Data_Analysis Broth_Dilution->Data_Analysis Results Zone of Inhibition (ZOI) & Minimum Inhibitory Concentration (MIC) Data_Analysis->Results

Workflow for Antimicrobial Agent Synthesis and Testing.

signaling_pathway_placeholder cluster_synthesis Synthetic Pathway cluster_application Device Application A This compound B Functionalization Reaction (e.g., Suzuki Coupling) A->B Arylboronic Acid, Pd Catalyst C Target Material (e.g., Hole Transport Material) B->C E Hole Transport (Target Material) C->E Incorporation into device D Hole Injection D->E F Recombination in Emissive Layer E->F G Light Emission F->G

Logical relationship for material synthesis and application.

References

A Comparative Analysis of Experimental and Computationally Predicted Properties of 7-Bromonaphthalen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the experimentally determined and computationally predicted physicochemical properties of 7-Bromonaphthalen-2-ol, a key intermediate in organic synthesis. By presenting a side-by-side analysis, this document aims to offer researchers a comprehensive understanding of the compound's characteristics, highlighting the correlations and divergences between laboratory measurements and in silico modeling.

Physicochemical Properties: A Side-by-Side Comparison

The following table summarizes the available experimental and computationally predicted data for this compound. This allows for a direct comparison of the values obtained through laboratory measurements versus those derived from computational algorithms.

PropertyExperimental ValueComputationally Predicted Value
Melting Point 133-138 °C[1][2]Not commonly predicted with high accuracy.
Boiling Point Data not available in the searched literature.353.8 ± 15.0 °C[1][2]
Physical Form Solid powder or crystal; white to light yellow[1][2][3]Not applicable.
Solubility Data not available in the searched literature.XLogP3: 3.4[4]
Density Data not available in the searched literature.1.614 ± 0.06 g/cm³[1]
pKa Data not available in the searched literature.9.17 ± 0.40[2]
Vapor Pressure Data not available in the searched literature.1.71E-05 mmHg at 25°C[1]
Flash Point Data not available in the searched literature.167.8°C[1]
Refractive Index Data not available in the searched literature.1.704[1]
Topological Polar Surface Area Not applicable.20.2 Ų[4]
¹H NMR Spectrum Data not available in the searched literature.Predictions can be generated using specialized software.
¹³C NMR Spectrum Data not available in the searched literature.Predictions can be generated using specialized software.
IR Spectrum Data not available in the searched literature.Predictions can be generated using specialized software.

Note: The XLogP3 value suggests that this compound has low solubility in water.

Experimental and Computational Workflow

The following diagram illustrates the logical workflow for comparing experimental and computationally predicted properties of a chemical compound like this compound.

G Comparison Workflow cluster_exp Experimental Analysis cluster_comp Computational Prediction cluster_analysis Comparative Analysis exp_synthesis Synthesis & Purification exp_measurement Property Measurement exp_synthesis->exp_measurement exp_data Experimental Data exp_measurement->exp_data data_table Data Tabulation exp_data->data_table Input comp_modeling Molecular Modeling comp_calculation Property Calculation comp_modeling->comp_calculation comp_data Predicted Data comp_calculation->comp_data comp_data->data_table Input comparison Direct Comparison data_table->comparison conclusion Conclusion & Validation comparison->conclusion report Publish Comparison Guide conclusion->report Generates

Caption: Workflow for comparing experimental and computational data.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are standard protocols for determining the key physicochemical properties discussed in this guide.

Melting Point Determination (Capillary Method)
  • Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the sample is heated at a controlled rate.

  • Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. A slow heating rate (1-2 °C per minute) is crucial for accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A precisely weighed amount of this compound (typically 5-25 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: The solution is transferred to an NMR tube, which is then placed in the spectrometer. The magnetic field is shimmed to ensure homogeneity, and the spectrum is acquired.

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed to produce the NMR spectrum. Chemical shifts are typically referenced to an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy (KBr Pellet Method)
  • Sample Preparation: A few milligrams of this compound are ground with anhydrous potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: The powder is then compressed under high pressure in a die to form a thin, transparent pellet.

  • Spectral Analysis: The KBr pellet is placed in the sample holder of an IR spectrometer, and the spectrum is recorded.

Hypothetical Experimental Workflow

The following diagram outlines a typical experimental workflow for the characterization of a synthesized compound like this compound.

G Experimental Characterization Workflow cluster_phys Physical Properties cluster_spec Spectroscopic Analysis start Synthesized this compound purification Purification (e.g., Recrystallization) start->purification phys_char Physical Characterization purification->phys_char spec_char Spectroscopic Characterization purification->spec_char mp Melting Point phys_char->mp solubility Solubility phys_char->solubility nmr NMR (1H, 13C) spec_char->nmr ir IR Spectroscopy spec_char->ir ms Mass Spectrometry spec_char->ms data_analysis Data Analysis & Interpretation final_report Final Characterization Report data_analysis->final_report mp->data_analysis solubility->data_analysis nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: Workflow for experimental characterization of a compound.

Conclusion

This guide reveals a good correlation between the experimental melting point and the physical state of this compound with what can be inferred from its chemical structure. However, a significant gap exists in the publicly available experimental data for many of its properties, including its boiling point, solubility, and comprehensive spectral data. While computational predictions offer valuable insights, they cannot wholly replace empirical measurements, especially in the context of drug development and synthesis optimization where precision is paramount. Further experimental investigation is warranted to fully characterize this compound and validate the accuracy of current computational models.

References

Safety Operating Guide

Proper Disposal of 7-Bromonaphthalen-2-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 7-Bromonaphthalen-2-ol, a chemical intermediate used in pharmaceutical and organic synthesis. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Assessment

This compound is a hazardous substance that requires careful handling. Before beginning any disposal procedures, it is imperative to be familiar with its hazard profile and to wear the appropriate Personal Protective Equipment (PPE).

Hazard Identification:

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

The GHS pictograms associated with this substance are "Corrosion" (GHS05) and "Exclamation Mark" (GHS07).

Required Personal Protective Equipment (PPE):

A summary of the necessary PPE is provided in the table below.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chem

Essential Safety and Operational Guide for Handling 7-Bromonaphthalen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal protocols for 7-Bromonaphthalen-2-ol, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring a safe laboratory environment.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 116230-30-9

Primary Hazards:

  • Harmful if swallowed.

  • Causes skin irritation.[1]

  • Causes serious eye damage.[1]

  • May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is mandatory when handling this compound. The following table summarizes the required PPE.

PPE CategorySpecificationPurpose
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended). Double gloving is advised for enhanced protection.To prevent skin contact and absorption.
Eye/Face Protection Tightly fitting safety goggles or a full-face shield. Standard safety glasses are not sufficient.To protect eyes and face from splashes and dust.[2][3]
Body Protection A lab coat is mandatory. For larger quantities or when there is a risk of splashing, chemical-resistant coveralls or an apron should be worn over the lab coat.To protect skin and clothing from contamination.
Respiratory Protection A NIOSH/MSHA-approved respirator with organic vapor cartridges and P100 particulate filters. All handling of the solid compound should be performed within a certified chemical fume hood.To prevent inhalation of dust or vapors.[4][5][6]
Foot Protection Closed-toe shoes are required at all times in the laboratory.To protect feet from spills and falling objects.

Glove Selection:

Operational Plan: Step-by-Step Handling Procedures

1. Preparation:

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.

  • Fume Hood: Ensure a certified chemical fume hood is available and functioning correctly. All handling of the solid compound and its solutions must be performed within the fume hood.

  • Gather Materials: Assemble all necessary equipment, including spatulas, weighing paper, glassware, and solvents, inside the fume hood before opening the chemical container.

2. Weighing and Transfer:

  • Container Handling: Carefully open the container of this compound inside the fume hood to avoid generating dust.

  • Weighing: Use a tared weigh boat or paper to weigh the desired amount of the compound.

  • Transfer: Carefully transfer the compound to the reaction vessel or container. Use a funnel for solids where appropriate to minimize the risk of spills.

3. Post-Handling:

  • Decontamination: Wipe down the work surface, balance, and any equipment used with a suitable solvent (e.g., ethanol) and then with soap and water.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Emergency and Disposal Plans

Spill Response Protocol:

In the event of a spill, follow these steps:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is contained within a fume hood, keep the hood running.

  • PPE: Don the appropriate PPE as outlined in the table above, including respiratory protection.

  • Containment: For a solid spill, gently cover the material with a damp paper towel to avoid raising dust. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Cleanup: Carefully scoop the contained material into a labeled, sealable hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials (including PPE) as hazardous waste.

Disposal Plan:

  • Waste Collection: Collect all waste containing this compound, including contaminated consumables and PPE, in a dedicated and clearly labeled hazardous waste container.[2]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the chemical name "this compound," and the appropriate hazard pictograms.

  • Storage: Store the hazardous waste container in a designated, secure area away from incompatible materials.

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for pickup and proper disposal.[3] Do not dispose of this chemical down the drain.[3]

Visual Workflow Guides

The following diagrams illustrate the logical workflows for PPE selection and emergency spill response.

PPE_Selection_Workflow PPE Selection for Handling this compound cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_procedure Procedure start Assess Task (e.g., Weighing, Transfer, Reaction) hazards Identify Hazards: - Skin Irritant - Eye Damage - Respiratory Irritant - Harmful if Swallowed start->hazards hand Hand Protection: - Nitrile or Neoprene Gloves - Double Glove hazards->hand Select Appropriate PPE eye Eye/Face Protection: - Safety Goggles - Face Shield hazards->eye Select Appropriate PPE body Body Protection: - Lab Coat - Chemical-Resistant Apron hazards->body Select Appropriate PPE respiratory Respiratory Protection: - Fume Hood - NIOSH-approved Respirator hazards->respiratory Select Appropriate PPE don Don PPE in Correct Order hand->don eye->don body->don respiratory->don handle Perform Chemical Handling Task don->handle doff Doff PPE in Correct Order handle->doff wash Wash Hands Thoroughly doff->wash

Caption: Workflow for selecting and using Personal Protective Equipment (PPE).

Spill_Response_Workflow Emergency Spill Response for this compound cluster_cleanup Spill Cleanup spill Spill Occurs evacuate Evacuate Non-Essential Personnel spill->evacuate ventilate Ensure Proper Ventilation evacuate->ventilate ppe Don Appropriate PPE (Gloves, Goggles, Respirator, etc.) ventilate->ppe contain Contain Spill (Damp towel for solid, absorbent for liquid) ppe->contain collect Collect Contaminated Material into Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of All Waste as Hazardous decontaminate->dispose report Report Incident to Supervisor/EHS dispose->report

Caption: Logical workflow for responding to a chemical spill emergency.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.